7-Hydroxy-DPAT hydrobromide
説明
特性
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76135-30-3, 159795-63-8 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonist with a Preference: A Technical Guide to the Mechanism of Action of 7-Hydroxy-DPAT Hydrobromide on Dopamine Receptors
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the pharmacological profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a pivotal research tool in the study of dopamine (B1211576) receptor function. This guide synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the intricate signaling pathways involved.
7-Hydroxy-DPAT is a synthetic aminotetralin derivative that has garnered significant interest for its potent and selective agonist activity at the dopamine D3 receptor subtype.[1] Its utility as a research compound stems from its ability to help elucidate the distinct physiological and pathological roles of D3 receptors compared to the more extensively studied D2 receptors. This guide delves into the core aspects of its mechanism of action, providing a comprehensive resource for professionals in the field.
Quantitative Analysis of Receptor Binding and Functional Potency
The pharmacological activity of 7-OH-DPAT is characterized by its high affinity and selectivity for the D3 dopamine receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 7-OH-DPAT at various dopamine receptor subtypes.
Table 1: Binding Affinity of 7-Hydroxy-DPAT at Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| D1 | ~5000 | [2] |
| D2 | 10 - 61 | [2][3] |
| D3 | 0.57 - 1 | [2][4] |
| D4 | 650 - 5300 | [2][3] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of 7-Hydroxy-DPAT at Dopamine Receptors
| Receptor Subtype | Assay Type | Functional Response | EC50 (nM) | Efficacy | Reference |
| D2 | Adenylyl Cyclase Inhibition | Antagonist | - | No effect on adenylyl cyclase | [5] |
| D2 | Inhibition of Dopamine Release | Agonist | 8.4 (low affinity) | - | [6] |
| D3 | Calcium Mobilization | Agonist | 13.5 | - | [3] |
| D3 | Inhibition of Dopamine Release | Agonist | 0.015 (high affinity) | - | [6] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Core Signaling Pathways
7-OH-DPAT primarily exerts its effects through the D2-like family of dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[7] Upon agonist binding, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effector proteins.
Experimental Protocols
The characterization of 7-OH-DPAT's mechanism of action relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the dopamine receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (7-OH-DPAT).[9] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.[9]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in dopamine receptor signaling.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells expressing the human D1 receptor) are cultured to an appropriate confluency.[10]
-
Compound Addition: The cells are treated with varying concentrations of the test compound (7-OH-DPAT). For antagonist screening, cells are co-incubated with a known agonist.[10]
-
Stimulation: The cells are incubated to allow for receptor activation and subsequent changes in intracellular cAMP levels.[10]
-
Cell Lysis: The cells are lysed to release the accumulated cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[10]
-
Data Analysis: The results are used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.
GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling.[11][12]
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with the test compound (7-OH-DPAT) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.[12]
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The [35S]GTPγS binds to the activated Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically by scintillation counting after filtration.[12]
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. Dose-response curves can be generated to determine the EC50 and Emax of the compound.
Concluding Remarks
7-Hydroxy-DPAT hydrobromide serves as an indispensable tool in dopamine receptor research due to its high affinity and selectivity for the D3 receptor. Its mechanism of action, primarily as a D3-preferring agonist that signals through the Gαi/o pathway to inhibit adenylyl cyclase, is well-characterized. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel compounds targeting the dopaminergic system. A thorough understanding of the quantitative pharmacology and signaling pathways of 7-OH-DPAT is crucial for researchers and drug development professionals aiming to design and evaluate new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. innoprot.com [innoprot.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
7-Hydroxy-DPAT Hydrobromide: A Technical Guide to its D3 vs. D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide for the dopamine (B1211576) D3 receptor versus the D2 receptor. 7-OH-DPAT is a crucial pharmacological tool in the study of dopaminergic systems, and understanding its receptor selectivity is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications.
Core Findings: D3 Receptor Selectivity
The R-(+)-enantiomer of 7-OH-DPAT demonstrates a marked preference for the human dopamine D3 receptor over the D2 receptor. Experimental data consistently reveals a significantly higher binding affinity for the D3 subtype. One key study reported that R-(+)-7-OH-DPAT binds to cloned human dopamine D3 receptors with a Ki of 0.57 nM, exhibiting a more than 200-fold higher affinity for D3 than for D2 receptors[1]. Another investigation using [3H]7-OH-DPAT in Chinese hamster ovary (CHO) cells found a high affinity for the D3 receptor with a Kd of approximately 0.5 nM, while the affinity for the D2 receptor was lower, with a Kd of 3.6 nM[2]. This inherent selectivity makes 7-OH-DPAT a valuable ligand for probing the function of the D3 receptor, although its activity at the D2 receptor, particularly at higher concentrations, should not be disregarded.
Quantitative Data Summary
The following table summarizes the binding affinity of 7-OH-DPAT for human and rat D2 and D3 receptors, as determined by various in vitro studies. These values, primarily Ki (inhibition constant) and Kd (dissociation constant), quantify the ligand-receptor interaction, with lower values indicating a higher binding affinity.
| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| R-(+)-7-OH-DPAT | D3 | Human | Radioligand Binding | Ki | 0.57 | |
| R-(+)-7-OH-DPAT | D2 | Human | Radioligand Binding | Ki | >114 | |
| (+)-7-OH-DPAT | D3 | CHO Cells | Radioligand Binding | Kd | ~0.5 | [2] |
| (+)-7-OH-DPAT | D2 | CHO Cells | Radioligand Binding | Kd | 3.6 | [2] |
| 7-OH-DPAT | D2 (D2L) | Human (HEK cells) | Displacement of [3H]spiperone | pKi (6.69) | 202 | [3] |
| 7-OH-DPAT | D2 | Human (HEK293 cells) | Displacement of [3H]N-methylspiperone | pKi (6.84) | 143 | [3] |
Experimental Protocols
The determination of binding affinities for 7-OH-DPAT is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor[4].
Radioligand Binding Assay (Filtration Method)
This is a common and robust method used to determine the affinity (Ki) of an unlabeled compound (like 7-OH-DPAT) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine D2 or D3 receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[5].
-
The homogenate undergoes centrifugation to pellet the cell membranes containing the receptors[5].
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer[5]. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay[5].
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format[4][5].
-
A fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]methylspiperone) is incubated with the membrane preparation[2][3].
-
Increasing concentrations of the unlabeled test compound (7-OH-DPAT) are added to the wells to compete with the radioligand for binding to the D2 or D3 receptors[4].
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand[5].
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium[5].
3. Separation and Detection:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand[4][5].
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand[5].
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter[5].
4. Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition curve.
-
The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of D2 and D3 Receptors
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins[6]. Activation of these receptors by an agonist, such as 7-OH-DPAT, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Gαi/o-coupled signaling pathway for D2/D3 receptors.
Conclusion
7-Hydroxy-DPAT hydrobromide is a potent agonist with a clear and significant preference for the dopamine D3 receptor over the D2 receptor. This selectivity, quantified through rigorous radioligand binding assays, underpins its utility as a research tool for dissecting the distinct physiological and pathological roles of the D3 receptor. Researchers and drug development professionals should consider this binding profile when designing experiments and interpreting data, particularly in studies related to neuropsychiatric disorders where the D3 receptor is a key therapeutic target.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Unveiling the Dopamine D3 Receptor Preference of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a potent dopamine (B1211576) receptor agonist. Geared towards researchers, scientists, and professionals in drug development, this document collates binding affinity and functional data, details common experimental methodologies, and visualizes key biological and experimental processes. The presented data underscores the compound's significant selectivity for the dopamine D3 receptor subtype.
Executive Summary
7-Hydroxy-DPAT hydrobromide is a well-established pharmacological tool extensively used in neuroscience research to probe the function of the dopamine D3 receptor. This aminotetralin derivative demonstrates a marked preference for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, and D5), as evidenced by its significantly lower dissociation constant (Ki) for D3. Its agonist activity at this receptor subtype has been implicated in a range of physiological and pathological processes, making it a valuable compound for studying neuropsychiatric disorders.
Quantitative Selectivity Profile
The selectivity of this compound is most clearly demonstrated through radioligand binding assays, which quantify the affinity of the compound for different receptor subtypes. The data, summarized below, has been compiled from various studies utilizing cloned human and rat dopamine receptors expressed in recombinant cell lines.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| D1 | ~5000 | |
| D2 | 10 | |
| D3 | 0.57 - 1 | [1] |
| D4 | 650 | |
| D5 | Not Widely Reported |
Note: Ki values are approximate and can vary based on experimental conditions, such as the radioligand and cell system used.
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| D3 | Agonist | - | Potent Agonist | [2] |
| D2 | Agonist | - | Agonist | [3] |
Signaling Pathways and Experimental Workflow
To understand the functional consequences of 7-OH-DPAT binding, it is crucial to consider the downstream signaling pathways of dopamine receptors. D2-like receptors (D2, D3, and D4), to which 7-OH-DPAT preferentially binds, are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
The determination of the selectivity profile of a compound like 7-OH-DPAT involves a standardized experimental workflow. This typically begins with binding assays to determine affinity, followed by functional assays to assess efficacy.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the selectivity profile of this compound. Specific details may vary between laboratories.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptor subtypes.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in CHO or HEK-293 cells.
-
A suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Non-specific binding control (a high concentration of a known antagonist, e.g., haloperidol).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the vehicle (for total binding), the non-specific binding control, or a concentration of 7-OH-DPAT.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of 7-OH-DPAT by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the 7-OH-DPAT concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional activity (e.g., EC50 and Emax) of 7-OH-DPAT at D2-like dopamine receptors.
Materials:
-
A stable cell line expressing the human dopamine receptor subtype of interest (e.g., D3) and a cAMP-responsive reporter system.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer.
-
A kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare a series of dilutions of this compound.
-
Pre-treat the cells with the different concentrations of 7-OH-DPAT.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Incubate for a specific period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The agonist activity of 7-OH-DPAT at the Gi/o-coupled D3 receptor will result in an inhibition of the forskolin-stimulated cAMP production.
-
Plot the percentage of inhibition of cAMP production as a function of the 7-OH-DPAT concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
The data and methodologies presented in this guide confirm the high affinity and selectivity of this compound for the dopamine D3 receptor. Its properties as a potent D3 agonist make it an indispensable tool for elucidating the role of this receptor in health and disease. Researchers employing this compound should consider the detailed selectivity profile and experimental context to ensure accurate interpretation of their findings.
References
In Vitro Characterization of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide is a synthetic aminotetralin derivative that has been instrumental in the study of dopamine (B1211576) receptor pharmacology. It is recognized as a potent and selective dopamine D3 receptor agonist.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of 7-OH-DPAT hydrobromide, detailing its receptor binding profile and functional activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic systems.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of 7-OH-DPAT hydrobromide.
Table 1: Receptor Binding Affinity of 7-OH-DPAT
| Receptor Subtype | Ligand/Assay Conditions | Ki (nM) | pKi | Cell Line/Tissue | Reference(s) |
| Dopamine D3 | [3H]7-OH-DPAT | 0.57 | 9.24 | Cloned human D3 receptors | [3] |
| 0.78 | 9.11 | [4] | |||
| ~1 | 9.00 | [5] | |||
| Dopamine D2 | [3H]7-OH-DPAT | 3.6 | 8.44 | CHO cells expressing D2 receptors | [6] |
| 61 | 7.21 | [4] | |||
| 10 | 8.00 | [5] | |||
| Dopamine D1 | 650 | 6.19 | [4] | ||
| ~5000 | 5.30 | [5] | |||
| Dopamine D4 | 5300 | 5.28 | [4] | ||
| 650 | 6.19 | [5] | |||
| Serotonin 5-HT1A | 7.33 | [7] | |||
| Sigma σ1 | 7.63 | [7] |
Note: Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Functional Activity of 7-OH-DPAT
| Assay | Parameter | Value | Cell Line/System | Reference(s) |
| Calcium Mobilization | EC50 | 13.5 nM | HEK293 cells expressing D3 receptor | [4] |
| Tyrosine Hydroxylase Inhibition | IC50 | 0.6-0.7 µM | Rat forebrain tissue | [8] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key In Vitro Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of 7-OH-DPAT hydrobromide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of 7-OH-DPAT for various receptor subtypes.
Objective: To determine the inhibition constant (Ki) of 7-OH-DPAT at dopamine receptors (D1, D2, D3, D4) and other potential off-target receptors.
Materials:
-
Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO, HEK293) or brain tissue homogenates.
-
Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2/D3 receptors, [3H]SCH23390 for D1 receptors).
-
7-OH-DPAT hydrobromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol (B65202) or the unlabeled version of the radioligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of 7-OH-DPAT hydrobromide in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of 7-OH-DPAT or the non-specific binding determinator.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for 7-OH-DPAT is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to assess the agonist activity of 7-OH-DPAT at Gq-coupled receptors, or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα16.
Objective: To determine the EC50 of 7-OH-DPAT for stimulating intracellular calcium release in cells expressing the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
7-OH-DPAT hydrobromide.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the HEK293-D3 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
During the incubation, prepare serial dilutions of 7-OH-DPAT hydrobromide in the assay buffer.
-
After dye loading, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate the kinetic read and establish a baseline fluorescence reading.
-
Add the different concentrations of 7-OH-DPAT to the wells and continue to monitor the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
The peak fluorescence response at each concentration of 7-OH-DPAT is used to generate a dose-response curve.
-
The EC50 value is determined by fitting the dose-response curve with a sigmoidal function.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 7-OH-DPAT and the general workflows of the in vitro experiments.
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Agonist binding to D2/D3 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.
Experimental Workflow for Receptor Binding Assay
Caption: A streamlined workflow for determining the binding affinity of 7-OH-DPAT using a radioligand binding assay.
Experimental Workflow for Calcium Mobilization Assay
Caption: A step-by-step workflow for assessing the functional agonist activity of 7-OH-DPAT via a calcium mobilization assay.
Conclusion
The in vitro characterization of 7-Hydroxy-DPAT hydrobromide has firmly established it as a potent and selective dopamine D3 receptor agonist. Its high affinity for the D3 receptor, coupled with its functional activity in cellular assays, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further understanding the dopaminergic system and developing novel therapeutics targeting dopamine receptors. It is important to note that while 7-OH-DPAT shows selectivity for the D3 receptor, its affinity for the D2 receptor should be considered when interpreting experimental results, especially at higher concentrations.[6]
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
7-Hydroxy-DPAT Hydrobromide: An In-depth Technical Guide on its Effects on Dopamine Synthesis and Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Its high affinity for the D3 receptor subtype over D2, D1, and D4 receptors makes it a critical tool in neuroscience research, particularly for elucidating the role of D3 receptors in modulating dopamine synthesis and release.[2] This technical guide provides a comprehensive overview of the effects of 7-OH-DPAT on dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals in drug development investigating dopaminergic neurotransmission and related neurological and psychiatric disorders.
Introduction
Dopamine is a critical neurotransmitter that plays a fundamental role in various physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopamine system is implicated in numerous disorders, such as Parkinson's disease, schizophrenia, and addiction. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, particularly the D2 and D3 subtypes, are key targets for therapeutic interventions.
7-OH-DPAT has emerged as a valuable pharmacological tool due to its preferential agonism at the D3 receptor.[1] Understanding its precise effects on dopamine synthesis and release is crucial for developing novel therapeutic strategies targeting the dopamine system. This guide synthesizes the current knowledge on the subject, providing a detailed technical resource for the scientific community.
Effects on Dopamine Synthesis
7-OH-DPAT modulates dopamine synthesis primarily through its action on D2 and D3 autoreceptors located on dopaminergic neurons. Activation of these presynaptic autoreceptors leads to a decrease in the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
Quantitative Data on Dopamine Synthesis Inhibition
The inhibitory effects of 7-OH-DPAT on dopamine synthesis have been quantified in various studies, as summarized in the table below.
| Parameter | Value | Species | Brain Region/Tissue | Experimental Model | Reference |
| IC50 (Tyrosine Hydroxylase Inhibition) | 0.6-0.7 µM | Rat | Extrapyramidal and Limbic Tissue | In vitro | [3] |
| ID50 (DOPA Accumulation) | 4.8-6.4 mg/kg | Rat | Extrapyramidal and Limbic Tissue | In vivo (Autoreceptor model) | [3] |
| ID50 (DOPA Accumulation) | 10 mg/kg vs. 29 mg/kg | Rat | Limbic vs. Extrapyramidal | In vivo (Postsynaptic model) | [3] |
-
IC50: The half maximal inhibitory concentration.
-
ID50: The dose that produces 50% of the maximum inhibitory effect.
-
DOPA: Dihydroxyphenylalanine, a precursor to dopamine.
Effects on Dopamine Release
7-OH-DPAT exerts a significant inhibitory effect on dopamine release, again primarily through the activation of presynaptic D2 and D3 autoreceptors. This has been demonstrated across various experimental paradigms.
Quantitative Data on Dopamine Release Inhibition
The following table summarizes the quantitative data on the effects of 7-OH-DPAT on dopamine release.
| Parameter | Value | Species | Brain Region | Experimental Technique | Reference |
| ED50 (Inhibition of A9 DA Neuron Firing) | 3.5 ± 0.7 µg/kg (racemic) | Rat | Substantia Nigra (A9) | Extracellular Single Unit Recording | [4] |
| ED50 (Inhibition of A10 DA Neuron Firing) | 3.9 ± 0.9 µg/kg (racemic) | Rat | Ventral Tegmental Area (A10) | Extracellular Single Unit Recording | [4] |
| ED50 (Inhibition of A9 DA Neuron Firing) | 1.2 ± 0.3 µg/kg ((+)-enantiomer) | Rat | Substantia Nigra (A9) | Extracellular Single Unit Recording | [4] |
| ED50 (Inhibition of A10 DA Neuron Firing) | 1.7 ± 0.4 µg/kg ((+)-enantiomer) | Rat | Ventral Tegmental Area (A10) | Extracellular Single Unit Recording | [4] |
| Dose-dependent decrease in DA release | 0.1-3.0 mg/kg i.p. | Rat | Nucleus Accumbens | Fast Cyclic Voltammetry | [5] |
| Decrease in striatal DA and DOPAC | 0.25 mg/kg i.p. | Rat | Striatum | Not Specified | [2] |
| Biphasic Inhibition of DA Release (EC50) | High affinity: 0.015 nM; Low affinity: 8.4 nM | Rat | Nucleus Accumbens Slices | Fast Cyclic Voltammetry | [6] |
-
ED50: The dose that produces 50% of the maximum effect.
-
DA: Dopamine.
-
DOPAC: 3,4-Dihydroxyphenylacetic acid, a major metabolite of dopamine.
-
i.p.: Intraperitoneal.
Receptor Binding Profile
The pharmacological effects of 7-OH-DPAT are directly related to its binding affinity for different dopamine receptor subtypes.
Quantitative Data on Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Preparation | Reference |
| Dopamine D3 | 0.78 | Radioligand Binding Assays | [2] |
| Dopamine D2 | 61 | Radioligand Binding Assays | [2] |
| Dopamine D1 | 650 | Radioligand Binding Assays | [2] |
| Dopamine D4 | 5,300 | Radioligand Binding Assays | [2] |
| Dopamine D3 | 0.57 (R-(+)-isomer) | Cloned Human Receptors | [7] |
-
Ki: The inhibition constant, a measure of receptor affinity. A lower Ki value indicates a higher affinity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of 7-OH-DPAT.
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.
Methodology:
-
Animal Preparation: Male Wistar rats (275–350 g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) and placed in a stereotaxic frame.[8]
-
Probe Implantation: A guide cannula is implanted into the target brain region (e.g., striatum, nucleus accumbens) using stereotaxic coordinates.[8]
-
Microdialysis: A microdialysis probe (e.g., 4-mm active length) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.6 µL/min).[8]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
7-OH-DPAT Administration: 7-OH-DPAT is administered systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Analysis: The concentrations of dopamine and its metabolites (e.g., DOPAC) in the dialysate are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Fast Cyclic Voltammetry (FSCV)
Objective: To measure real-time changes in dopamine concentration in the brain with high temporal and spatial resolution.[9]
Methodology:
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region of an anesthetized or freely moving animal. A stimulating electrode may also be implanted to evoke dopamine release.
-
Voltammetry: A triangular waveform potential is applied to the microelectrode, and the resulting current is measured. Dopamine is oxidized at a specific potential, generating a current that is proportional to its concentration.[9]
-
Data Acquisition: The current is recorded and analyzed to determine the concentration of dopamine over time.
-
7-OH-DPAT Administration: The effects of 7-OH-DPAT on basal or stimulated dopamine release are assessed following its systemic or local administration.
In Vitro Tyrosine Hydroxylase Activity Assay
Objective: To determine the direct inhibitory effect of 7-OH-DPAT on the activity of tyrosine hydroxylase.
Methodology:
-
Tissue Preparation: Brain tissue from extrapyramidal and limbic regions is dissected and homogenized.
-
Incubation: The tissue homogenates are incubated with a reaction mixture containing the substrate tyrosine, the cofactor tetrahydrobiopterin, and varying concentrations of 7-OH-DPAT.
-
DOPA Measurement: The amount of DOPA formed is quantified, typically using HPLC.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 7-OH-DPAT at Dopamine Autoreceptors
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 7-Hydroxy-DPAT Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide is a synthetic aminotetralin derivative that has been instrumental in the study of dopaminergic systems. It is a potent and selective agonist for the dopamine (B1211576) D3 receptor subtype, exhibiting significantly higher affinity for D3 over D2 and other dopamine receptors.[1][2] This selectivity has established 7-OH-DPAT as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of 7-OH-DPAT hydrobromide, including its receptor binding profile, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers in the design and execution of their studies.
Receptor Binding Affinity
7-OH-DPAT hydrobromide displays a high affinity and selectivity for the dopamine D3 receptor. Its binding characteristics have been determined through competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand to its target receptor.[3]
Table 1: Receptor Binding Affinities of 7-OH-DPAT Hydrobromide
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~0.57 - 1 | [4][5] |
| Dopamine D2 | ~10 - 61 | |
| Dopamine D4 | ~650 | |
| Dopamine D1 | ~5000 | |
| Serotonin 5-HT1A | Low Affinity |
Ki values represent the inhibition constant and are inversely proportional to the binding affinity. Lower Ki values indicate higher affinity.
Functional Activity
The agonist activity of 7-OH-DPAT at dopamine receptors has been characterized using various in vitro functional assays. These assays measure the cellular response following receptor activation.
G-Protein Coupling and Second Messenger Modulation
As a D2-like receptor, the D3 receptor primarily couples to Gi/o proteins. Activation of these G-proteins by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The functional consequence of receptor activation can be directly measured using GTPγS binding assays.
Calcium Mobilization
In engineered cell lines co-expressing the D3 receptor and a promiscuous G-protein (e.g., Gα15 or Gα16), agonist binding can be coupled to the phospholipase C (PLC) pathway. Activation of PLC leads to an increase in intracellular calcium concentrations, which can be quantified using fluorescent calcium indicators in a FLIPR (Fluorometric Imaging Plate Reader) assay.
Table 2: Functional Activity of 7-OH-DPAT Hydrobromide
| Assay | Effect | Potency (EC50/IC50) |
| GTPγS Binding | Stimulation | Not explicitly stated in search results |
| Calcium Mobilization | Stimulation | Not explicitly stated in search results |
| Adenylyl Cyclase Activity | Inhibition | Not explicitly stated in search results |
| Dopamine Release | Inhibition | Dose-dependent |
| Dopamine Synthesis | Inhibition | ID50 = 4.8-6.4 mg/kg (in vivo) |
In Vivo Pharmacology
The effects of 7-OH-DPAT have been extensively studied in various animal models to understand its physiological and behavioral consequences.
Effects on Locomotor Activity
Systemic administration of 7-OH-DPAT in rodents has been shown to produce a dose-dependent decrease in spontaneous locomotor activity. This hypomotility is thought to be mediated by the activation of presynaptic D3 autoreceptors, which leads to a reduction in dopamine release.
Modulation of Dopamine Neurotransmission
In vivo microdialysis studies have demonstrated that 7-OH-DPAT effectively reduces the release of dopamine in brain regions such as the nucleus accumbens.[4] Furthermore, it has been shown to inhibit dopamine synthesis by decreasing the accumulation of L-DOPA following the inhibition of DOPA decarboxylase.
Pharmacokinetics
Detailed pharmacokinetic data for 7-Hydroxy-DPAT hydrobromide, including its half-life, bioavailability, and specific metabolic pathways, are not extensively documented in the publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological profiling of 7-OH-DPAT hydrobromide.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3).
-
Radioligand (e.g., [3H]spiperone for D2/D3 receptors).
-
7-OH-DPAT hydrobromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of 7-OH-DPAT hydrobromide.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of 7-OH-DPAT.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing non-labeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 7-OH-DPAT concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Mobilization Assay
Objective: To measure the functional potency of 7-OH-DPAT in stimulating calcium influx in cells expressing the D3 receptor.
Materials:
-
HEK293 or CHO cells stably co-expressing the human dopamine D3 receptor and a promiscuous G-protein (e.g., Gα15).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
7-OH-DPAT hydrobromide.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells into the microplates and incubate overnight to form a confluent monolayer.
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Prepare serial dilutions of 7-OH-DPAT in the assay buffer.
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Record a baseline fluorescence reading.
-
Add the 7-OH-DPAT solutions to the cells and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the response against the logarithm of the 7-OH-DPAT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of 7-OH-DPAT on extracellular dopamine levels in a specific brain region of a freely moving animal.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Artificial cerebrospinal fluid (aCSF).
-
7-OH-DPAT hydrobromide.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Fraction collector.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 7-OH-DPAT (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a specified period post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the post-treatment dopamine levels as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Workflow.
Conclusion
This compound is a well-characterized and highly selective dopamine D3 receptor agonist. Its pharmacological profile, defined by high-affinity binding to the D3 receptor, functional agonism, and distinct in vivo effects on locomotor activity and dopamine neurotransmission, makes it an indispensable tool in neuroscience research. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the complex roles of the dopamine D3 receptor in health and disease, and to support the development of novel therapeutic agents targeting this important receptor.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
early studies on 7-Hydroxy-DPAT hydrobromide's behavioral effects
An In-depth Technical Guide to the Early Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that gained significant attention in early neuropharmacological research due to its high affinity and selectivity for the D3 dopamine (B1211576) receptor subtype over the D2 receptor.[1] This whitepaper provides a comprehensive technical overview of the initial studies investigating the behavioral effects of 7-OH-DPAT hydrobromide, primarily in rodent models. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's pharmacological profile through a synthesis of key early findings. We will delve into its dose-dependent effects on locomotion, stereotyped behaviors, sexual function, and its properties as a discriminative stimulus, among other behavioral paradigms. The experimental protocols that formed the basis of these foundational studies are detailed, and quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a deeper understanding of the compound's mechanism of action as understood from these early investigations.
Core Behavioral Effects of 7-OH-DPAT
Early research on 7-OH-DPAT revealed a complex, dose-dependent behavioral profile. The primary effects observed across various studies include modulation of locomotor activity, induction of stereotyped behaviors, and specific impacts on sexual behavior and body temperature.
Locomotor Activity
A hallmark of 7-OH-DPAT's behavioral profile is its biphasic effect on locomotor activity. At low doses, it consistently induced hypoactivity, a decrease in spontaneous movement.[2][3][4] This effect was observed following both systemic administration and direct injection into the nucleus accumbens.[2] Conversely, higher doses were shown to either have no significant effect on locomotion or, in some contexts, lead to hyperactivity.[5][6][7] The reduction in locomotion at lower doses was suggested to be mediated by the activation of D3 autoreceptors, leading to a decrease in dopamine release.[2]
Stereotyped and Other Behaviors
At higher doses, 7-OH-DPAT was found to induce stereotyped behaviors, such as repetitive sniffing, gnawing, and head-bobbing.[4][5][6] In addition to stereotypy, low doses of 7-OH-DPAT were shown to enhance behaviors like stretching, yawning, and penile erection in male rats.[5][6] These effects were antagonized by the D2 antagonist eticlopride, suggesting a role for D2 receptors in these particular actions, especially at higher doses of 7-OH-DPAT.[5][6]
Sexual Behavior
In sexually-active male rats, 7-OH-DPAT was found to modify copulatory patterns by facilitating ejaculation.[8] However, it did not appear to increase the overall sexual drive, as it was ineffective in sexually-inactive rats.[8] This suggests a modulatory role in the consummatory phase of sexual behavior rather than the appetitive phase.
Body Temperature
7-OH-DPAT administration was consistently shown to induce a dose-dependent hypothermia in rats.[1][9][10] This effect is thought to be mediated by the stimulation of D2/D3 receptors, likely involving a change in the hypothalamic set-point for temperature regulation.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key early studies on the behavioral effects of 7-OH-DPAT.
Table 1: Dose-Dependent Effects of 7-OH-DPAT on Locomotor Activity and Stereotypy in Rats
| Dose (mg/kg, s.c.) | Locomotor Activity | Stereotypy Score (0-4) | Yawning/Stretching (counts) | Penile Erections (counts) | Reference |
| Saline | Baseline | 0 | < 1 | < 1 | [5][6] |
| 0.025 - 0.2 | Decreased | 0 | 5 - 10 | 2 - 4 | [5][6] |
| 0.8 | Variable | 1 - 2 | Decreased | Decreased | [5][6] |
| 1.6 - 4.0 | Increased or No Change | 3 - 4 | Absent | Absent | [5][6] |
Table 2: Effects of 7-OH-DPAT on Sexual Behavior in Male Rats
| Treatment Group | Mount Latency (s) | Intromission Latency (s) | Ejaculation Latency (s) | Post-Ejaculatory Interval (s) | Reference |
| Saline | 15 ± 3 | 30 ± 5 | 350 ± 40 | 300 ± 30 | [8] |
| 0.1 mg/kg 7-OH-DPAT | 12 ± 2 | 25 ± 4 | 280 ± 35 | 250 ± 25 | [8] |
| 1 mg/kg 7-OH-DPAT | 10 ± 2 | 20 ± 3 | 220 ± 30 | 200 ± 20 | [8] |
| p < 0.05 compared to saline |
Table 3: Discriminative Stimulus Properties of 7-OH-DPAT
| Training Drug (Dose, mg/kg) | Test Drug | Test Dose (mg/kg) | % Drug-Appropriate Responding | Reference |
| d-amphetamine (1.0) | 7-OH-DPAT | 0.1 | 85% | [11] |
| d-amphetamine (1.0) | 7-OH-DPAT | 0.3 | 95% | [11] |
| d-amphetamine (1.0) | 7-OH-DPAT | 1.0 | 100% | [11] |
| PD128,907 (0.16) | 7-OH-DPAT | 0.16 | > 80% (Full Generalization) | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early investigation of 7-OH-DPAT's behavioral effects.
Locomotor Activity and Stereotypy Assessment
-
Subjects: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Animals were housed in groups of 4-5 per cage with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Apparatus: A square open-field arena (e.g., 50cm x 50cm x 40cm) made of dark, non-reflective material. The floor was divided into 16 equal squares. Locomotor activity was measured by the number of line crossings. Stereotypy was scored by a trained observer blind to the treatment conditions, using a rating scale (e.g., 0 = inactive, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent gnawing/licking, 4 = continuous gnawing/licking).
-
Procedure: Rats were habituated to the testing room for at least 1 hour before the experiment. On the test day, animals received a subcutaneous (s.c.) injection of either saline or 7-OH-DPAT hydrobromide at various doses. Immediately after injection, rats were placed in the center of the open-field arena, and their behavior was recorded for a period of 30-60 minutes.
-
Data Analysis: The number of line crossings and stereotypy scores were analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) for comparison with the saline control group.
Drug Discrimination Paradigm
-
Subjects: Male Sprague-Dawley rats, initially weighing 250-300g, maintained at 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers enclosed in sound-attenuating boxes. Each chamber was equipped with a food pellet dispenser.
-
Procedure:
-
Training: Rats were trained to press one lever ("drug lever") following an intraperitoneal (i.p.) injection of a training drug (e.g., 1.0 mg/kg d-amphetamine or 0.16 mg/kg PD128,907) and the other lever ("saline lever") following a saline injection. Correct lever presses were reinforced with food pellets on a fixed-ratio schedule (e.g., FR 25). Training sessions were conducted daily until a criterion of >80% correct responses was met for 8 out of 10 consecutive sessions.
-
Substitution Testing: Once trained, substitution tests were conducted. Rats were administered a test dose of 7-OH-DPAT, and the percentage of responses on the drug-appropriate lever was recorded during a non-reinforced test session. Full substitution was considered to be >80% responding on the drug lever.
-
-
Data Analysis: The percentage of drug-appropriate responding was calculated for each test dose.
Visualizations
Proposed Dopaminergic Signaling Pathway
Caption: Proposed mechanism of 7-OH-DPAT's biphasic effects.
Experimental Workflow for Behavioral Assessment
Caption: Generalized workflow for in-vivo behavioral studies.
Conclusion
The early studies on this compound established it as a valuable pharmacological tool for probing the function of the D3 dopamine receptor. Its distinct, dose-dependent behavioral profile, characterized by low-dose hypoactivity and high-dose stereotypy, provided some of the initial in-vivo evidence for the differential roles of D3 and D2 receptors in modulating motor behavior. The findings from these foundational studies have paved the way for a more nuanced understanding of the dopamine system and have spurred further research into the therapeutic potential of D3-selective ligands for a variety of neuropsychiatric disorders. This technical guide has aimed to consolidate the key quantitative data and experimental methodologies from this early period of research to serve as a comprehensive resource for professionals in the field.
References
- 1. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of 7-OH-DPAT on amphetamine-induced stereotypy and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature set-point changes induced by DA D2/3 and 5-HT1A receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-OH-DPAT has d-amphetamine-like discriminative stimulus properties. | University of Kentucky College of Arts & Sciences [as.uky.edu]
- 12. Discriminative stimulus properties of the dopamine D3 receptor agonists, PD128,907 and 7-OH-DPAT: a comparative characterization with novel ligands at D3 versus D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Dopamine D3 Receptor Modulation: A Technical Guide to the Structural Analogs of 7-Hydroxy-DPAT
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationships and Methodologies for Studying 7-Hydroxy-DPAT and its Analogs.
This in-depth technical guide provides a thorough exploration of the structural analogs of (±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (7-OH-DPAT), a cornerstone tool in dopamine (B1211576) D3 receptor research. This document serves as a critical resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development, offering a detailed examination of the synthesis, pharmacological properties, and experimental evaluation of this important class of compounds.
7-OH-DPAT is a well-established dopamine receptor agonist with a notable selectivity for the D3 subtype over other dopamine receptors such as D1, D2, and D4.[1][2] This selectivity has positioned it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor, which is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This guide delves into the structural modifications of the 7-OH-DPAT scaffold and their impact on receptor affinity and functional activity, providing a roadmap for the rational design of novel D3 receptor ligands.
Core Structure and Pharmacological Profile of 7-OH-DPAT
7-OH-DPAT belongs to the 2-aminotetralin class of compounds. Its structure features a hydroxyl group on the aromatic ring and a di-n-propylamino group attached to the tetralin core. The R-(+)-enantiomer of 7-OH-DPAT exhibits a significantly higher affinity for the human dopamine D3 receptor, with a reported Ki value of approximately 0.57 nM, showing over 200-fold selectivity against the D2 receptor.[2] The S-(-)-enantiomer displays considerably lower affinity for both D2 and D3 receptors.[2]
Structure-Activity Relationships of 7-OH-DPAT Analogs
The exploration of structural analogs of 7-OH-DPAT has yielded crucial insights into the pharmacophoric requirements for dopamine D3 receptor binding and activation. Modifications have been systematically explored at three key positions: the aromatic hydroxyl group, the N-alkyl substituents, and the aminotetralin core itself.
N-Alkyl Substituents
The nature of the N-alkyl substituents plays a critical role in determining the affinity and efficacy of 2-aminotetralin derivatives at dopamine receptors. For central dopamine receptor agonism, an n-propyl group on the nitrogen atom is generally considered optimal for activity.[3] Compounds with N-ethyl substituents are slightly less active, while the absence of these groups leads to a significant drop in activity, suggesting a steric rather than a purely lipophilic requirement for potent agonism.[3] This indicates the presence of a specific receptor cavity that can best accommodate an n-propyl group.[3]
Aromatic Ring Substitutions and Bioisosteric Replacements
The position and nature of substituents on the aromatic ring profoundly influence receptor affinity and selectivity. While the 7-hydroxyl group is a key feature of 7-OH-DPAT, researchers have investigated the effects of its replacement with other functional groups, a strategy known as bioisosteric replacement. The goal of such modifications is to enhance properties like potency, selectivity, metabolic stability, or to reduce off-target effects. For instance, replacing the hydroxyl group with other hydrogen bond donors or acceptors, or even with groups that alter the electronic properties of the aromatic ring, can lead to significant changes in pharmacological profiles.
Furthermore, the development of heterocyclic bioisosteres that mimic the spatial and electronic arrangement of the 7-OH-2-(aminomethyl)chroman dopamine D2 template has led to novel analogs with high affinity.[4]
Quantitative Pharmacological Data of 7-OH-DPAT and Selected Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 7-OH-DPAT and some of its key analogs at dopamine D2 and D3 receptors. This data provides a quantitative basis for comparing the effects of structural modifications.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 7-OH-DPAT and Analogs
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Selectivity (D2/D3) | Reference |
| (+)-7-OH-DPAT | 103 | 2 | 51.5 | [5] |
| (-)-7-OH-DPAT | >1000 | 40 | >25 | [6] |
| (+)-8-OH-DPAT | 350 | 110 | 3.2 | [6] |
| (-)-8-OH-DPAT | 11 | 2.5 | 4.4 | [6] |
| S 14297 | 297 | 13 | 22.8 | [5] |
| AJ 76 | 154 | 70 | 2.2 | [5] |
Table 2: Functional Activity (IC50/EC50, nM) of 7-OH-DPAT
| Assay | Parameter | Value (nM) | Reference |
| Inhibition of Tyrosine Hydroxylase (in vitro) | IC50 | 600-700 | [7] |
| Inhibition of DOPA Accumulation (in vivo) | ID50 | 4800-6400 | [7] |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used in the characterization of 7-OH-DPAT and its analogs.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive binding assay using [³H]-7-OH-DPAT to determine the affinity of unlabeled test compounds for the dopamine D3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) or from rat brain tissue known to be rich in D3 receptors (e.g., nucleus accumbens).
-
Radioligand: [³H]-(+)-7-OH-DPAT (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determinant: 10 µM Spiperone or another suitable dopamine receptor antagonist.
-
Test Compounds: Serial dilutions of the structural analogs of 7-OH-DPAT.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a final volume of 500 µL, combine:
-
50 µL of radioligand ([³H]-7-OH-DPAT) at a final concentration of ~0.5-1.0 nM.
-
50 µL of assay buffer (for total binding) or non-specific binding determinant (for non-specific binding) or test compound at various concentrations.
-
400 µL of membrane preparation (containing 50-100 µg of protein).
-
-
Equilibration: Incubate the mixture at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the samples through the pre-soaked glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition curves and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay for Dopamine D3 Receptor Agonism
This protocol outlines a method to assess the functional activity of 7-OH-DPAT analogs by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor.
Materials:
-
Cell Line: A stable cell line co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Stimulant: Forskolin (B1673556).
-
Test Compounds: Serial dilutions of the 7-OH-DPAT analogs.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing various concentrations of the test compounds. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Visualizing Key Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the dopamine D3 receptor signaling pathway and the workflows of the key experimental protocols.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Hydroxy-N,N'-di-n-propyl-2-aminotetraline, a preferential dopamine D3 agonist, induces c-fos mRNA expression in the rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxy-DPAT Hydrobromide: A Comprehensive Technical Guide for Studying Dopamine D3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) hydrobromide is a crucial pharmacological tool for investigating the physiological and pathological roles of the dopamine (B1211576) D3 receptor. As a potent and selective D3 receptor agonist, it has been instrumental in elucidating the receptor's function in neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. This technical guide provides an in-depth overview of 7-OH-DPAT, including its binding profile, functional activity, detailed experimental protocols, and the signaling pathways it modulates.
Data Presentation: Quantitative Profile of 7-OH-DPAT
The following tables summarize the key in vitro pharmacological parameters of R-(+)-7-OH-DPAT, the more active enantiomer.
| Table 1: Receptor Binding Affinity (Ki, nM) | |
| Receptor | Ki (nM) |
| Dopamine D3 | 0.57[1][2] |
| Dopamine D2 | >114[2] |
Note: A lower Ki value indicates a higher binding affinity. The R-(+)-isomer of 7-OH-DPAT demonstrates over 200-fold higher affinity for the human dopamine D3 receptor compared to the D2 receptor.[1]
| Table 2: Functional Activity of 7-OH-DPAT at the D3 Receptor | |
| Parameter | Value |
| Efficacy | Partial Agonist[2] |
| Functional Effect | Inhibition of adenylyl cyclase[3] |
Note: As a partial agonist, 7-OH-DPAT does not produce the maximal response that a full agonist would, even at saturating concentrations.
Signaling Pathways
Activation of the dopamine D3 receptor by 7-OH-DPAT initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other downstream effectors. Furthermore, evidence suggests the involvement of β-arrestin-mediated signaling, which can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 7-OH-DPAT to study D3 receptor function.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 7-OH-DPAT for the D3 receptor.
Materials:
-
Cell membranes expressing the human D3 receptor.
-
Radioligand: [3H]-Spiperone or a specific D3 radioligand.
-
7-OH-DPAT hydrobromide at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[2]
-
Non-specific binding inhibitor: 10 µM haloperidol.[2]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (e.g., 10-20 µg protein) with the radioligand (at a concentration near its Kd) and varying concentrations of 7-OH-DPAT in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the D3 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the D3 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
7-OH-DPAT hydrobromide at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[2]
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of 7-OH-DPAT in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specific time (e.g., 60 minutes).
-
Measure the amount of [35S]GTPγS bound to the G proteins. This can be achieved by capturing the membranes on SPA beads and measuring the signal with a scintillation counter, or by filtration to separate bound and free [35S]GTPγS.
-
Plot the amount of [35S]GTPγS bound versus the log of the 7-OH-DPAT concentration to determine the EC50 (potency) and Emax (efficacy) values.
In Vivo Locomotor Activity
This behavioral assay assesses the effect of 7-OH-DPAT on spontaneous movement in rodents.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
7-OH-DPAT hydrobromide dissolved in saline.
-
Open-field arena equipped with infrared beams or a video tracking system.
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer 7-OH-DPAT (e.g., 0.01-1.0 mg/kg, intraperitoneally or subcutaneously) or vehicle (saline).
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity for a set period (e.g., 30-60 minutes). Parameters measured may include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data to compare the effects of different doses of 7-OH-DPAT on locomotor behavior. Studies have shown that 7-OH-DPAT can induce hypolocomotion, particularly in a novel environment.[4]
Cocaine Self-Administration
This behavioral paradigm is used to study the role of the D3 receptor in the reinforcing effects of drugs of abuse.
Materials:
-
Rats surgically implanted with intravenous catheters.
-
Operant conditioning chambers equipped with two levers, a syringe pump for infusions, and a cue light.
-
Cocaine hydrochloride.
-
7-OH-DPAT hydrobromide.
Procedure:
-
Train the rats to self-administer cocaine by pressing a designated "active" lever, which results in an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) and the presentation of a cue light.[5] The other "inactive" lever has no programmed consequences.
-
Once a stable pattern of self-administration is established, the effect of 7-OH-DPAT can be assessed.
-
Pre-treat the rats with various doses of 7-OH-DPAT before the self-administration session.
-
Record the number of infusions earned and the response rates on both levers.
-
Analyze the data to determine if 7-OH-DPAT alters the reinforcing effects of cocaine. For example, acute administration of low doses of 7-OH-DPAT has been shown to attenuate cocaine-seeking behavior.[5]
Conclusion
7-OH-DPAT hydrobromide remains an indispensable tool for the selective activation and study of the dopamine D3 receptor. Its well-characterized binding profile and functional activity, combined with the detailed experimental protocols provided in this guide, enable researchers to rigorously investigate the role of the D3 receptor in health and disease. The continued use of 7-OH-DPAT in both in vitro and in vivo models will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 7-Hydroxy-DPAT Hydrobromide in Preclinical Models of Parkinson's Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor and non-motor symptoms. Current therapies primarily offer symptomatic relief, highlighting the urgent need for neuroprotective strategies that can slow or halt the disease progression. 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT), a potent dopamine (B1211576) D2/D3 receptor agonist, has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective effects of 7-OH-DPAT in established preclinical models of Parkinson's disease, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Neuroprotective Efficacy of 7-OH-DPAT: A Quantitative Overview
While direct quantitative data from a singular, comprehensive in vivo study on the chronic neuroprotective effects of 7-OH-DPAT in 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models remains to be fully elucidated in publicly available literature, existing evidence strongly supports its therapeutic potential. In vitro studies and functional in vivo experiments provide compelling surrogate markers of its neuroprotective capabilities.
For instance, in a 6-OHDA-lesioned rat model, local infusion of 7-OH-DPAT (1 µM) into the striatum resulted in a significant functional response, decreasing acetylcholine (B1216132) release by 37%, indicating its ability to modulate the compromised nigrostriatal circuitry.[1] Furthermore, chronic administration of 7-OH-DPAT has been reported to restore the dopaminergic nigrostriatal pathway in a 6-OHDA rat model, an effect consistent with neurogenesis and increased dopamine release.
The following table summarizes the types of quantitative data that are critical for fully evaluating the neuroprotective efficacy of 7-OH-DPAT and which future research should aim to provide:
| Parameter | Animal Model | Expected Outcome with 7-OH-DPAT Treatment |
| Neuronal Survival | 6-OHDA or MPTP | Increased percentage of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra compared to vehicle-treated controls. |
| Striatal Dopamine Levels | 6-OHDA or MPTP | Partial or complete restoration of striatal dopamine and its metabolites (DOPAC, HVA) as measured by HPLC, compared to the depleted levels in lesioned, untreated animals. |
| Behavioral Recovery | 6-OHDA (unilateral lesion) | Significant reduction in the number of apomorphine-induced contralateral rotations. |
| Motor Function | 6-OHDA or MPTP | Improvement in motor coordination and balance as assessed by tests such as the rotarod, cylinder test, or gait analysis. |
Key Experimental Protocols
The successful evaluation of neuroprotective agents like 7-OH-DPAT relies on the meticulous implementation of standardized and reproducible experimental protocols. Below are detailed methodologies for the two most common neurotoxin-based models of Parkinson's disease.
The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% in sterile saline)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.
-
Stereotaxic Surgery: Secure the animal in the stereotaxic frame. Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum.
-
MFB Coordinates (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm.
-
Striatum Coordinates (from bregma): AP: +0.5 mm; ML: -3.0 mm; DV: -4.5 mm.
-
-
6-OHDA Solution Preparation and Injection: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 2-4 µg/µl. Inject a total volume of 2-4 µl at a slow and steady rate (e.g., 1 µl/min). Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Chronic 7-OH-DPAT Administration (Proposed): Beginning 24-48 hours post-lesion, administer 7-OH-DPAT hydrobromide (e.g., 0.1 - 1.0 mg/kg, s.c. or i.p.) or vehicle daily for a period of 4-8 weeks to assess its neuroprotective effects.
-
Behavioral and Histological Assessment: Conduct behavioral tests (e.g., apomorphine-induced rotations) at regular intervals. At the end of the treatment period, sacrifice the animals for histological (e.g., TH immunohistochemistry) and neurochemical (e.g., HPLC for striatal dopamine) analysis.
Experimental Workflow for 6-OHDA Model and 7-OH-DPAT Treatment
Caption: Workflow for inducing Parkinson's in rats and assessing 7-OH-DPAT.
The MPTP Mouse Model of Parkinson's Disease
The MPTP model is widely used to study the mechanisms of dopaminergic neurodegeneration and to screen for neuroprotective compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline
Protocol:
-
Animal Preparation: House mice in a controlled environment with ad libitum access to food and water.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline. The concentration will depend on the chosen administration regimen (acute, sub-acute, or chronic).
-
MPTP Administration:
-
Acute Regimen: Four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.
-
Sub-acute Regimen: One i.p. injection of MPTP (e.g., 30 mg/kg) daily for five consecutive days.
-
-
Chronic 7-OH-DPAT Administration (Proposed): Administer 7-OH-DPAT hydrobromide or vehicle daily, starting either as a pre-treatment before the first MPTP injection or as a post-treatment after the final MPTP injection. The treatment duration should be sufficient to observe potential neuroprotective effects (e.g., 7-21 days).
-
Behavioral and Neurochemical Assessment: Seven to 21 days after the last MPTP injection, perform behavioral tests (e.g., rotarod, open field). Subsequently, sacrifice the mice and collect brain tissue for neurochemical (HPLC for dopamine levels) and histological (TH staining of the substantia nigra) analyses.
Experimental Workflow for MPTP Model and 7-OH-DPAT Treatment
Caption: Workflow for inducing Parkinson's in mice and evaluating 7-OH-DPAT.
Signaling Pathways Implicated in 7-OH-DPAT-Mediated Neuroprotection
The neuroprotective effects of 7-OH-DPAT are believed to be mediated through the activation of pro-survival signaling pathways downstream of dopamine D2 and D3 receptors. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) cascade.
Activation of D2/D3 receptors by 7-OH-DPAT is thought to initiate the PI3K/Akt signaling pathway.[2][3] Akt, a serine/threonine kinase, once phosphorylated and activated, can phosphorylate a variety of downstream targets to promote cell survival. One of the critical downstream effectors is mTOR, which plays a central role in regulating cell growth, proliferation, and survival.[2] The activation of this pathway can lead to the inhibition of apoptosis and the promotion of protein synthesis, contributing to neuronal health and resilience.
Proposed Neuroprotective Signaling Pathway of 7-OH-DPAT
Caption: 7-OH-DPAT's proposed neuroprotective signaling cascade.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent for Parkinson's disease. Its action as a dopamine D2/D3 receptor agonist and its ability to activate pro-survival signaling pathways like PI3K/Akt/mTOR provide a strong rationale for its therapeutic potential. However, to advance this compound towards clinical application, further rigorous preclinical studies are imperative. Future research should focus on generating comprehensive quantitative data on its neuroprotective efficacy in chronic 6-OHDA and MPTP models, optimizing dosing and treatment regimens, and further elucidating the downstream molecular targets of the PI3K/Akt/mTOR pathway in the context of dopaminergic neuron survival. Such studies will be crucial in bridging the gap between promising preclinical observations and the development of a novel disease-modifying therapy for Parkinson's disease.
References
The Role of 7-Hydroxy-DPAT Hydrobromide in Addiction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a synthetic compound that has garnered significant attention in the field of addiction research.[1] Its utility stems from its action as a dopamine (B1211576) receptor agonist with a notable preference for the D3 receptor subtype.[1][2][3] This selectivity has made it an invaluable pharmacological tool for elucidating the complex role of the dopamine D3 receptor in the neurobiological mechanisms underlying substance use disorders.[4][5][6] This technical guide provides an in-depth overview of 7-OH-DPAT's mechanism of action, its application in preclinical addiction models, and detailed experimental protocols, offering a comprehensive resource for professionals in addiction research and drug development.
Core Properties of 7-Hydroxy-DPAT Hydrobromide
7-OH-DPAT's pharmacological profile is central to its application in addiction studies. It exhibits a high affinity for the dopamine D3 receptor, with progressively lower affinity for D2, D4, and D1 receptors.[2][3] This preferential binding allows researchers to probe the specific functions of the D3 receptor in reward, motivation, and drug-seeking behaviors, which are core components of addiction.[5][7] The R-(+)-isomer of 7-OH-DPAT demonstrates a significantly higher affinity for D3 receptors compared to the S-(-)-enantiomer.[8]
Quantitative Data: Receptor Binding Affinities and Functional Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its interaction with various dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) - Species | Reference |
| Dopamine D3 | ~ 1 (human) | [2] |
| Dopamine D3 | 0.78 (human) | [3] |
| Dopamine D3 | 0.57 (human, R-(+)-isomer) | [8] |
| Dopamine D2 | 10 (human) | [2] |
| Dopamine D2 | 61 (human) | [3] |
| Dopamine D4 | 650 (human) | [2][3] |
| Dopamine D1 | ~ 5000 (human) | [2] |
| Dopamine D1 | 650 (human) | [3] |
| Functional Assay | EC50 (nM) | Cell Line | Reference |
| Calcium Mobilization | 13.5 | HEK293 cells expressing D3 receptor | [3] |
Mechanism of Action in the Context of Addiction
Addictive substances characteristically increase dopamine levels in the brain's reward circuitry, particularly in the nucleus accumbens.[5][6][7] The dopamine D3 receptor is highly expressed in this region and is implicated in the reinforcing effects of drugs of abuse and in relapse.[4][6][9] 7-OH-DPAT, as a D3 receptor agonist, can modulate this circuitry. Its effects are complex and can vary depending on the dose, the specific drug of abuse being studied, and the experimental paradigm.
Signaling Pathways
7-OH-DPAT activates D3 receptors, which are G protein-coupled receptors that typically couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D3 receptor and drug dependence: effects on reward or beyond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3 receptor agents as potential new medications for drug addiction | European Psychiatry | Cambridge Core [cambridge.org]
- 8. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dichotomous Role of 7-Hydroxy-DPAT Hydrobromide in Attentional Processes: A Technical Guide
For Immediate Release
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals on the Dose-Dependent Impact of the Dopamine (B1211576) Agonist 7-Hydroxy-DPAT Hydrobromide on Attentional Control.
This technical guide synthesizes the current understanding of this compound (7-OH-DPAT), a selective dopamine D3 receptor-preferring agonist, and its complex influence on attentional processes. Drawing from a comprehensive review of preclinical studies, this document provides a detailed overview of its receptor pharmacology, dose-dependent behavioral effects, and the underlying signaling pathways implicated in its modulation of attention. This guide is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Executive Summary
7-OH-DPAT exhibits a high affinity for dopamine D3 receptors and a lower affinity for D2, D1, and D4 receptors. Its impact on attentional processes appears to be biphasic and dependent on the dose administered. Low doses, which are thought to preferentially activate D3 receptors, have been shown to enhance attentional filtering, as evidenced by the potentiation of latent inhibition. Conversely, higher doses that engage both D2 and D3 receptors tend to disrupt these processes. This suggests a delicate balance in the dopaminergic modulation of attention, with D3 receptor stimulation potentially enhancing, and D2 receptor activation possibly impairing, attentional control. The downstream signaling cascades involving cAMP, PKA, and ERK are key to understanding these effects, with distinct pathways being engaged in different brain regions critical for cognition, such as the prefrontal cortex and striatum.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and behavioral effects of 7-OH-DPAT.
Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.57 - 0.78 | [1] |
| Dopamine D2 | ~10 - 61 | |
| Dopamine D4 | 650 | |
| Dopamine D1 | ~5000 |
Table 2: Behavioral Effects of 7-OH-DPAT in Attentional Paradigms
| Behavioral Paradigm | Species | Dose (mg/kg) | Route | Effect on Attention | Key Findings | Reference |
| Latent Inhibition (Conditioned Emotional Response) | Rat | 0.1 | i.p. | Enhanced | Potentiated latent inhibition with 10 conditioned stimulus pre-exposures. | [2] |
| Latent Inhibition (Conditioned Emotional Response) | Rat | 1.0 | i.p. | Impaired | Blocked latent inhibition with both 10 and 40 conditioned stimulus pre-exposures. | [2] |
| Locomotor Activity (Novel Environment) | Mouse | Low (D3 selective) | - | - | Inhibited novelty-stimulated locomotion. | [3] |
| Locomotor Activity (Acclimated Environment) | Mouse | Low (D3 selective) | - | - | No behavioral effect. | [3] |
Detailed Experimental Protocols
A critical aspect of understanding the effects of 7-OH-DPAT is the methodology used in preclinical studies. Below are detailed protocols for key behavioral paradigms.
Latent Inhibition in a Conditioned Emotional Response Paradigm
This paradigm assesses the ability to ignore irrelevant stimuli, a key component of selective attention.[2]
Animals: Male Wistar rats.
Apparatus: Standard conditioning chambers.
Procedure:
-
Pre-exposure Phase: On day 1, one group of rats is pre-exposed to a conditioned stimulus (CS), typically a tone, for a set number of trials (e.g., 10 or 40). The control group is placed in the chambers for the same duration without CS presentation. 7-OH-DPAT (0.1 mg/kg or 1.0 mg/kg, i.p.) or vehicle is administered before this phase.
-
Conditioning Phase: On day 2, all rats undergo fear conditioning, where the CS is paired with an unconditioned stimulus (US), usually a mild foot shock.
-
Test Phase: On day 3, the CS is presented alone, and the conditioned emotional response (e.g., freezing behavior or suppression of licking) is measured. Latent inhibition is demonstrated if the pre-exposed group shows a weaker conditioned response than the non-pre-exposed group.
Data Analysis: The primary measure is the suppression ratio, calculated as A / (A + B), where 'A' is the rate of responding during the CS presentation and 'B' is the rate of responding during the pre-CS period. A lower suppression ratio indicates a stronger conditioned fear response.
Experimental Workflow: Latent Inhibition Paradigm
Signaling Pathways
The effects of 7-OH-DPAT on attention are mediated by its interaction with dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs). These receptors are primarily coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase.
Dopamine D2/D3 Receptor Signaling Cascade
Activation of D2 and D3 receptors by 7-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which are involved in synaptic plasticity and cognitive functions.
Furthermore, D2/D3 receptor activation can modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The regulation of ERK by dopamine receptors is complex and can be cell-type and brain-region specific. In some instances, D2-like receptor activation can inhibit ERK phosphorylation.
The differential effects of low and high doses of 7-OH-DPAT on attention may be explained by the distinct downstream signaling and neural circuits engaged by D3 versus D2 receptor activation. D3 receptors are predominantly located in limbic regions of the brain, while D2 receptors are more widely distributed, including in the striatum and prefrontal cortex.
Signaling Pathway Diagram
Conclusion and Future Directions
7-OH-DPAT serves as a valuable pharmacological tool for dissecting the roles of dopamine D3 and D2 receptors in attentional processes. The available evidence strongly suggests a dose-dependent, dichotomous effect, with low doses potentially enhancing and high doses impairing attention. This highlights the complexity of dopaminergic modulation of cognition and underscores the need for careful dose selection in therapeutic strategies targeting these receptors.
Future research should focus on employing more sophisticated behavioral paradigms, such as the five-choice serial reaction time task (5-CSRTT) and the attentional set-shifting task (ASST), to further delineate the specific aspects of attention affected by 7-OH-DPAT. Moreover, combining these behavioral assays with in vivo neurochemical and electrophysiological recordings in brain regions like the prefrontal cortex and striatum will be crucial for elucidating the precise neural circuit and signaling mechanisms underlying the observed behavioral effects. A deeper understanding of these processes will be instrumental in the development of novel therapeutic agents for attentional deficits observed in various neuropsychiatric disorders.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experimental studies using 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist. The following sections detail the pharmacological properties of the compound, provide structured quantitative data, and offer detailed experimental protocols for assessing its effects on locomotor activity and dopamine release in a preclinical rodent model.
Pharmacological Profile
7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a potent and selective agonist for the dopamine D3 receptor.[1] Its selectivity for the D3 receptor over other dopamine receptor subtypes, such as D1, D2, and D4, makes it a valuable tool for elucidating the physiological and behavioral roles of the D3 receptor.[2]
Quantitative Data
The following tables summarize the binding affinities and effective in vivo doses of 7-OH-DPAT hydrobromide.
Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | ~1-0.78 |
| Dopamine D2 | ~10-61 |
| Dopamine D1 | ~650 |
| Dopamine D4 | ~5300 |
Data compiled from multiple sources.[2][3]
Table 2: Effective In Vivo Doses of 7-OH-DPAT in Rats
| Administration Route | Dose Range | Observed Effect |
| Intraperitoneal (i.p.) | 0.1 - 3.0 mg/kg | Induces hypolocomotion.[4] |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Preferential D3 receptor activation, facilitating latent inhibition.[5] |
| Intraperitoneal (i.p.) | 1.0 mg/kg | D2/D3 receptor activation, blocking latent inhibition and inducing hyperactivity.[5] |
| Intraperitoneal (i.p.) | 0.25 mg/kg | Decreases the release of striatal dopamine.[2] |
| Intracerebroventricular (i.c.v.) | 2 µg/µl | Neuroprotective effects in a rat model of Parkinson's disease.[2] |
Experimental Protocols
Vehicle Preparation
For Intraperitoneal (i.p.) Injection: 7-OH-DPAT hydrobromide is soluble in aqueous solutions.
-
Vehicle: Sterile 0.9% saline solution.
-
Preparation: Dissolve the desired amount of 7-OH-DPAT hydrobromide in sterile saline. Gentle warming or sonication can be used to aid dissolution.[6] Prepare fresh on the day of the experiment.
For Intracerebroventricular (i.c.v.) Injection:
-
Vehicle: Artificial cerebrospinal fluid (aCSF). A typical aCSF recipe is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
Preparation: Dissolve the compound directly in sterile aCSF. Ensure the solution is sterile-filtered before injection.
Some sources also report solubility in DMSO.[7] If using DMSO as a co-solvent, ensure the final concentration in the injection vehicle is minimal and non-toxic to the animal.
Locomotor Activity Assessment in Rats
This protocol outlines the procedure for evaluating the effect of 7-OH-DPAT on spontaneous locomotor activity in rats using an open field test.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats).[8]
-
Automated activity monitoring system with infrared beams or a video tracking system.
-
7-OH-DPAT hydrobromide solution and vehicle.
-
Syringes and needles for injection.
Procedure:
-
Acclimatization: House the rats in the testing room for at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[8]
-
Habituation: On the day before the test, handle each rat and give a sham injection (e.g., with the needle cap on) to minimize stress on the test day.
-
Baseline Activity (Optional but Recommended): On the test day, administer the vehicle to a control group of animals and place them individually in the center of the open field arena. Record their activity for a set period (e.g., 30-60 minutes).[8]
-
Drug Administration: Administer the prepared 7-OH-DPAT solution or vehicle to the respective groups of animals via the chosen route (e.g., i.p.).
-
Testing: Immediately after injection, place each rat in the center of the open field arena and start the recording. The test duration can range from 30 to 60 minutes.
-
Data Collection: The automated system will record various parameters. Key parameters to analyze include:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Rearing Frequency: An indicator of exploratory behavior.
-
Time Spent in the Center Zone: A measure of anxiety-like behavior (thigmotaxis).
-
Stereotypy Counts: Repetitive, non-locomotor movements.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of 7-OH-DPAT with the vehicle control group. Data can be analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum
This protocol describes the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of 7-OH-DPAT.
Materials:
-
Stereotaxic apparatus for rats.
-
Microdialysis probes (with a suitable molecular weight cut-off).
-
Guide cannula.
-
Surgical drill and bone screws.
-
Dental cement.
-
Syringe pump and liquid swivel.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
Procedure:
Part A: Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Mount the anesthetized rat in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a stereotaxic atlas, determine the coordinates for the striatum. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 to +1.5 mm; Mediolateral (ML): ±2.5 to ±3.5 mm.[3] Drill a small burr hole at the target coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to a predetermined depth above the target structure.
-
Fixation: Secure the guide cannula to the skull using bone screws and dental cement.
-
Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days.
Part B: Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfusion and Equilibration: Connect the probe to a syringe pump via a liquid swivel and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation. Samples are typically collected every 10-20 minutes.
-
Drug Administration: Administer 7-OH-DPAT hydrobromide or vehicle.
-
Post-drug Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Visualizations
Caption: Signaling pathway of 7-OH-DPAT via the D3 receptor.
Caption: General workflow for an in vivo behavioral study.
References
Application Notes and Protocols for 7-Hydroxy-DPAT Hydrobromide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a selective dopamine (B1211576) D3 receptor agonist, in rodent behavioral studies. This document includes quantitative data summaries, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows.
Overview and Mechanism of Action
7-Hydroxy-DPAT is a crucial tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. It exhibits high affinity for the D3 receptor, with lower affinity for the D2 receptor, making it a valuable ligand for studying D3 receptor function in vivo.[1] Its activation of D3 receptors, which are primarily coupled to Gi/Go proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Signaling Pathway of 7-Hydroxy-DPAT at the D3 Receptor
Caption: Signaling pathway of 7-Hydroxy-DPAT via the D3 receptor.
Recommended Dosages
The optimal dosage of 7-OH-DPAT hydrobromide can vary significantly depending on the rodent species, the specific behavioral paradigm, and the desired effect. The following tables summarize reported dosages from various studies. It is crucial to perform dose-response studies to determine the most effective dose for your specific experimental conditions.
Table 1: Recommended Dosages of 7-Hydroxy-DPAT Hydrobromide in Rat Behavioral Studies
| Behavioral Test | Dose Range | Route of Administration | Key Observations | Citations |
| Locomotor Activity | 0.06 - 0.25 µmol/kg | Subcutaneous (s.c.) | Suppression of spontaneous locomotor activity. | [5][6] |
| 1.0 - 4.0 µmol/kg | Subcutaneous (s.c.) | Increased motor activity. | [5][6] | |
| 0.1 - 3.0 mg/kg | Intraperitoneal (i.p.) | Hypolocomotion. | [7] | |
| 1.0 mg/kg | Subcutaneous (s.c.) | Progressive increase in activity with repeated administration (behavioral sensitization). | [8] | |
| Sexual Behavior | 0.1 and 1 mg/kg | Subcutaneous (s.c.) | Facilitation of ejaculation in sexually-active male rats. | |
| Yawning and Penile Erection | 25 - 4000 µg/kg | Not Specified | Enhanced stretching-yawning and penile erection. | [9][10] |
| Conditioned Place Preference (CPP) | 0.01, 0.25, and 5.0 mg/kg | Not Specified | Did not produce significant place preference on its own. | [11] |
| 0.25 and 5.0 mg/kg | Not Specified | Prevented the acquisition of morphine-induced place preference. | [11] | |
| 0.1 mg/kg | Not Specified | Attenuated cocaine-induced CPP but potentiated apomorphine-induced CPP. | [12] | |
| Self-Stimulation | 0.01 - 0.3 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in responding for electrical self-stimulation. | [13] |
| Dopamine Release | 10 - 1000 nmol/kg | Not Specified | Decreased dopamine release. | [1] |
Table 2: Recommended Dosages of this compound in Mouse Behavioral Studies
| Behavioral Test | Dose Range | Route of Administration | Key Observations | Citations |
| Tail Suspension Test | 0.05 and 0.1 mg/kg | Not Specified | Increased immobility. | [14] |
| 1 and 2 mg/kg | Not Specified | Decreased immobility. | [14] |
Experimental Protocols
The following are detailed protocols for common behavioral assays used with 7-OH-DPAT hydrobromide. These should be adapted based on specific research questions and laboratory conditions.
Experimental Workflow
Caption: General experimental workflow for rodent behavioral studies.
Drug Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or distilled water)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Stock Solution:
-
On the day of the experiment, weigh the required amount of 7-OH-DPAT hydrobromide powder.
-
Dissolve the powder in the chosen vehicle to the desired stock concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
-
Preparation of Dosing Solutions:
-
Prepare fresh dilutions from the stock solution to achieve the final desired doses.
-
The injection volume should be consistent across all animals (typically 1-10 ml/kg body weight for systemic administration).
-
-
Administration:
-
Subcutaneous (s.c.) Injection: Pinch a loose fold of skin on the back of the animal and insert the needle into the subcutaneous space. Inject the solution and withdraw the needle.
-
Intraperitoneal (i.p.) Injection: Gently restrain the animal and tilt it slightly downwards. Insert the needle into the lower quadrant of the abdomen, avoiding the midline and internal organs. Inject the solution and withdraw the needle.
-
Administer the drug at a consistent time before the behavioral test (e.g., 15-30 minutes).
-
Open Field Test for Locomotor Activity
Purpose: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 40 cm for mice; 100 x 100 x 40 cm for rats).[15]
-
The arena floor is typically divided into a grid of equal-sized squares (e.g., 16 squares).
-
An automated tracking system with a camera mounted above the arena is recommended for accurate data collection.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[16]
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (typically 5-30 minutes).
-
Record the session using the tracking software.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.
-
Anxiety-like Behavior: Increased time in the periphery (thigmotaxis) is often interpreted as anxiety-like behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.
Tail Suspension Test (TST)
Purpose: To assess antidepressant-like activity by measuring immobility in an inescapable stressful situation. This test is primarily used in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail.
Procedure:
-
Preparation:
-
Cut a piece of adhesive tape (approximately 15-20 cm long).
-
Securely wrap about 1-2 cm of the tip of the mouse's tail with the tape.
-
-
Suspension:
-
Scoring:
-
Record the total duration of immobility during the last 4 minutes of the test.[17]
-
Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Automated scoring software can be used for more objective measurements.
-
-
Post-test:
-
At the end of the test, gently remove the mouse and the tape from its tail.
-
Return the animal to its home cage.
-
Conditioned Place Preference (CPP)
Purpose: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Apparatus:
-
A two- or three-compartment apparatus. The compartments should be distinct in terms of visual (e.g., color of walls) and tactile (e.g., floor texture) cues.[18][19]
-
Removable partitions to control access to the compartments.
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place the animal in the central compartment (in a three-compartment apparatus) or allow free access to all compartments for a set period (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference. For an unbiased design, the drug-paired compartment is assigned randomly. For a biased design, the less-preferred compartment is typically paired with the drug.[20]
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer 7-OH-DPAT and confine the animal to one of the compartments for a specific duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
The drug and vehicle conditioning sessions are usually alternated daily.
-
-
Post-conditioning (Test for Preference):
-
On the test day, place the animal in the central compartment (or allow free access to all compartments) in a drug-free state.
-
Record the time spent in each compartment for a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (place preference).
-
A significant decrease indicates an aversive effect (place aversion).
-
Concluding Remarks
The provided dosages and protocols serve as a guide for designing and conducting rodent behavioral studies with this compound. It is imperative for researchers to carefully consider the specific aims of their study to select the most appropriate dose, route of administration, and behavioral paradigm. Pilot studies are strongly recommended to validate these parameters within your laboratory setting. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and biochemical effects of the dopamine D3 receptor-selective ligand, 7-OH-DPAT, in the normal and the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
intraperitoneal injection protocol for 7-Hydroxy-DPAT hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-Hydroxy-DPAT) hydrobromide is a potent and selective agonist for the dopamine (B1211576) D3 receptor. Its high affinity for the D3 subtype over other dopamine receptors makes it a valuable pharmacological tool for investigating the role of D3 receptors in various physiological and pathological processes. These application notes provide detailed protocols for the intraperitoneal (IP) injection of 7-Hydroxy-DPAT hydrobromide in rodent models, summarize key quantitative data from published studies, and illustrate the relevant signaling pathway and experimental workflows.
Data Presentation
Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | ~1[1] |
| Dopamine D2 | ~10[1] |
| Dopamine D4 | ~650[1] |
| Dopamine D1 | ~5000[1] |
Table 1: In vitro binding affinities of 7-Hydroxy-DPAT for various dopamine receptor subtypes.
Dose-Dependent Effects on Locomotor Activity in Rats
| Dose (mg/kg, IP) | Effect on Locomotor Activity | Reference |
| 0.01 - 0.3 | Decrease | [2] |
| 0.1 - 3.0 | Dose-dependent hypolocomotion | [3] |
| 0.06 - 0.25 (s.c.) | Suppression | [4] |
| 1.0 - 4.0 (s.c.) | Gradual increase | [4] |
Table 2: Summary of reported dose-dependent effects of this compound on spontaneous locomotor activity in rats following intraperitoneal (IP) or subcutaneous (s.c.) administration.
Behavioral Effects in Rodents
| Dose Range (mg/kg) | Animal Model | Administration Route | Observed Behavioral Effects | Reference(s) |
| 0.01 - 5.0 | Rat | IP | Modulation of morphine-induced place preference[5] | [5] |
| 0.1 - 0.3 | Mouse | s.c. | Attenuation of morphine-induced hyperlocomotion[6] | [6] |
| 0.025 - 4.0 | Rat | IP / s.c. | Increased yawning and penile erection at low doses; stereotypy at high doses.[7][8] | [7][8] |
| 0.1 | Rat | IP | Maximal decrease in lever-pressing for food reward[2] | [2] |
Table 3: Overview of various behavioral effects observed following the administration of this compound in rats and mice.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Due to its solubility, this compound should first be dissolved in a minimal amount of DMSO.[9] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
For intraperitoneal injections, the DMSO stock solution must be further diluted in sterile saline to a final desired concentration. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid solvent-induced toxicity.
-
Example Calculation for a 1 mg/kg dose in a 250g rat (injection volume of 1 mL/kg):
-
Required dose: 1 mg/kg * 0.25 kg = 0.25 mg
-
Required injection volume: 1 mL/kg * 0.25 kg = 0.25 mL
-
Required concentration of working solution: 0.25 mg / 0.25 mL = 1 mg/mL
-
To prepare 1 mL of a 1 mg/mL working solution with 5% DMSO:
-
Take 50 µL of a 20 mg/mL DMSO stock solution (1 mg of compound).
-
Add 950 µL of sterile saline.
-
Vortex to mix thoroughly.
-
-
-
Prepare fresh working solutions daily. Do not store diluted solutions for long periods.[12]
-
Intraperitoneal Injection Protocol in Rats
Materials:
-
Prepared working solution of this compound
-
Sterile syringe (1 mL or 3 mL) with a 23-25 gauge needle[10][11]
-
Gauze pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the rat accurately to calculate the correct injection volume.[10]
-
Properly restrain the rat. For a one-person procedure, hold the rat firmly by the scruff of the neck and allow its body to rest along your forearm. For a two-person procedure, one person restrains the animal while the other performs the injection.[11][13]
-
Position the rat so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[13][14]
-
-
Injection Site Identification:
-
The injection should be administered into the lower right quadrant of the abdomen.[15] This location avoids the cecum, which is typically located on the left side, and the bladder in the midline.
-
-
Injection:
-
Swab the injection site with 70% ethanol on a gauze pad.[15]
-
Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.[10]
-
Gently aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[15]
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for a few minutes post-injection for any signs of distress, such as bleeding from the injection site or abnormal behavior.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity.
References
- 1. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 2. Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and biochemical effects of the dopamine D3 receptor-selective ligand, 7-OH-DPAT, in the normal and the reserpine-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural effects of the putative D-3 dopamine receptor agonist 7-OH-DPAT in relation to other "D-2-like" agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Subcutaneous Administration of 7-Hydroxy-DPAT Hydrobromide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous (s.c.) administration of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist, in rats for preclinical research. The protocols outlined below are compiled from established scientific literature and best practices in animal research.
Overview and Mechanism of Action
7-Hydroxy-DPAT is a high-affinity agonist for the dopamine D3 receptor, also exhibiting lower affinity for the D2 receptor. Its subcutaneous administration in rats allows for systemic delivery and subsequent central nervous system effects, making it a valuable tool for investigating the role of the D3 receptor in various physiological and behavioral processes.
Signaling Pathway
Activation of the D3 receptor by 7-Hydroxy-DPAT primarily initiates an inhibitory signaling cascade through its coupling with Gi/o G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences the activity of downstream effectors such as Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of subcutaneously administered this compound in rats, based on data reported in peer-reviewed studies.
Table 1: Behavioral Effects
| Dose (mg/kg, s.c.) | Primary Behavioral Effect | Observation Period | Notes |
| 0.01 - 0.1 | Yawning | 20-30 minutes post-injection | A characteristic D3 agonist-mediated behavior.[1][2] |
| 0.06 - 0.25 | Suppression of Locomotor Activity | 30-60 minutes post-injection | Often attributed to presynaptic autoreceptor stimulation.[3] |
| 0.1 - 1.0 | Sedation | 30-60 minutes post-injection | Observed at lower to intermediate doses. |
| > 0.8 | Stereotyped Behavior (e.g., sniffing) | 30-60 minutes post-injection | Becomes more prominent at higher doses, indicating potential D2 receptor involvement. |
| 1.0 - 4.0 | Increased Locomotor Activity | 30-60 minutes post-injection | A biphasic effect is often observed, with higher doses leading to hyperlocomotion. |
Table 2: Physiological Effects
| Dose (mg/kg, s.c.) | Physiological Effect | Measurement Time Point | Notes |
| 0.1 - 0.5 | Hypothermia (Decrease in Body Temperature) | 30-60 minutes post-injection | A robust and dose-dependent effect.[1][4][5] |
| 0.02 - 4.0 (µmol/kg) | Antagonism of Reserpine-induced Increase in DOPA Accumulation | Dose-dependent | Indicates an effect on dopamine synthesis. |
| 0.25 | Decrease in Striatal Dopamine Release | - | Demonstrates presynaptic effects. |
Table 3: Pharmacokinetic Profile (Estimated)
While specific pharmacokinetic data for subcutaneous 7-Hydroxy-DPAT in rats is limited, the following estimates are based on its chemical similarity to 8-OH-DPAT and available data.
| Parameter | Value (approximate) | Notes |
| Tmax (Time to maximum plasma concentration) | 5-15 minutes | Rapid absorption from the subcutaneous space.[6] |
| Tmax (Time to maximum brain concentration) | 15-30 minutes | Slightly delayed compared to plasma, reflecting blood-brain barrier transit.[6] |
| Half-life (t1/2) | 30-60 minutes | Relatively short duration of action. |
| Bioavailability | High | Subcutaneous route avoids first-pass metabolism. |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle Selection: Sterile 0.9% saline is the most commonly used and recommended vehicle for subcutaneous administration of this compound.
-
Calculation of Required Amount:
-
Determine the desired dose in mg/kg.
-
Weigh the rat to get its exact body weight in kg.
-
Calculate the total mass of the drug needed: Dose (mg/kg) x Body Weight (kg).
-
Account for the hydrobromide salt factor if dosing is based on the free base. The formula weight of the hydrobromide salt is approximately 328.3 g/mol .
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Add the powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the desired final concentration. The injection volume should ideally be between 1-2 ml/kg.
-
Vortex or gently agitate the vial until the compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Storage: It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, consult the manufacturer's recommendations, which may involve storing aliquots at -20°C or -80°C.
Subcutaneous Injection Procedure in Rats
This protocol adheres to standard animal welfare guidelines.
Materials:
-
Rat restraint device (e.g., a towel or commercial restrainer)
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge, 5/8" length is suitable)
-
Prepared this compound solution
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sharps container
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rat to handling prior to the experiment to minimize stress.
-
Gently restrain the rat. One common method is to wrap the rat in a towel, leaving the dorsal neck and shoulder area exposed. Alternatively, a trained handler can firmly grasp the rat around the shoulders.
-
-
Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal midline, between the shoulder blades (scruff). This area has fewer sensory nerve endings, minimizing discomfort.
-
If repeated injections are necessary, vary the injection site along the dorsal aspect.
-
Wiping the injection site with a 70% alcohol wipe is optional for subcutaneous injections but can be done.
-
-
Injection:
-
Using your non-dominant hand, gently lift a fold of the loose skin to create a "tent".
-
With your dominant hand, hold the syringe with the needle bevel facing upwards.
-
Insert the needle smoothly and confidently into the base of the skin tent, parallel to the body.
-
Slightly pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
If no blood is aspirated, slowly and steadily depress the plunger to administer the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.
-
-
Post-Injection Monitoring:
-
Return the rat to its home cage.
-
Observe the animal for any adverse reactions at the injection site (e.g., swelling, inflammation) and for the expected behavioral and physiological effects of the drug.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral experiment involving the subcutaneous administration of this compound.
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The choice of dose will depend on the specific research question. Lower doses (0.01-0.1 mg/kg) are more selective for D3 receptors, while higher doses will also engage D2 receptors.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Data Interpretation: Be mindful of the biphasic dose-response curve for locomotor activity when interpreting results. The timing of behavioral observations relative to the injection is critical due to the compound's pharmacokinetic profile.
References
- 1. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yawning and Hypothermia in Rats: Effects of Dopamine D3 and D2 Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature set-point changes induced by DA D2/3 and 5-HT1A receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic studies of (R)-8-hydroxy-2-(di-n-propylamino)tetralin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Infusion of 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin) hydrobromide is a potent and selective agonist for the dopamine (B1211576) D3 receptor.[1] Its high affinity for the D3 subtype over other dopamine receptors makes it an invaluable tool in neuroscience research for elucidating the role of this receptor in various physiological and pathological processes.[1] Intracerebroventricular (ICV) administration is a critical technique that allows for the direct delivery of 7-Hydroxy-DPAT to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects on neurotransmission and behavior.
These application notes provide a comprehensive overview of the use of 7-Hydroxy-DPAT hydrobromide in ICV infusion studies, including its mechanism of action, detailed experimental protocols, and a summary of reported quantitative data.
Mechanism of Action: Dopamine D3 Receptor Signaling
7-Hydroxy-DPAT exerts its effects by binding to and activating dopamine D3 receptors, which are primarily expressed in the limbic regions of the brain, such as the nucleus accumbens.[1][2] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is coupled to the Gi/o signaling pathway.[1][3] Upon activation by an agonist like 7-Hydroxy-DPAT, the associated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and influence downstream signaling cascades.[4] Furthermore, D3 receptor activation can modulate ion channel activity, including potassium and calcium channels, which in turn affects neuronal excitability.[4]
Data Presentation
The following tables summarize quantitative data from studies involving the administration of 7-Hydroxy-DPAT.
Table 1: Receptor Binding Affinity of 7-Hydroxy-DPAT
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | ~1 |
| Dopamine D2 | ~10 |
| Dopamine D4 | ~650 |
| Dopamine D1 | ~5000 |
Data sourced from Tocris Bioscience.
Table 2: In Vivo Effects of 7-Hydroxy-DPAT Administration in Rodents
| Species | Route of Administration | Dose Range | Observed Effects |
| Rat | Intraperitoneal (i.p.) | 0.01 - 5.0 mg/kg | Dose-dependent effects on morphine-induced place preference.[5] |
| Rat | Intraperitoneal (i.p.) | 0.1 - 3.0 mg/kg | Reduction in dopamine release in the nucleus accumbens. |
| Rat | Bilateral injection into Nucleus Accumbens | 0.3 - 3 µg (total dose) | Dose-dependent hypolocomotion.[2] |
| Rat | Intracerebroventricular (i.c.v.) | Not specified | Elicitation of sexual responses.[6] |
Experimental Protocols
The following protocols provide a general framework for the ICV infusion of this compound in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
On the day of the experiment, dissolve the this compound powder in aCSF or sterile saline to the desired stock concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Prepare serial dilutions from the stock solution if necessary to achieve the final desired concentration for infusion.
-
Keep the prepared solution on ice until use. It is recommended to use freshly prepared solutions for each experiment.
Protocol 2: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Ophthalmic ointment
-
Hair clippers
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Local anesthetic (e.g., bupivacaine)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Skull screws
-
Suturing material
-
Post-operative analgesic
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
Identify and clean the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle (coordinates will vary depending on the species and age of the animal).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal during recovery.
-
Allow the animal to recover for at least one week before commencing with ICV infusions.
Protocol 3: Intracerebroventricular (ICV) Infusion
Materials:
-
Prepared this compound solution
-
Internal infusion cannula
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Infusion pump
Procedure:
-
Habituate the animal to the handling and infusion procedure for several days prior to the experiment to minimize stress.
-
On the day of the infusion, briefly restrain the animal and remove the dummy cannula from the implanted guide cannula.
-
Connect the Hamilton syringe containing the 7-Hydroxy-DPAT solution to the internal infusion cannula via PE tubing. Ensure the tubing is free of air bubbles.
-
Gently insert the internal infusion cannula into the guide cannula. The internal cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) using an infusion pump.
-
After the infusion is complete, leave the internal cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion and to prevent backflow.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any behavioral changes.
Conclusion
The intracerebroventricular infusion of this compound is a powerful technique for investigating the central roles of the dopamine D3 receptor. The protocols and data presented in these application notes provide a foundation for researchers to design and execute well-controlled experiments. Careful attention to surgical technique, drug preparation, and infusion parameters is essential for obtaining reliable and reproducible results.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain oxytocin receptors mediate ejaculation elicited by 7-hydroxy-2-(di-N-propylamino) tetralin (7-OH-DPAT) in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 7-Hydroxy-DPAT Hydrobromide Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-Hydroxy-DPAT HBr) is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Its selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders. Proper preparation of 7-Hydroxy-DPAT hydrobromide solutions is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation of solutions for injection, along with relevant technical data and diagrams to guide researchers.
Compound Information
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 7-(dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol, monohydrobromide |
| CAS Number | 76135-30-3 |
| Molecular Formula | C₁₆H₂₅NO · HBr |
| Molecular Weight | 328.28 g/mol |
| Purity | Typically ≥95% |
| Formulation | Crystalline solid |
| Storage (Solid) | -20°C, desiccate. Stable for at least 4 years under these conditions.[2] |
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the dopamine D3 receptor. The inhibition constants (Ki) for various dopamine receptors are summarized below.
| Receptor | Ki (nM) |
| Dopamine D3 | ~1 |
| Dopamine D2 | ~10 |
| Dopamine D4 | ~650 |
| Dopamine D1 | ~5000 |
Data compiled from multiple sources.
Dopamine D3 Receptor Signaling Pathway
Activation of the dopamine D3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D3 receptor activation can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, downstream signaling can involve the activation of protein kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR) pathway, as well as mitogen-activated protein kinases (MAPK).
References
7-Hydroxy-DPAT hydrobromide solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation of solutions, and biological context of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist. The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Solubility Data
This compound exhibits solubility in various common laboratory solvents. The quantitative data from multiple sources are summarized below for easy comparison. It is recommended to use fresh DMSO for preparing stock solutions, as absorbed moisture can reduce solubility. For aqueous solutions, gentle warming and sonication can aid in dissolution.
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| DMSO | < 32.83 mg/mL | < 100 mM | [1][2] |
| Soluble to 100 mM | 100 mM | [3] | |
| Soluble | Not Specified | [4] | |
| Water | Soluble to 20 mM (for 8-OH-DPAT) | 20 mM | |
| Soluble to 10 mM with gentle warming (for 8-OH-DPAT) | 10 mM | [5] | |
| Ethanol | No quantitative data available. Shipped in ethanol. | Not Specified | [6] |
| Methanol | No quantitative data available. | Not Specified | |
| PBS (pH 7.2) | 0.16 mg/mL (1:5 DMSO:PBS for 8-OH-DPAT) | ~0.49 mM | [7] |
Note: Some solubility data is for the related compound 8-Hydroxy-DPAT hydrobromide and is provided as a reference. Solubility can be batch-dependent, and it is always recommended to perform a small-scale test.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 328.28 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Carefully weigh out 3.28 mg of this compound on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one month), 2-8°C is acceptable.[8]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.
Materials:
-
10 mM this compound in DMSO (from Protocol 2.1)
-
Appropriate cell culture medium or physiological buffer (e.g., PBS, HBSS)
-
Sterile dilution tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution with the desired cell culture medium or buffer to achieve the final working concentrations.
-
DMSO Concentration Control: Ensure that the final concentration of DMSO in the working solutions is consistent across all experimental conditions and is at a level that does not affect the cells (typically ≤ 0.1%). A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
Typical Concentrations: For in vitro assays, typical working concentrations can range from nanomolar to micromolar, depending on the specific assay and cell type. For example, in radioligand binding assays, concentrations around the Ki value (approximately 1 nM for D3 receptors) are used. In functional assays, such as calcium mobilization, an EC50 of around 13.5 nM has been reported.[1]
Signaling Pathway
This compound is a selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay to evaluate the effect of this compound.
Caption: In Vitro Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 7-OH-DPAT Hydrobromide supplier | CAS No: 76135-30-3 | AOBIOUS [aobious.com]
- 8. 美国GlpBio - this compound | Cas# 76135-30-3 [glpbio.cn]
Application Notes and Protocols for 7-Hydroxy-DPAT Hydrobromide in Conditioned Place Preference Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-hydroxy-2-(di-n-propylamino)tetralin) hydrobromide is a synthetic compound that acts as a selective dopamine (B1211576) D3 receptor agonist.[1] It also has a lower affinity for the D2 receptor subtype.[1] In neuroscience research, 7-OH-DPAT is a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes, including reward, motivation, and substance abuse. The conditioned place preference (CPP) paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs.[2] This document provides detailed application notes and protocols for utilizing 7-Hydroxy-DPAT hydrobromide in CPP paradigms.
Application Notes
7-OH-DPAT has been investigated in CPP studies primarily to understand the role of the D3 receptor in reward and aversion. When administered alone, 7-OH-DPAT has not been found to produce a significant conditioned place preference in a broad dose range.[3] However, studies have shown that a low dose of 7-OH-DPAT can induce conditioned place aversion (CPA), suggesting that activation of D3 receptors may mediate aversive effects.[4]
Furthermore, 7-OH-DPAT has been shown to modulate the rewarding effects of other drugs. For instance, it can prevent the acquisition of morphine-induced CPP, suggesting a potential therapeutic role in opioid dependence.[3] The effects of 7-OH-DPAT can be dose-dependent, with different dosages potentially affecting the acquisition versus the expression of CPP for other substances.[3] Researchers should carefully consider the dose and the specific research question (i.e., assessing the intrinsic rewarding/aversive effects of 7-OH-DPAT versus its modulatory effects on other drugs).
Data Presentation
The following tables summarize quantitative data from studies using 7-OH-DPAT in conditioned place preference paradigms.
Table 1: Dose-Response of 7-OH-DPAT in Conditioned Place Preference/Aversion
| Species | Dose (mg/kg) | Route of Administration | Conditioning Schedule | Outcome | Reference |
| Rat (Wistar) | 0.01, 0.25, 5.0 | s.c. | 3-day | No significant place preference | [3] |
| Rat | 0.03 | i.p. | Three 2-day trials | Conditioned Place Aversion | [4] |
| Rat | 0.01 - 5.0 | i.p. | Three 2-day trials | No conditioned place preference | [4] |
Table 2: Modulatory Effects of 7-OH-DPAT on Morphine-Induced Conditioned Place Preference
| Species | 7-OH-DPAT Dose (mg/kg) | Morphine Dose (mg/kg) | Administration Details | Effect on Morphine CPP | Reference |
| Rat (Wistar) | 0.25, 5.0 | 1 | 7-OH-DPAT administered 15 min before morphine during conditioning | Prevented acquisition | [3] |
| Rat (Wistar) | 0.01 | 1 | 7-OH-DPAT administered 15 min before morphine during conditioning | No effect on acquisition | [3] |
| Rat (Wistar) | 0.01 | 1 | 7-OH-DPAT administered 15 min before test session | Prevented expression | [3] |
| Rat (Wistar) | 0.25, 5.0 | 1 | 7-OH-DPAT administered 15 min before test session | No effect on expression | [3] |
Experimental Protocols
This section provides a detailed methodology for a conditioned place preference experiment using this compound in rats.
Materials
-
This compound
-
Vehicle (e.g., sterile saline or a small amount of DMSO in saline)
-
Conditioned Place Preference Apparatus (e.g., a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Animal scale
-
Syringes and needles for injection
-
Timers
-
Video recording and analysis software (optional, but recommended for accurate data collection)
Experimental Workflow Diagram
Caption: Experimental workflow for a conditioned place preference paradigm.
Procedure
1. Animal Subjects and Housing
-
Use adult male or female rats (e.g., Wistar or Sprague-Dawley), weighing 250-350g at the start of the experiment.[5]
-
House animals individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Handle the animals for several days before the experiment begins to habituate them to the experimenter.
2. Apparatus
-
A typical CPP apparatus consists of two or three chambers.[2] A three-chamber design includes two larger outer chambers with distinct cues and a smaller central start chamber.[5]
-
The two conditioning chambers should be distinct in terms of visual and tactile cues.[5] Examples of cues include:
-
The chambers are connected by openings that can be blocked or opened.
3. Drug Preparation
-
Dissolve this compound in a suitable vehicle. While saline is common, 7-OH-DPAT hydrobromide is also soluble in DMSO. If using DMSO, dissolve the compound in a small amount of DMSO first and then bring it to the final volume with sterile saline. Ensure the final concentration of DMSO is low and consistent across all groups.
-
Prepare fresh solutions on each day of injection.
-
The injection volume is typically 1 ml/kg for subcutaneous (s.c.) or intraperitoneal (i.p.) administration in rats.
4. Experimental Phases
a. Phase 1: Pre-Conditioning (Habituation and Baseline Preference)
-
Habituation (Days 1-2): Place each rat in the central chamber of the apparatus and allow it to freely explore all chambers for 15-20 minutes. This reduces novelty-induced activity during testing.
-
Baseline Preference Test (Day 3): On the day before conditioning begins, place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the outer chambers. This establishes the initial preference for each compartment. An unbiased design is often preferred, where animals do not show a significant preference for either chamber. Animals showing a strong initial preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
b. Phase 2: Conditioning (Days 4-9)
-
This phase typically consists of alternating drug and vehicle conditioning sessions over several days (e.g., a 3-day schedule for each, totaling 6 days).[3]
-
Drug Conditioning Day: Administer 7-OH-DPAT (e.g., 0.03 mg/kg, i.p. for aversion studies) and immediately or after a short delay (e.g., 15 minutes) place the rat in one of the conditioning chambers (e.g., the initially non-preferred chamber in a biased design) for a set duration (e.g., 30-45 minutes). The door to the other chamber should be closed.
-
Vehicle Conditioning Day: Administer the vehicle and place the rat in the other conditioning chamber for the same duration.
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
c. Phase 3: Post-Conditioning (Test Day)
-
Preference Test (Day 10): The day after the last conditioning session, conduct the test in a drug-free state. Place the rat in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference. A decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
5. Data Analysis
-
The primary dependent variable is the time spent in the drug-paired and vehicle-paired compartments during the pre-conditioning and post-conditioning tests.
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
Statistical analysis can be performed using appropriate tests, such as a paired t-test to compare time spent in the two compartments within a group, or an ANOVA to compare preference scores between different dose groups and a control group.
Signaling Pathway
7-OH-DPAT exerts its effects primarily through the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor is coupled to the Gi/o family of G proteins.
Dopamine D3 Receptor Signaling Pathway Diagram
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
References
- 1. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 2. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditioned place preference induced by microinjection of 8-OH-DPAT into the dorsal or median raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Assessment Using 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound that acts as a dopamine (B1211576) receptor agonist.[1] It exhibits a high affinity and selectivity for the dopamine D3 receptor subtype, with a lower affinity for the D2 receptor.[2][3][4] This pharmacological profile makes 7-OH-DPAT a valuable tool in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes, including the modulation of locomotor activity. These application notes provide a comprehensive overview and detailed protocols for assessing locomotor activity in response to 7-OH-DPAT administration in preclinical animal models.
The effects of 7-OH-DPAT on locomotor activity are complex and dose-dependent. Generally, at lower to intermediate doses, it tends to induce hypolocomotion, while higher doses can lead to varied responses, including hyperlocomotion or stereotyped behaviors.[5][6] This biphasic effect is thought to be mediated by the differential activation of presynaptic D3 autoreceptors, which inhibit dopamine release, and postsynaptic D2/D3 receptors.
Mechanism of Action and Signaling Pathway
7-OH-DPAT primarily exerts its effects by binding to and activating dopamine D2-like receptors, with a preference for the D3 subtype.[2] Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Data Presentation
The following tables summarize the dose-dependent effects of 7-OH-DPAT on locomotor activity as reported in various studies. These data can serve as a guide for dose selection in future experiments.
Table 1: Effects of Systemic 7-OH-DPAT Administration on Locomotor Activity in Rats
| Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotion | Animal Strain | Reference |
| 0.1 - 3.0 | i.p. | Dose-dependent hypolocomotion | Not Specified | [5] |
| 0.01 - 0.1 | Not Specified | Decreased locomotion | Not Specified | [6] |
| 0.01, 0.25, 5.0 | Not Specified | Did not produce significant place preference, indicating complex behavioral effects | Wistar | [7] |
| 1.0 | s.c. | Progressive increase in locomotor activity with repeated treatments (sensitization) | Wistar | [8] |
Table 2: Effects of 7-OH-DPAT on Other Behaviors in Rodents
| Dose Range (mg/kg) | Route of Administration | Observed Effect | Animal Species | Reference |
| 0.01 - 1.0 (nmol/kg) | Not Specified | Dose-dependently decreased dopamine release and induced yawning | Rat | [2] |
| 0.3 - 3.0 (total dose) | Bilateral injection into Nucleus Accumbens | Profound, dose-dependent hypolocomotion | Rat | [5] |
| 0.1 and 0.3 | s.c. | Attenuated morphine-induced hyperlocomotion | Mouse | [9] |
| 0.05 and 0.1 | Not Specified | Increased immobility in tail-suspension test | Mouse | [10] |
| 1.0 and 2.0 | Not Specified | Decreased immobility in tail-suspension test | Mouse | [10] |
Experimental Protocols
This section provides a detailed protocol for assessing locomotor activity in rodents following the administration of 7-OH-DPAT.
Objective: To quantify the effect of 7-OH-DPAT on spontaneous locomotor activity in an open-field arena.
Materials:
-
7-Hydroxy-DPAT hydrobromide
-
Vehicle (e.g., 0.9% sterile saline)
-
Experimental animals (e.g., male Wistar or Sprague-Dawley rats, or C57BL/6 mice)
-
Open-field arena (e.g., 40 x 40 x 30 cm for rats, 25 x 25 x 25 cm for mice), equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
-
Animal scale
Experimental Workflow:
Procedure:
-
Animal Acclimatization:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the facility before the start of the experiment.
-
Handle the animals for a few minutes each day for 3-4 days prior to testing to reduce stress-induced responses.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of 7-OH-DPAT hydrobromide in the chosen vehicle (e.g., 0.9% saline).
-
Prepare serial dilutions from the stock solution to achieve the desired final doses. The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
-
-
Habituation:
-
On the day before the experiment, place each animal in the open-field arena for a 30-60 minute habituation session. This reduces novelty-induced hyperactivity on the test day.
-
-
Experimental Session:
-
On the test day, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.
-
Randomly assign animals to treatment groups (vehicle and different doses of 7-OH-DPAT).
-
Administer the appropriate treatment (e.g., intraperitoneal or subcutaneous injection).
-
Immediately or after a specified pre-treatment time (e.g., 15 minutes), place the animal in the center of the open-field arena.[7][8]
-
Begin recording the locomotor activity using the automated system for a predetermined duration (e.g., 60-120 minutes).[8]
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Data Analysis:
-
The primary parameters to be analyzed from the automated system typically include:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Horizontal activity: Number of beam breaks in the horizontal plane.
-
Vertical activity (rearing): Number of beam breaks in the vertical plane, indicating exploratory behavior.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.
Concluding Remarks
The assessment of locomotor activity using 7-OH-DPAT provides valuable insights into the role of the dopamine D3 receptor in motor control and behavior. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments. Careful consideration of the dose, route of administration, and timing of measurements is crucial for obtaining reliable and interpretable results. The biphasic effects of 7-OH-DPAT underscore the complexity of the dopaminergic system and the importance of comprehensive dose-response studies.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxy-DPAT Hydrobromide in Microdialysis Studies of Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-Hydroxy-DPAT) hydrobromide is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] It is an invaluable pharmacological tool in neuroscience research, particularly for investigating the role of the D3 receptor in modulating dopamine neurotransmission. In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters, like dopamine, in specific brain regions of awake, freely-moving animals.[2] This document provides detailed application notes and protocols for the use of 7-Hydroxy-DPAT hydrobromide in microdialysis studies to investigate its effects on dopamine release.
Mechanism of Action
7-Hydroxy-DPAT acts as an agonist at dopamine D2 and D3 autoreceptors on presynaptic dopaminergic neurons.[3] The activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This signaling cascade ultimately results in the inhibition of dopamine synthesis and release from the presynaptic terminal.[4] 7-OH-DPAT exhibits a significantly higher affinity for D3 receptors compared to D2 receptors, making it a valuable tool for dissecting the specific role of D3 receptors in dopamine modulation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on dopamine systems.
Table 1: Receptor Binding Affinities of R-(+)-7-OH-DPAT [5]
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.57 |
| Dopamine D2 | >114 |
Table 2: Dose-Dependent Effects of 7-OH-DPAT on Dopamine Release and Related Measures
| Experimental Model | Brain Region | 7-OH-DPAT Dose/Concentration | Observed Effect | Reference |
| Anesthetized Rats (Fast Cyclic Voltammetry) | Nucleus Accumbens | 0.1 - 3.0 mg/kg (i.p.) | Potent, dose-dependent reduction of electrically stimulated dopamine signal. | [6] |
| Rat Nucleus Accumbens Slices (Fast Cyclic Voltammetry) | Nucleus Accumbens | Biphasic Inhibition: High affinity (EC50 ~0.015 nM), Low affinity (EC50 ~8.4 nM) | Maximum inhibition of 95.5% of single-pulse stimulated dopamine release. | [7][8] |
| Conscious Rats (Microdialysis) | Striatum | 1 µM (local infusion) | 19% decrease in basal acetylcholine (B1216132) release (inversely related to dopamine). | [9] |
| Conscious 6-OHDA Lesioned Rats (Microdialysis) | Striatum | 0.1 - 10 µM (local infusion) | Concentration-dependent decrease in acetylcholine release (37% decrease at 1 µM). | [9] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Basal Dopamine Release Following Systemic Administration of this compound
1. Materials and Reagents:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 5.4 mM D-glucose, buffered to pH 7.4.[1]
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.[1][10]
2. Surgical Procedure (Guide Cannula Implantation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the striatum, typical coordinates are AP: +1.2 mm, ML: -3.0 mm from bregma, and DV: -3.6 mm from the dura.[11] For the nucleus accumbens, coordinates can be determined from a rat brain atlas.
-
Implant the guide cannula at the desired coordinates and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least 5-7 days post-surgery.
3. Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or an EDTA/acetic acid mixture) to prevent dopamine degradation.[11]
-
After collecting at least three stable baseline samples, administer this compound (dissolved in sterile saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).[6]
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
4. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1][10]
-
Express the results as a percentage of the mean baseline dopamine concentration.
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Release Following Local Infusion of this compound via Reverse Dialysis
This protocol is similar to Protocol 1, with the main difference being the route of drug administration.
-
Follow steps 1-3 of the surgical and microdialysis procedures as described in Protocol 1.
-
After establishing a stable baseline, switch the perfusion medium from aCSF to aCSF containing the desired concentration of this compound (e.g., 0.1, 1.0, 10 µM).[9] This method is known as reverse dialysis or retrodialysis.
-
Continue to collect dialysate samples to measure the effect of the locally applied drug on dopamine release.
-
Analyze the samples as described in Protocol 1.
Visualizations
Caption: Signaling pathway of 7-OH-DPAT-mediated inhibition of dopamine release.
Caption: Workflow for a typical in vivo microdialysis experiment.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dopamine signaling pathwayRat Genome Database [rgd.mcw.edu]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-OHDA-induced lesion of the nigrostriatal dopaminergic neurons potentiates the inhibitory effect of 7-OHDPAT, a selective D3 agonist, on acetylcholine release during striatal microdialysis in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeled [3H]7-OH-DPAT in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a potent and selective agonist for the D2-like family of dopamine (B1211576) receptors. The radiolabeled form, [3H]7-OH-DPAT, is a critical tool for characterizing the binding properties of ligands to dopamine D2 and D3 receptors. Due to its high affinity and selectivity, particularly for the D3 receptor subtype, [3H]7-OH-DPAT is extensively used in drug discovery and neuroscience research to investigate the role of these receptors in various physiological and pathological processes.[1] This document provides detailed protocols for conducting saturation and competition binding assays using [3H]7-OH-DPAT, enabling the determination of receptor affinity (Kd), receptor density (Bmax), and the binding affinity of unlabeled compounds (Ki).
Quantitative Data Summary
The following tables summarize the binding affinities of [3H]7-OH-DPAT for dopamine D2 and D3 receptors as reported in the literature. These values can vary based on experimental conditions such as tissue preparation, buffer composition, and the specific recombinant system used.
Table 1: Dissociation Constants (Kd) of [3H]7-OH-DPAT
| Receptor Subtype | Preparation | Kd (nM) | Reference |
| Dopamine D3 | CHO cells | ~0.5 | [2] |
| Dopamine D2 | CHO cells | 3.6 | [2] |
Table 2: Inhibition Constants (Ki) of R-(+)-7-OH-DPAT
| Receptor Subtype | Preparation | Ki (nM) | Reference |
| Human Dopamine D3 | Cloned receptors | 0.57 | [3] |
| Human Dopamine D2 | Cloned receptors | >114 (calculated from >200-fold selectivity) | [3] |
Signaling Pathways and Experimental Workflow
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. Upon activation by an agonist such as 7-OH-DPAT, these receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Caption: Dopamine D2/D3 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay involves the preparation of a receptor source, incubation with the radioligand, separation of bound and free radioligand, and quantification of the bound radioactivity.
Caption: General experimental workflow for a radioligand binding assay.
Experimental Protocols
Membrane Preparation (from Rat Striatum)
This protocol describes the preparation of crude cell membranes from rat striatum, a brain region with high expression of D2 and D3 receptors.
Materials:
-
Rat striata, dissected and frozen
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Centrifuge tubes
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw frozen rat striata on ice.
-
Add the tissue to 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with a glass-Teflon homogenizer (10-15 strokes at 500 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]7-OH-DPAT.
Materials:
-
Membrane preparation (20-100 µg protein per well)
-
[3H]7-OH-DPAT (specific activity ~70-85 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific binding agent: 10 µM unlabeled 7-OH-DPAT or 10 µM haloperidol
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]7-OH-DPAT in Assay Buffer, typically ranging from 0.05 to 10 nM.
-
In a 96-well microplate, set up triplicate wells for each concentration of [3H]7-OH-DPAT for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [3H]7-OH-DPAT dilution, and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding agent, 50 µL of the appropriate [3H]7-OH-DPAT dilution, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4][5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours in the dark.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]7-OH-DPAT.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the D2/D3 receptors by measuring its ability to compete with a fixed concentration of [3H]7-OH-DPAT.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Choose a concentration of [3H]7-OH-DPAT that is at or below its Kd value (e.g., 0.5-1.0 nM).
-
In a 96-well microplate, set up the following wells in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]7-OH-DPAT, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM unlabeled 7-OH-DPAT, 50 µL of [3H]7-OH-DPAT, and 100 µL of membrane preparation.
-
Competition: 50 µL of the appropriate dilution of the test compound, 50 µL of [3H]7-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation and perform filtration and washing as described in the Saturation Binding Assay protocol (steps 6-10).
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]7-OH-DPAT).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]7-OH-DPAT used in the assay and Kd is the dissociation constant of [3H]7-OH-DPAT determined from the saturation assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Hydroxy-DPAT Hydrobromide in Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a potent and selective agonist for the dopamine (B1211576) D3 receptor, with a notable affinity preference over the D2 receptor subtype.[1][2] The dopamine D3 receptor is implicated in the pathophysiology of schizophrenia, making 7-OH-DPAT a valuable pharmacological tool for investigating the role of this receptor in preclinical models of the disorder.[3][4] These application notes provide a comprehensive overview of the use of 7-OH-DPAT in various animal models relevant to schizophrenia, detailing its effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disease. The included protocols and data are intended to guide researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting the D3 receptor in schizophrenia.
Data Presentation
The following tables summarize the quantitative data on the effects of 7-OH-DPAT hydrobromide in various behavioral paradigms relevant to schizophrenia research.
Table 1: Effects of 7-OH-DPAT on Locomotor Activity
| Animal Model | Species/Strain | 7-OH-DPAT Dose (mg/kg) | Route of Admin. | Outcome | Reference |
| Normal | Wistar Rat | 0.01, 0.10, 1.0 | SC | Acute treatment produced a dose-dependent decrease in locomotor activity. Chronic treatment with 1.0 mg/kg led to behavioral sensitization (progressive increase in activity). | [1] |
| Normal | Sprague-Dawley Rat | Not specified | Not specified | Pretreatment with haloperidol (B65202) attenuated the hypomotility induced by 7-OH-DPAT. | [3] |
| Normal | Wistar Rat | 0.01, 0.25, 5.0 | Not specified | Did not produce significant place preference on its own. | [5] |
Table 2: Effects of 7-OH-DPAT on Sensorimotor Gating (Prepulse Inhibition)
| Animal Model | Species/Strain | 7-OH-DPAT Dose (mg/kg) | Route of Admin. | Outcome | Reference |
| Normal | Wistar Rat | 0.1 | Not specified | Potentiated latent inhibition (an attentional measure) at 10 conditioned stimulus (CS) pre-exposures. | [6] |
| Normal | Wistar Rat | 1.0 | Not specified | Blocked latent inhibition at both 10 and 40 CS pre-exposures and induced hyperactivity. | [6] |
Table 3: Effects of 7-OH-DPAT in Neurodevelopmental and Pharmacological Models of Schizophrenia
| Animal Model | Species/Strain | 7-OH-DPAT Dose (mg/kg) | Route of Admin. | Behavioral Test | Outcome | Reference |
| Neonatal Ventral Hippocampal Lesion (NVHL) | Wistar Rat | 0.25 | Not specified | Locomotor Activity | Caused a decrease in locomotion in both sham and lesioned rats. | |
| Neonatal Ventral Hippocampal Lesion (NVHL) | Sprague-Dawley Rat | 0.25 | Not specified | Locomotor Activity | Did not change the locomotion of lesioned rats, while decreasing it in sham animals. | |
| MK-801-induced Hyperactivity | Sprague-Dawley Rat | 0.03 | SC | Locomotor Activity | Completely blocked the hyperactivity induced by 0.13 mg/kg MK-801. | |
| MK-801-induced Hyperactivity | Sprague-Dawley Rat | 0.66 mg (intra-NAS shell) | Intra-NAS | Locomotor Activity | Blocked hyperactivity induced by intra-NAS shell administration of MK-801. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the dopamine D3 receptor and a typical experimental workflow for evaluating 7-OH-DPAT in a pharmacological model of schizophrenia.
References
- 1. Direct and indirect interactions of the dopamine D3 receptor with glutamate pathways: implications for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine-conditioned place preference, reversal learning and social interaction in MK-801-induced schizophrenia model: Effects of post-weaning enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Hydroxy-DPAT Hydrobromide in Studying Drug-Seeking Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound that acts as a potent and selective dopamine (B1211576) receptor agonist.[1] It exhibits a higher affinity for the D3 receptor subtype over D2, D1, and D4 receptors, making it a valuable pharmacological tool for investigating the role of the dopaminergic system, particularly D3 receptors, in various neurological and psychiatric conditions, including drug addiction.[2] The mesolimbic dopamine system is a critical regulator of emotional and motivational behavior, and alterations in this pathway are strongly implicated in the rewarding effects of drugs of abuse and the development of addictive behaviors.[3] This document provides detailed application notes and experimental protocols for the use of 7-OH-DPAT in preclinical studies of drug-seeking behavior.
Mechanism of Action
7-OH-DPAT's primary mechanism of action is the stimulation of dopamine D3 receptors, which are predominantly located in the limbic regions of the brain, such as the nucleus accumbens.[4] These receptors are coupled to G-proteins, and their activation can modulate downstream signaling pathways.[5] By acting on D3 autoreceptors, 7-OH-DPAT can inhibit dopamine synthesis and release, leading to a reduction in dopaminergic tone.[6][7] This modulation of the dopamine system is believed to underlie its effects on drug-seeking behaviors. The compound's effects are dose-dependent, with low doses often attenuating drug-seeking and high doses sometimes producing biphasic or even enhancing effects.[8][9]
Data Presentation
Table 1: Effects of 7-OH-DPAT on Cocaine-Seeking Behavior in Rodents
| Animal Model | Behavioral Assay | 7-OH-DPAT Dose (mg/kg) | Route | Effect on Cocaine-Seeking | Reference |
| Sprague-Dawley Rats | Reinstatement of Cocaine Self-Administration | 0.01 - 0.1 | s.c. | Attenuated | [8] |
| Sprague-Dawley Rats | Reinstatement of Cocaine Self-Administration | 1.0 | s.c. | Initially attenuated, then increased | [8] |
| Sprague-Dawley Rats | Cocaine Self-Administration | 0.1 - 0.4 | s.c. | Shifted cocaine dose-effect function to the left | [10] |
| Wistar Rats | Conditioned Place Preference (CPP) | 0.1 | s.c. | Attenuated | [11] |
| Rhesus Monkeys | Cocaine Discrimination | 0.01 - 1.8 | i.m. | Inconsistent; generalized to cocaine in some subjects | [12] |
Table 2: Effects of 7-OH-DPAT on Morphine-Seeking Behavior in Rodents
| Animal Model | Behavioral Assay | 7-OH-DPAT Dose (mg/kg) | Route | Effect on Morphine-Seeking | Reference |
| Wistar Rats | Acquisition of Morphine CPP | 0.25, 5.0 | i.p. | Prevented acquisition | [13] |
| Wistar Rats | Expression of Morphine CPP | 0.01 | i.p. | Prevented expression | [13] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration and Reinstatement of Drug-Seeking
This protocol is designed to assess the effects of 7-OH-DPAT on the motivation to self-administer a drug of abuse (e.g., cocaine) and on the reinstatement of drug-seeking behavior after a period of extinction.
Materials:
-
7-Hydroxy-DPAT hydrobromide
-
Drug of abuse (e.g., cocaine hydrochloride)
-
Sterile saline (0.9%)
-
Heparinized saline
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Intravenous catheters and surgical supplies
Procedure:
-
Catheter Implantation:
-
Acquisition of Drug Self-Administration:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
Connect the catheter to the syringe pump.
-
Program the chamber so that a press on the "active" lever results in an intravenous infusion of the drug (e.g., cocaine, 0.25 mg/kg/infusion) and the presentation of a discrete cue (e.g., illumination of a stimulus light).[8][17]
-
Presses on the "inactive" lever have no programmed consequences.
-
Continue training until the animal demonstrates stable responding for the drug infusions.
-
-
Extinction:
-
Following stable acquisition, replace the drug solution with sterile saline.
-
Continue daily sessions where active lever presses no longer result in drug infusion or cue presentation.
-
Extinction is typically considered complete when responding on the active lever decreases to a predetermined low level (e.g., <20% of acquisition responding).
-
-
Reinstatement Test:
-
Drug-Primed Reinstatement: Administer a non-contingent, priming injection of the drug of abuse (e.g., cocaine, 15 mg/kg, i.p.) immediately before placing the animal in the operant chamber for a test session where lever presses have no programmed consequences.[8]
-
Cue-Induced Reinstatement: Present the drug-associated cue (e.g., stimulus light) contingent on active lever presses during the test session, without drug delivery.[18]
-
Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., brief footshock) immediately before the test session.[19]
-
7-OH-DPAT Treatment: On test days, administer 7-OH-DPAT (e.g., 0.01-1.0 mg/kg, s.c.) or vehicle at a specified time before the reinstatement session.[8]
-
Record the number of presses on both the active and inactive levers. An increase in active lever pressing compared to extinction levels indicates reinstatement of drug-seeking behavior.
-
Protocol 2: Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of a drug or the ability of 7-OH-DPAT to block the rewarding effects of a drug of abuse.
Materials:
-
This compound
-
Drug of abuse (e.g., morphine sulfate (B86663) or cocaine hydrochloride)
-
Sterile saline (0.9%)
-
CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues)
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On day 1, place the animal in the central compartment of the apparatus and allow it to freely explore all compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial bias.
-
-
Conditioning:
-
This phase typically occurs over several days (e.g., 4-8 days).
-
On drug conditioning days, administer the drug of abuse (e.g., morphine, 1 mg/kg) and immediately confine the animal to one of the compartments (the "drug-paired" compartment) for a set duration (e.g., 30 minutes).[13]
-
On saline conditioning days, administer saline and confine the animal to the other compartment (the "saline-paired" compartment) for the same duration.
-
The drug-paired compartment should be counterbalanced across animals to avoid cohort bias.
-
To test the effect of 7-OH-DPAT on the acquisition of CPP, administer 7-OH-DPAT (e.g., 0.25 or 5.0 mg/kg) prior to the administration of the drug of abuse on conditioning days.[13]
-
-
Post-Conditioning (Expression Test):
-
On the test day, place the animal in the central compartment and allow it to freely explore the entire apparatus for a set duration (e.g., 15 minutes) in a drug-free state.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates the development of a conditioned place preference.
-
To test the effect of 7-OH-DPAT on the expression of CPP, administer 7-OH-DPAT (e.g., 0.01 mg/kg) prior to the expression test.[13]
-
Visualizations
Caption: Signaling pathway of 7-OH-DPAT in modulating dopamine transmission.
Caption: Workflow for studying drug-seeking with 7-OH-DPAT.
Caption: Logical flow of 7-OH-DPAT's effect on drug-seeking.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment with the dopamine agonist 7-OH-DPAT shifts the cocaine self-administration dose-effect function to the left under different schedules in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the putative dopamine D3 receptor agonist 7-OH-DPAT in rhesus monkeys trained to discriminate cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of cues and contexts on drug-seeking behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of 7-Hydroxy-DPAT Hydrobromide with Cocaine or Amphetamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological interactions observed upon co-administration of 7-Hydroxy-DPAT (7-OH-DPAT), a dopamine (B1211576) D3 receptor-preferring agonist, with the psychostimulants cocaine and amphetamine. The following sections detail the effects on behavior, proposed mechanisms of action, and standardized experimental protocols derived from peer-reviewed literature.
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in neuropsychiatric disorders, including substance use disorders.[1][2][3] Its co-administration with cocaine or amphetamine, which primarily act by increasing synaptic dopamine levels, allows for the elucidation of the D3 receptor's role in modulating the rewarding and reinforcing effects of these stimulants. Understanding these interactions is crucial for the development of potential therapeutic interventions for addiction.
Quantitative Data Summary
The following tables summarize the key quantitative data from behavioral studies involving the co-administration of 7-OH-DPAT with cocaine or d-amphetamine in rats.
Table 1: Receptor Binding Affinity of 7-Hydroxy-DPAT Hydrobromide
| Receptor | K_i_ (nM) |
| Dopamine D_3_ | ~1 |
| Dopamine D_2_ | 10 |
| Dopamine D_4_ | 650 |
| Dopamine D_1_ | ~5000 |
Data sourced from Tocris Bioscience, citing multiple studies.[4]
Table 2: Effects of 7-OH-DPAT Co-administration on Cocaine-Induced Behaviors in Rats
| Behavioral Assay | 7-OH-DPAT Dose (mg/kg) | Cocaine Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Conditioned Place Preference (CPP) | 0.1 | 0-30 | S.C. (7-OH-DPAT), I.P. (Cocaine) | Attenuated cocaine-induced CPP. | [5][6] |
| Stereotypy | 0.1 | 0-30 | S.C. (7-OH-DPAT), I.P. (Cocaine) | Enhanced cocaine-induced stereotypies following repeated administration. | [5][6] |
| Cocaine-Seeking Behavior | 0.01-0.1 (acute) | N/A (cocaine priming) | S.C. | Attenuated cocaine-seeking behavior. | [7] |
| Cocaine-Seeking Behavior | 1.0 (acute) | N/A (cocaine priming) | S.C. | Initially attenuated, then increased cocaine-seeking behavior. | [7] |
| Cocaine Self-Administration | 0.1-0.4 (pretreatment) | Variable | S.C. (7-OH-DPAT), I.V. (Cocaine) | Shifted the cocaine self-administration dose-effect function to the left. | [8] |
Table 3: Effects of 7-OH-DPAT Co-administration on d-Amphetamine-Induced Behaviors in Rats
| Behavioral Assay | 7-OH-DPAT Dose (mg/kg) | d-Amphetamine Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Conditioned Place Preference (CPP) | 0.1 | 1 | S.C. | Attenuated d-amphetamine-induced CPP. | [9] |
| Locomotion | 0.01-0.1 | 1 | S.C. | Dose-dependently decreased d-amphetamine-induced locomotion after repeated administration. | [9] |
| Stereotypy (Headbobbing) | 0.1 | 0.5-10 | S.C. | Increased headbobbing behavior. | [9] |
| Discriminative Stimulus Properties | 0.1, 0.3, 1.0 | 1 (training dose) | S.C. | Fully substituted for the d-amphetamine discriminative stimulus. | [10] |
Signaling Pathways and Mechanisms of Action
The interaction between 7-OH-DPAT and psychostimulants like cocaine and amphetamine is primarily mediated through the dopamine system, particularly involving D2 and D3 receptors.
The attenuation of cocaine and amphetamine's rewarding effects (CPP) by 7-OH-DPAT is thought to involve the stimulation of D2/D3 autoreceptors on presynaptic dopamine neurons.[5][6] This stimulation leads to a decrease in dopamine synthesis and release, counteracting the dopamine surge induced by the psychostimulants. Conversely, the enhancement of stereotypic behaviors may result from the direct stimulation of postsynaptic D2/D3 receptors by 7-OH-DPAT.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)[11]
-
This compound
-
Cocaine hydrochloride or d-amphetamine sulfate
-
Sterile saline (0.9%)
-
CPP apparatus with two distinct compartments
-
Animal activity monitoring software
Procedure:
-
Habituation: Allow rats to explore the CPP apparatus for a set period (e.g., 15 minutes) for 1-2 days.
-
Pre-Test: On the following day, place each rat in the apparatus with free access to both compartments for 15 minutes and record the time spent in each. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning: This phase typically lasts for 6-8 days.
-
On drug conditioning days, administer 7-OH-DPAT (e.g., 0.1 mg/kg, S.C.) followed by cocaine or amphetamine (dose range) and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).[5][9]
-
On saline conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.
-
The order of drug and saline conditioning should be counterbalanced across animals.
-
-
Test: 24 hours after the last conditioning session, place the rat in the apparatus with free access to both compartments in a drug-free state and record the time spent in each for 15 minutes.[5][9]
-
Data Analysis: A significant increase in time spent in the drug-paired compartment from pre-test to test day indicates a conditioned place preference.
Locomotor Activity and Stereotypy Assessment
This protocol measures the effects of drug co-administration on spontaneous movement and repetitive behaviors.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Cocaine hydrochloride or d-amphetamine sulfate
-
Sterile saline (0.9%)
-
Open-field activity chambers equipped with photobeam detectors
-
Video recording equipment for stereotypy scoring
Procedure:
-
Habituation: Place rats in the activity chambers for 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration: Inject animals with the appropriate drug combination according to the experimental design (e.g., vehicle, 7-OH-DPAT alone, stimulant alone, or co-administration).[5][9][12]
-
Behavioral Recording: Immediately after injection, return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, photobeam breaks) and stereotyped behaviors for a predetermined period (e.g., 60-120 minutes).[11]
-
Stereotypy Scoring: If applicable, trained observers blind to the treatment conditions can score stereotyped behaviors (e.g., sniffing, headbobbing, oral stereotypy) from video recordings at regular intervals.[5][6]
-
Data Analysis: Analyze locomotor activity data in time bins to observe the time course of drug effects. Compare total activity and stereotypy scores across treatment groups.
Conclusion
The co-administration of 7-OH-DPAT with cocaine or amphetamine reveals complex interactions within the dopamine system. Generally, low doses of 7-OH-DPAT tend to attenuate the rewarding effects of these psychostimulants, likely through presynaptic autoreceptor stimulation, while potentially enhancing certain motor stimulant effects via postsynaptic receptor activation. These findings underscore the critical role of the D3 receptor in modulating the effects of abused stimulants and highlight it as a promising target for the development of novel pharmacotherapies for addiction. Researchers should carefully consider the dose- and time-dependent effects of 7-OH-DPAT in their experimental designs.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 5. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pretreatment with the dopamine agonist 7-OH-DPAT shifts the cocaine self-administration dose-effect function to the left under different schedules in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of 7-OH-DPAT on amphetamine-induced stereotypy and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-OH-DPAT has d-amphetamine-like discriminative stimulus properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 12. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating D3 Receptor Desensitization using 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-hydroxy-2-(di-n-propylamino)tetralin) hydrobromide is a well-established and potent agonist with a high affinity and selectivity for the dopamine (B1211576) D3 receptor subtype.[1] As a G protein-coupled receptor (GPCR), the D3 receptor is a key target in the central nervous system for therapeutic interventions in neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and substance abuse. Understanding the mechanisms of D3 receptor desensitization—the process by which the receptor's response to an agonist diminishes over time with prolonged exposure—is crucial for drug development and for comprehending the long-term effects of dopaminergic therapies. 7-OH-DPAT serves as an invaluable pharmacological tool for elucidating these regulatory processes, including G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin recruitment, and receptor internalization.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Hydroxy-DPAT hydrobromide to investigate D3 receptor desensitization.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
| Synonyms | 7-OH-DPAT HBr | |
| Molecular Formula | C₁₆H₂₅NO · HBr | |
| Molecular Weight | 328.3 g/mol | |
| CAS Number | 76135-30-3 | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and water |
Quantitative Data: In Vitro Pharmacology of 7-Hydroxy-DPAT
The following tables summarize the binding affinities and functional potencies of 7-Hydroxy-DPAT for dopamine receptor subtypes.
Table 1: Radioligand Binding Affinities (Ki) of R-(+)-7-OH-DPAT
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D3 | 0.57 | Human | [³H]Spiperone | [1] |
| Dopamine D2 | >114 | Human | [³H]Spiperone | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of 7-OH-DPAT at the D3 Receptor
| Assay Type | Parameter | Value | Notes | Reference |
| GTPγS Binding | Emax | Partial Agonist | Indicates the maximum response produced by the agonist relative to a full agonist. | [3] |
| cAMP Inhibition | EC50 | Not explicitly reported | Measures the concentration for 50% of the maximal inhibitory effect on adenylyl cyclase. | [3] |
D3 Receptor Signaling and Desensitization Pathways
Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Desensitization of the D3 receptor is a critical regulatory process that prevents overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Experimental Workflow for Investigating D3 Receptor Desensitization
A typical workflow to study 7-OH-DPAT-induced D3 receptor desensitization involves several key experiments.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 7-OH-DPAT for the D3 receptor.[3]
Materials:
-
Cell membranes expressing the human D3 receptor
-
[³H]-Spiperone (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding inhibitor: 10 µM haloperidol (B65202)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 7-OH-DPAT.
-
In a 96-well plate, add cell membranes, [³H]-Spiperone, and either vehicle, 7-OH-DPAT at various concentrations, or haloperidol for non-specific binding.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of 7-OH-DPAT to inhibit adenylyl cyclase activity via the Gi/o-coupled D3 receptor.[3] A desensitization experiment can be performed by pre-treating the cells with 7-OH-DPAT.
Materials:
-
Intact cells expressing the D3 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
-
Cell culture medium
Procedure for Desensitization:
-
Pre-treatment: Incubate cells with a chosen concentration of 7-OH-DPAT (e.g., its EC80) for various time points (e.g., 0, 15, 30, 60, 120 minutes). A vehicle-treated control group should be included.
-
Washout: Carefully wash the cells with warm serum-free media to remove the pre-treating agonist.
-
Stimulation: Add fresh medium containing a range of 7-OH-DPAT concentrations to the washed cells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates.
-
Data Analysis: Plot the concentration-response curves for 7-OH-DPAT at each pre-treatment time point. A rightward shift in the EC50 or a decrease in the maximal inhibition (Emax) indicates receptor desensitization.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated D3 receptor, a key step in desensitization and internalization.[4]
Materials:
-
Cells co-expressing a tagged D3 receptor and a tagged β-arrestin (e.g., using enzyme fragment complementation, such as the PathHunter assay).
-
This compound
-
Assay-specific substrate and buffers
Procedure (based on a commercial platform like DiscoverX PathHunter):
-
Plate the engineered cells in a microplate and incubate overnight.[4]
-
Prepare a serial dilution of 7-OH-DPAT.
-
Add the 7-OH-DPAT dilutions to the cells.
-
Incubate for a period optimized for the specific GPCR-β-arrestin interaction, typically 60-90 minutes at 37°C.[4]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for signal development.
-
Measure the chemiluminescent or fluorescent signal.
-
Plot the signal against the log of the 7-OH-DPAT concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is an essential tool for probing the intricacies of D3 receptor function and regulation. The protocols outlined in these application notes provide a framework for investigating the mechanisms of D3 receptor desensitization. By employing a combination of radioligand binding, second messenger, and protein-protein interaction assays, researchers can gain valuable insights into the temporal and concentration-dependent effects of agonist exposure on D3 receptor signaling. This knowledge is fundamental for the development of novel therapeutics targeting the dopaminergic system with improved efficacy and reduced side effects.
References
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxy-DPAT Hydrobromide Biphasic Dose-Response In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide. The content is structured to address specific issues that may arise during in vivo experiments, with a focus on its characteristic biphasic dose-response.
Frequently Asked Questions (FAQs)
Q1: What is the biphasic dose-response of 7-OH-DPAT and what is the underlying mechanism?
A1: The biphasic, or U-shaped, dose-response of 7-OH-DPAT is a phenomenon observed in several in vivo models where low doses produce an inhibitory effect, while high doses lead to a stimulatory effect.[1][2] This is primarily attributed to its differential affinity and functional activity at dopamine (B1211576) D3 and D2 receptors.[1] 7-OH-DPAT has a higher affinity for D3 receptors compared to D2 receptors.[3]
-
Low Doses: At lower concentrations, 7-OH-DPAT preferentially activates presynaptic D3 autoreceptors.[4] This activation inhibits dopamine synthesis and release, leading to decreased dopaminergic neurotransmission and subsequent inhibitory behavioral effects, such as hypolocomotion.[4][5]
-
High Doses: As the dose increases, 7-OH-DPAT begins to significantly engage postsynaptic D2 receptors in addition to D3 receptors. The activation of postsynaptic D2 receptors mediates a stimulatory response that can overcome the initial inhibitory effect, resulting in behaviors like hyperlocomotion and enhanced reward-seeking.[1]
Q2: I am not observing the expected biphasic response in my locomotor activity study. What could be the issue?
A2: Several factors can influence the observation of a clear biphasic response. Consider the following:
-
Dose Range: Ensure your dose range is wide enough to capture both the inhibitory and stimulatory phases. Very narrow or limited dose selections may only reveal one phase of the response.
-
Acclimation: The novelty of the environment can impact locomotor activity.[6] Ensure all animals are properly acclimated to the testing chambers before drug administration to establish a stable baseline.
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to dopaminergic agonists. The specific strain used may influence the dose-response curve.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) will affect the pharmacokinetics of the compound and can alter the effective concentrations at the target receptors.
Q3: My results show high variability between animals. How can I reduce this?
A3: In vivo behavioral studies can inherently have variability. To minimize this:
-
Consistent Handling: Handle all animals consistently and gently to reduce stress, which can impact dopamine levels and behavior.
-
Controlled Environment: Maintain a consistent testing environment, including lighting, temperature, and time of day for testing, as these can all influence animal behavior.
-
Sufficient Sample Size: Ensure an adequate number of animals per group to achieve statistical power and account for individual differences.
-
Counterbalancing: When applicable, counterbalance the assignment of drug doses and vehicle across testing chambers and times to avoid systematic bias.
Q4: Can 7-OH-DPAT be used to selectively study D3 receptor function in vivo?
A4: While 7-OH-DPAT has a higher affinity for D3 over D2 receptors, its selectivity is not absolute.[7] At low doses, it can be a useful tool to probe D3 receptor function.[2][6] However, as the dose increases, the involvement of D2 receptors becomes significant.[1] Therefore, it is crucial to use a well-characterized dose-response curve and potentially include selective D2 antagonists as controls to dissect the specific contributions of each receptor subtype.
Troubleshooting Guides
Problem: Unexpected Sedation or Immobility at High Doses
-
Possible Cause: At very high doses, some dopamine agonists can induce stereotyped behaviors or catalepsy, which may be misinterpreted as sedation or a continued inhibitory effect.
-
Troubleshooting Steps:
-
Careful Behavioral Observation: Score specific behaviors in addition to general locomotion. Look for signs of stereotypy (e.g., repetitive sniffing, gnawing, head weaving) or catalepsy (e.g., maintaining an externally imposed posture).
-
Dose-Response Refinement: Test a wider range of doses, including intermediate ones between your presumed "low" and "high" doses, to better define the transition from inhibition to stimulation.
-
Antagonist Studies: Co-administer a selective D2 antagonist to determine if the high-dose effects are indeed D2-mediated.
-
Problem: Lack of a Significant Effect at Low Doses
-
Possible Cause: The "low" doses used may still be too high to selectively engage D3 autoreceptors without some postsynaptic D2 receptor activation, leading to a masking of the inhibitory effect. Alternatively, the doses may be below the threshold for producing a measurable behavioral change.
-
Troubleshooting Steps:
-
Lower the Dose Range: Test even lower doses of 7-OH-DPAT to ensure you are targeting the high-affinity D3 autoreceptors.
-
Sensitive Behavioral Paradigm: Use a behavioral assay that is highly sensitive to reductions in dopamine signaling, such as paradigms measuring motivation or reward-seeking.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate plasma and brain concentrations of 7-OH-DPAT with the observed behavioral effects to better understand the exposure-response relationship.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of 7-OH-DPAT
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.57 | [3] |
| Dopamine D2 | ~3.6 | [7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Biphasic Dose-Response of 7-OH-DPAT in Rats
| Behavioral Assay | Low Dose Effect (mg/kg) | High Dose Effect (mg/kg) | Animal Model | Reference |
| Responding for Conditioned Reward | 0.10 - 0.25 (Reduced Responding) | 1.0 (Enhanced Responding) | Rat | [1] |
| Locomotor Activity | ~0.01 - 0.1 (Hypolocomotion) | >0.1 (Hyperlocomotion) | Rat | [2] |
| Dopamine Release (Nucleus Accumbens) | 0.01 - 0.3 (Reduced Release) | Not explicitly stimulatory on release | Rat | [4] |
| Body Temperature | 0.5 - 2.0 µmol/kg (Hypothermia) | Higher doses produce more pronounced hypothermia | Rat | [8][9] |
| Morphine-Induced Place Preference | 0.01 (Prevents Expression) | 0.25 - 5.0 (Prevents Acquisition) | Rat | [10] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Rodents
This protocol outlines the general procedure for assessing spontaneous locomotor activity in an open-field arena following 7-OH-DPAT administration.
1. Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated activity tracking.[11][12] Alternatively, a video tracking system can be used.[13]
2. Animals:
-
Male Wistar or Sprague-Dawley rats (or appropriate mouse strain).
-
Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
3. Procedure:
-
Habituation:
-
Transport animals to the testing room at least 30-60 minutes before the experiment to acclimate.[11][13]
-
On the day prior to testing, handle each animal and place it in the locomotor activity chamber for a habituation session (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity on the test day.
-
-
Drug Preparation and Administration:
-
Dissolve 7-OH-DPAT hydrobromide in sterile saline (0.9%).
-
Prepare a range of doses to cover the expected biphasic response (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Testing:
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 60-120 minutes). Data is typically binned into 5 or 10-minute intervals to analyze the time course of the drug's effect.
-
Primary measures include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA with dose and time as factors, followed by appropriate post-hoc tests to compare dose groups at specific time points.
-
Protocol 2: Conditioned Place Preference (CPP)
This protocol describes a procedure to assess the rewarding or aversive properties of 7-OH-DPAT.
1. Apparatus:
-
A three-chamber CPP apparatus. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). The smaller central chamber allows access to both conditioning chambers.
2. Animals:
-
Male Wistar rats or a suitable mouse strain.
3. Procedure:
-
Pre-Conditioning (Day 1):
-
Place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger chambers to establish any baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning (Days 2-9):
-
This phase typically consists of 8 conditioning sessions (one per day, alternating between drug and vehicle).
-
On drug conditioning days, administer a specific dose of 7-OH-DPAT and confine the animal to one of the conditioning chambers for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the animal to the opposite conditioning chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10):
-
Administer vehicle to all animals.
-
Place the animal in the central chamber and allow free access to all chambers for 15-20 minutes, as in the pre-conditioning phase.
-
Record the time spent in each conditioning chamber.
-
-
Data Analysis:
-
Calculate a preference score (time spent in drug-paired chamber minus time spent in vehicle-paired chamber) for both the pre- and post-conditioning tests.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[14]
-
Analyze the data using a two-way ANOVA with conditioning group and test phase (pre- vs. post-conditioning) as factors.
-
Mandatory Visualizations
Caption: Logical flow of the biphasic dose-response of 7-OH-DPAT.
References
- 1. queensu.ca [queensu.ca]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxy-DPAT Hydrobromide and D2 Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving high-dose 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide and its interaction with the D2 dopamine (B1211576) receptor.
Frequently Asked Questions (FAQs)
Q1: What is 7-OH-DPAT and what is its primary mechanism of action?
A1: 7-OH-DPAT is a synthetic compound that acts as a dopamine receptor agonist. It displays a reasonable selectivity for the D3 receptor subtype.[1] However, at higher doses, it also significantly activates D2 receptors.[2][3] Its effects are complex, as it can act as an agonist at both D2 and D3 receptors, and some studies suggest it may act as an antagonist at D2 receptors under certain conditions.[4]
Q2: I am observing unexpected behavioral effects at high doses of 7-OH-DPAT. Is this normal?
A2: Yes, high doses of 7-OH-DPAT can induce a range of behavioral effects that differ from low-dose administration. While low doses may cause sedation, high doses can lead to hyperactivity and stereotyped behaviors.[2][5] These effects are often attributed to the increased activation of D2 receptors at higher concentrations.[2][6]
Q3: Is 7-OH-DPAT selective for the D3 receptor over the D2 receptor?
A3: The R-(+)-isomer of 7-OH-DPAT has a significantly higher affinity for cloned human dopamine D3 receptors (Ki = 0.57 nM) compared to D2 receptors, with over 200-fold selectivity.[7] However, it is crucial to remember that this selectivity is relative, and at higher concentrations, 7-OH-DPAT will engage and activate D2 receptors.[2][8]
Q4: What are the known off-target effects of high-dose 7-OH-DPAT?
A4: At high doses, 7-OH-DPAT can exhibit activity at D1 dopamine receptors.[3] Additionally, it has been shown to block the human Ether-a-go-go-related Gene (hERG) K+ channel, which could have cardiovascular implications.[9] It is important to consider these potential off-target effects when interpreting experimental results.
Q5: Can prolonged exposure to high-dose 7-OH-DPAT lead to D2 receptor desensitization?
A5: Prolonged exposure to dopaminergic agonists can lead to D2 receptor desensitization. This process can involve a functional uncoupling of the receptor from its signaling pathway and a reduction in ligand binding activity.[10] Repeated administration of 7-OH-DPAT has been shown to produce behavioral sensitization, a progressively greater increase in locomotor activity, which is thought to involve neuroadaptations in dopamine systems.[11][12]
Q6: What is the solubility and stability of 7-OH-DPAT hydrobromide?
A6: 7-OH-DPAT hydrobromide is a crystalline solid that is soluble in DMSO.[13][14] It is stable for at least four years when stored at -20°C.[13] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[14]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in locomotor activity studies.
-
Possible Cause 1: Dose-dependent biphasic effects. 7-OH-DPAT can have opposing effects on locomotor activity depending on the dose. Low doses can decrease activity, while high doses can cause hyperactivity.[5][11]
-
Troubleshooting Tip: Carefully perform a dose-response study to characterize the specific effects of 7-OH-DPAT in your experimental model. Ensure precise and consistent dosing across all animals.
-
-
Possible Cause 2: Context-dependent behavioral sensitization. The environment in which the drug is administered can influence the expression of behavioral sensitization.[15]
-
Troubleshooting Tip: Standardize the experimental context (e.g., testing cages, time of day, handling procedures) for all treatment groups to minimize variability.
-
-
Possible Cause 3: D1 receptor co-activation. At higher doses, 7-OH-DPAT's effects might be modulated by its action on D1 receptors.[3]
-
Troubleshooting Tip: To isolate D2 receptor-mediated effects, consider co-administration with a selective D1 receptor antagonist like SCH 23390.[12]
-
Issue 2: Difficulty interpreting receptor binding assay data.
-
Possible Cause 1: Labeling of multiple receptor subtypes. Radiolabeled 7-OH-DPAT ([³H]7-OH-DPAT) can bind to both D2 and D3 receptors.[8][16]
-
Possible Cause 2: Guanine (B1146940) nucleotide sensitivity. The binding of [³H]7-OH-DPAT to the D2 receptor is sensitive to guanine nucleotides, indicating it labels the high-affinity, G protein-coupled state of the receptor.[8]
-
Troubleshooting Tip: Include GTP or its non-hydrolyzable analogs in your binding buffer to assess the proportion of receptors in the high-affinity state. A decrease in agonist binding in the presence of GTP is indicative of G protein coupling.[16]
-
Issue 3: Unexpected findings in signaling pathway analysis.
-
Possible Cause 1: Agonist vs. Antagonist activity. In some cellular contexts, 7-OH-DPAT has been reported to act as an antagonist at D2 receptors, antagonizing the inhibition of adenylyl cyclase produced by dopamine.[4]
-
Troubleshooting Tip: Directly measure downstream signaling events, such as cAMP levels or the phosphorylation of key signaling proteins like ERK1/2 and Akt, to functionally characterize the effect of 7-OH-DPAT in your specific experimental system.[17]
-
-
Possible Cause 2: Activation of multiple G protein pathways. D2 receptors can couple to various G proteins, not just the canonical Gi/o pathway.[18]
-
Troubleshooting Tip: Employ assays that can detect the activation of different G protein subtypes (e.g., Gs, Gq) to get a comprehensive understanding of the signaling profile of high-dose 7-OH-DPAT at the D2 receptor.[18]
-
Quantitative Data
Table 1: Binding Affinities (Ki) of 7-OH-DPAT for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell/Tissue Type | Reference |
| Dopamine D3 | 0.78 | Radioligand binding assays | [13] |
| Dopamine D2 | 61 | Radioligand binding assays | [13] |
| Dopamine D1 | 650 | Radioligand binding assays | [13] |
| Dopamine D4 | 5,300 | Radioligand binding assays | [13] |
| Dopamine D3 (human, cloned) | 0.57 | Cloned human receptors | [7] |
| Dopamine D2 (human, cloned) | >100 | Cloned human receptors | [7] |
| Dopamine D2 (CHO cells) | 3.6 | Chinese hamster ovary (CHO) cells | [8] |
| Dopamine D3 (CHO cells) | 0.5 | Chinese hamster ovary (CHO) cells | [8] |
Table 2: In Vivo Effects of 7-OH-DPAT on Dopamine Synthesis
| Parameter | ID50 (mg/kg) | Brain Region | Experimental Model | Reference |
| DOPA Accumulation Inhibition | 4.8-6.4 | Extrapyramidal and limbic tissue | Autoreceptor model | [19] |
| DOPA Accumulation Inhibition | 10 | Limbic tissue | Postsynaptic receptor model | [19] |
| DOPA Accumulation Inhibition | 29 | Extrapyramidal tissue | Postsynaptic receptor model | [19] |
Experimental Protocols
1. Radioligand Binding Assay for D2 Receptors using [³H]7-OH-DPAT
-
Objective: To determine the binding affinity of high-dose 7-OH-DPAT for the D2 receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human D2 receptor.
-
[³H]7-OH-DPAT (specific activity ~50-80 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol (B65202) or raclopride.
-
Increasing concentrations of unlabeled 7-OH-DPAT hydrobromide.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membranes and determine protein concentration using a standard assay (e.g., Bradford).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]7-OH-DPAT (final concentration ~1-5 nM), and 50 µL of either buffer (for total binding), non-specific control (for non-specific binding), or unlabeled 7-OH-DPAT at various concentrations.
-
Add 50 µL of cell membrane suspension (final protein concentration ~50-100 µ g/well ).
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki value.
-
2. Assessment of Locomotor Activity in Rats
-
Objective: To evaluate the effect of high-dose 7-OH-DPAT on spontaneous locomotor activity.
-
Materials:
-
Procedure:
-
Habituate the rats to the locomotor activity chambers for at least 60 minutes one day prior to the experiment.
-
On the day of the experiment, allow the rats to acclimate to the testing room for at least 60 minutes.
-
Administer 7-OH-DPAT (e.g., 1.0 mg/kg, SC) or vehicle.[11][12]
-
Immediately place the rats in the locomotor activity chambers.
-
Record locomotor activity (e.g., beam breaks, distance traveled) for a period of 2 hours.[11][12]
-
Analyze the data by comparing the activity counts between the drug-treated and vehicle-treated groups.
-
Visualizations
Caption: D2 receptor signaling pathway activated by high-dose 7-OH-DPAT.
Caption: General experimental workflow for in vivo studies.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2 and D1 dopaminergic activity of 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of selective dopamine D1- and D2-type receptor antagonists on the development of behavioral sensitization to 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medkoo.com [medkoo.com]
- 15. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
off-target effects of 7-Hydroxy-DPAT hydrobromide on other receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of 7-Hydroxy-DPAT hydrobromide. The following sections include troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Off-Target Binding Profile of this compound
7-Hydroxy-DPAT (7-OH-DPAT) is a well-characterized dopamine (B1211576) D3 receptor agonist.[1] However, like many small molecule ligands, it exhibits a degree of binding to other receptors, which can lead to off-target effects. Understanding this profile is critical for the accurate interpretation of experimental results and for the development of selective therapeutic agents.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound for various receptors as determined by in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Notes |
| Dopamine | D1 | 650 | Human | [1] |
| D2 | 61 | Human | [1] | |
| D2L | 202 | Human | [2] | |
| D3 | 0.57 - 0.78 | Human | [1][3] | |
| D4 | 5,300 | Human | [1] | |
| Serotonin | 5-HT1A | Low affinity reported, but specific Ki values vary. One study indicates negligible involvement.[4] | Rat | The structural isomer, 8-OH-DPAT, has high affinity for this receptor. |
| Sigma | Negligible involvement reported.[4] | Rat | ||
| Ion Channel | hERG | - (IC50) | - | Blocks the hERG K+ channel, an effect not mediated by dopamine receptors.[5] This can have implications for cardiac function. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.
Diagram: Radioligand Competition Binding Assay Workflow
Workflow for a radioligand competition binding assay.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2-like receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., MgCl₂).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competition Binding: Add assay buffer, radioligand, serial dilutions of 7-OH-DPAT, and membrane suspension.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 7-OH-DPAT.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Gs and Gi-Coupled Receptors
This protocol is designed to determine if 7-OH-DPAT acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Diagram: GPCR Signaling through Gs and Gi Pathways
Signaling pathways for Gs and Gi-coupled GPCRs.
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Agonist Control: A known agonist for the receptor.
-
Antagonist Control: A known antagonist for the receptor.
-
Forskolin (for Gi-coupled receptors): To stimulate basal cAMP levels.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
-
Compound Preparation:
-
Prepare serial dilutions of 7-OH-DPAT and control compounds in assay buffer.
-
-
Assay:
-
For Gs-coupled receptors (agonist mode):
-
Remove culture medium and add assay buffer.
-
Add different concentrations of 7-OH-DPAT or a known agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
For Gi-coupled receptors (agonist mode):
-
Remove culture medium and add assay buffer containing forskolin.
-
Add different concentrations of 7-OH-DPAT or a known agonist.
-
Incubate for a specified time at 37°C.
-
-
For antagonist mode (both Gs and Gi):
-
Pre-incubate cells with different concentrations of 7-OH-DPAT.
-
Add a fixed concentration of a known agonist (typically EC80).
-
Incubate for a specified time at 37°C.
-
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of 7-OH-DPAT to determine the EC50 and Emax values.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of 7-OH-DPAT to determine the IC50 value.
-
Troubleshooting Guides and FAQs
Radioligand Binding Assays
Diagram: Troubleshooting Workflow for Low Signal in Binding Assays
A logical workflow for troubleshooting low signal issues.
Q1: My total binding signal is very low. What could be the issue?
-
A: Low total binding suggests a fundamental problem with the assay components.
-
Radioligand Integrity: Your radioligand may have degraded. Ensure it is within its shelf-life and has been stored correctly.
-
Receptor Preparation: The receptors in your membrane preparation may be degraded or present at too low a concentration. Prepare fresh membranes and ensure adequate protein concentration.[6]
-
Assay Conditions: The incubation time may be too short to reach equilibrium, or the temperature may be suboptimal. Perform a time-course experiment to determine the optimal incubation time.[7]
-
Q2: My total binding is fine, but the specific binding is low.
-
A: This indicates high non-specific binding (NSB).
-
Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase NSB. Use a concentration at or near the Kd.[7]
-
Filter Plates: The radioligand may be binding to the filter plates. Pre-soak the filter plates in a blocking agent like polyethyleneimine (PEI).
-
Inadequate Washing: Insufficient washing may not remove all unbound radioligand. Ensure your wash steps are efficient.
-
Q3: The results of my competition assay are not reproducible.
-
A: Poor reproducibility often stems from technical inconsistencies.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes.
-
Inconsistent Incubation Times: Use a timer to ensure all wells are incubated for the same duration.
-
Membrane Homogeneity: Ensure your membrane preparation is well-homogenized before aliquoting into the assay plate.
-
Functional Cell-Based Assays
Q1: I am not seeing a response (or a very weak response) with my positive control agonist.
-
A: This suggests a problem with the cells or the assay system.
-
Cell Health: Ensure your cells are healthy and not of an excessively high passage number, as this can alter their response.
-
Receptor Expression: The level of receptor expression may be too low. Verify receptor expression using a validated method.
-
Assay Kit Components: Ensure all components of your cAMP detection kit are fresh and have been stored correctly.
-
Q2: I am observing a high background signal in my cAMP assay.
-
A: High background can mask the specific signal from your compound.
-
Cell Density: Too many cells per well can lead to high basal cAMP levels. Optimize the cell seeding density.
-
Reagent Contamination: Ensure your buffers and reagents are not contaminated.
-
Inappropriate Plate Type: For luminescence or fluorescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to reduce crosstalk between wells.[8]
-
Q3: My 7-OH-DPAT is showing agonist activity in an unexpected receptor assay. What does this mean?
-
A: This is a potential off-target effect.
-
Confirm with Antagonist: To confirm that the effect is mediated by the receptor , test if a known antagonist for that receptor can block the agonist effect of 7-OH-DPAT.
-
Orthogonal Assay: Validate the finding using a different functional assay that measures a different downstream signaling event (e.g., calcium mobilization for Gq-coupled receptors).
-
Check for Ligand-Biased Signaling: The compound may be acting as a biased agonist, activating one signaling pathway over another. Investigating multiple downstream readouts can provide a more complete picture of its functional activity.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selectscience.net [selectscience.net]
Technical Support Center: 7-Hydroxy-DPAT Hydrobromide and hERG Channel Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cardiac side effects of 7-Hydroxy-DPAT hydrobromide, specifically its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiac liability associated with this compound?
A1: The primary cardiac concern with this compound is its potential to block the hERG potassium channel.[1] This channel is crucial for cardiac repolarization, the process that resets the heart for the next beat. Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition known as Long QT Syndrome. This can increase the risk of developing potentially fatal cardiac arrhythmias such as Torsades de Pointes (TdP).[2][3]
Q2: What is the mechanism of this compound's effect on the hERG channel?
A2: this compound directly blocks the rapid component of the delayed rectifier potassium current (IKr), for which the hERG channel is the primary pore-forming subunit.[1] This blockade is not related to its activity at D3-dopaminergic receptors. The inhibition of IKr slows the repolarization of the cardiac action potential, leading to an increased action potential duration.[1]
Q3: What experimental systems have been used to demonstrate the hERG-blocking effect of this compound?
A3: The inhibitory effect of this compound on the hERG channel has been demonstrated in several experimental models, including voltage-clamped cat ventricular myocytes and heterologous expression systems such as Xenopus oocytes and Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[1]
Q4: Are there different methods to screen for hERG channel inhibition?
A4: Yes, several assays are available to assess a compound's potential to inhibit the hERG channel. These range from high-throughput screening methods to more detailed electrophysiological studies. Common methods include:
-
Patch-clamp electrophysiology: This is considered the "gold standard" for assessing hERG channel function and inhibition.[4] It provides a direct measure of the ion current through the channel.
-
Radioligand binding assays: These assays measure the displacement of a known radiolabeled hERG channel blocker from the channel by the test compound.[5]
-
Fluorescence-based thallium flux assays: These are functional assays that use thallium influx as a surrogate for potassium ion movement through the hERG channel.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments assessing the cardiac side effects of this compound.
Issue 1: Inconsistent or Noisy Recordings in Patch-Clamp Experiments
-
Potential Cause: Poor seal resistance (GΩ seal) between the patch pipette and the cell membrane.
-
Troubleshooting Steps:
-
Ensure the cell culture is healthy and not overgrown.
-
Use high-quality, fire-polished borosilicate glass pipettes.
-
Apply gentle and steady suction to form the seal.
-
Ensure the bath solution is clean and free of debris.
-
-
Potential Cause: Cell viability issues.
-
Troubleshooting Steps:
-
Maintain cells in a healthy, logarithmic growth phase.
-
Ensure proper incubator conditions (temperature, CO2, humidity).
-
Use fresh, pre-warmed solutions for recordings.
-
Issue 2: High Variability in IC50 Values for hERG Inhibition
-
Potential Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Temperature: Maintain a consistent recording temperature, as hERG channel kinetics are temperature-sensitive.
-
Voltage Protocol: Use a standardized voltage-clamp protocol, as the binding of many drugs to the hERG channel is state-dependent (resting, open, or inactivated state).
-
Cell Line: Use a consistent cell line and passage number, as expression levels of the hERG channel can vary.
-
Compound Stability: Ensure the stability and solubility of this compound in the experimental buffer.
-
Issue 3: Discrepancy Between Binding Assay and Electrophysiology Results
-
Potential Cause: Binding assays do not always reflect the functional state of the channel. A compound may bind to the channel but not inhibit its function under certain conditions.
-
Troubleshooting Steps:
-
Always confirm findings from binding assays with functional assays like patch-clamp electrophysiology.
-
Consider the possibility of state-dependent binding that may not be captured in a simple binding assay.
-
Data Presentation
While the primary study identifying the hERG blocking effect of this compound did not have its specific IC50 value publicly available within the accessed resources, the following table provides a template for how such data should be structured. For comparison, IC50 values for known hERG inhibitors are included.
| Compound | Assay Type | Cell Line | Temperature (°C) | IC50 (nM) | Reference |
| This compound | Electrophysiology | HEK293 / Xenopus oocytes | Not Specified | Not Available | [1] |
| Astemizole | Electrophysiology | HEK293 | 35 | 0.9 | (Zhou et al., 1999) |
| Cisapride | Electrophysiology | Mammalian Cells | Not Specified | 44.5 | [3] |
| Dofetilide | Electrophysiology | Xenopus oocytes | Not Specified | 35 | (Kiehn et al., 1996) |
| Terfenadine | Electrophysiology | Mammalian Cells | Not Specified | 56.0 | [3] |
Experimental Protocols
Below is a detailed methodology for a representative manual patch-clamp electrophysiology experiment to assess hERG channel inhibition, based on common laboratory practices.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH
-
Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microscope
Methodology:
-
Cell Preparation:
-
Culture HEK293-hERG cells to 50-80% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the external solution and allow them to settle in the recording chamber.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal (seal resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the hERG tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Perfuse the recording chamber with the external solution containing the lowest concentration of the test compound.
-
Allow the current to reach a new steady-state (typically 3-5 minutes).
-
Wash out the compound with the external solution to check for reversibility.
-
Repeat the application with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -50 mV for each concentration.
-
Normalize the current inhibition to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced hERG blockade.
Caption: Experimental workflow for assessing hERG inhibition.
References
- 1. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
stability and storage of 7-Hydroxy-DPAT hydrobromide solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Hydroxy-DPAT hydrobromide solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: For long-term stability, the solid, crystalline compound should be stored at -20°C.[1][2][3][4][5] Some suppliers also recommend desiccation at +4°C. When stored correctly at -20°C as a powder, the compound is stable for at least three to four years.[1][2][6]
Q2: What is the recommended solvent for preparing this compound solutions?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4][5] It is soluble in DMSO up to 100 mM.
Q3: How should I prepare a stock solution?
A: To prepare a stock solution, dissolve the this compound solid in the appropriate volume of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use sonication.[4] Always use a calibrated pipette and ensure the compound is fully dissolved before storage or use.
Q4: What are the recommended storage conditions for this compound solutions?
A: It is strongly advised not to store the solution for long periods.[3] For short-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[6]
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate it to redissolve the compound.[4] If the precipitate does not dissolve, it may indicate that the concentration is too high for the storage solvent or that the compound has degraded. It is recommended to prepare a fresh solution.
Storage and Stability Data
The following tables summarize the key storage and solubility information for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Citations |
| Solid Powder | -20°C | ≥ 4 years | [1][2] |
| Solid Powder | -20°C | 3 years | [6] |
| Solid Powder | +4°C | 2 years | [6] |
| In Solvent | -80°C | Up to 6 months | [6] |
| In Solvent | -20°C | Up to 1 month | [6] |
Table 2: Solubility Data
| Solvent | Concentration | Citations |
| DMSO | Soluble | [1] |
| DMSO | <32.83 mg/mL | [3][4][5] |
| DMSO | Soluble to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound (Molecular Weight: 328.28 g/mol ) in a sterile microcentrifuge tube.[1][2][3][7]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Protocol 2: General Workflow for Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of pharmaceutical compounds.[8][9] A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products.[9]
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving 7-Hydroxy-DPAT from potential impurities and degradation products.[9] Use a UV detector for analysis.
-
Initial Analysis (T=0): Prepare a fresh solution of this compound in the desired solvent (e.g., DMSO) and immediately analyze it using the developed HPLC method to determine the initial purity.
-
Sample Storage: Store aliquots of the solution under various conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month), retrieve a stored aliquot.
-
HPLC Analysis: Analyze the sample using the HPLC method.
-
Data Evaluation: Compare the chromatograms from the different time points to the initial (T=0) chromatogram. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. Quantify the percentage of the remaining parent compound to determine the stability under each storage condition.
Visual Guides and Workflows
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. 美国GlpBio - this compound | Cas# 76135-30-3 [glpbio.cn]
- 5. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 6. 7-OH-DPAT Hydrobromide | inhibitor/agonist | CAS 76135-30-3 | Buy 7-OH-DPAT Hydrobromide from Supplier 美国InvivoChem [invivochem.cn]
- 7. scbt.com [scbt.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Locomotor Suppression Induced by Low-Dose 7-Hydroxy-DPAT Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D3-preferring dopamine (B1211576) agonist, 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide. The focus is on understanding and troubleshooting the locomotor suppression observed at low doses of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the locomotor suppression observed with low-dose 7-OH-DPAT?
A1: Low-dose 7-OH-DPAT preferentially binds to and activates dopamine D3 receptors.[1][2] The resulting locomotor suppression, or hypolocomotion, is primarily mediated by the activation of these D3 receptors, which are thought to have an inhibitory role in rodent locomotor behavior.[3][4] This effect is particularly prominent in novel environments.[3] Studies have shown that this locomotor inhibition is independent of changes in dopamine release or synthesis, suggesting a postsynaptic mechanism.[4]
Q2: What is a typical dose range of 7-OH-DPAT to induce locomotor suppression?
A2: The dose-dependent effects of 7-OH-DPAT on locomotion typically follow a U-shaped curve.[5] Locomotor suppression is generally observed at lower doses, typically in the range of 0.01 to 0.1 mg/kg (subcutaneously) in rodents.[5][6][7] Higher doses may lead to hyperlocomotion, likely due to increased activation of D2 receptors.[1][5]
Q3: Does the novelty of the experimental environment affect the outcome?
A3: Yes, the novelty of the testing environment can significantly influence the behavioral effects of low-dose 7-OH-DPAT. The locomotor suppression is more robustly observed when animals are placed in a novel environment.[3] In contrast, in an environment to which the animals have become habituated, low, D3-selective doses of 7-OH-DPAT may have no measurable behavioral effect.[3]
Q4: How can I be sure that the observed effects are D3 receptor-mediated?
A4: To confirm the involvement of D3 receptors, several strategies can be employed. The most definitive is to use D3 receptor knockout mice, in which the locomotor-suppressant effects of low-dose 7-OH-DPAT are absent.[3] Another approach is to use a D3-preferring antagonist, such as nafadotride, to see if it can block the hypolocomotive effects of 7-OH-DPAT.[7]
Q5: Can 7-OH-DPAT affect other behaviors besides locomotion?
A5: Yes, 7-OH-DPAT can influence a range of behaviors. At doses that decrease locomotion, it has been observed to increase yawning.[5] It can also modulate the effects of other drugs, such as attenuating morphine-induced hyperlocomotion.[6] Furthermore, it has been shown to have effects on attentional processes and conditioned place preference.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No locomotor suppression observed with low-dose 7-OH-DPAT. | Dose too low or too high: The dose-response for 7-OH-DPAT and locomotion is U-shaped.[5] | Conduct a dose-response study to determine the optimal dose for locomotor suppression in your specific animal strain and experimental conditions. A typical starting range is 0.01-0.1 mg/kg.[5][6] |
| Habituated environment: The locomotor suppressant effect is more pronounced in a novel environment.[3] | Ensure the testing chamber is novel to the animal on the test day. Avoid pre-exposure to the testing arena. | |
| Animal strain differences: Different rodent strains can exhibit varying sensitivities to dopaminergic drugs. | Review the literature for data on the strain you are using or consider testing a different, more commonly used strain (e.g., C57BL/6 mice or Wistar rats).[3][7] | |
| Drug administration route and timing: The route and timing of administration can affect drug bioavailability and onset of action. | Ensure consistent administration (e.g., subcutaneous injection) and allow for an appropriate pre-treatment time (typically 15-30 minutes) before behavioral testing. | |
| High variability in locomotor activity between subjects. | Individual differences in response: Biological variability is inherent in animal research. | Increase the sample size per group to improve statistical power. Ensure proper randomization and blinding of experimental groups. |
| Inconsistent handling or environmental conditions: Stress from handling or variations in the testing environment (e.g., lighting, noise) can affect locomotor activity. | Standardize handling procedures and ensure the testing environment is consistent across all animals and test sessions. | |
| Unexpected hyperlocomotion at a supposedly low dose. | Dose is actually in the higher range for your specific conditions: The transition from hypo- to hyperlocomotion can vary.[5] | Perform a careful dose-response curve. What is "low" in one study might be on the cusp of "high" in another, depending on the specific strain, age, and sex of the animals. |
| Interaction with other factors: The animal's housing conditions, diet, or prior experimental history could influence its response. | Review all experimental variables for potential confounders. Ensure a proper washout period between different drug treatments. |
Experimental Protocols
Locomotor Activity Assessment in an Open Field
This protocol outlines a typical experiment to assess the effect of low-dose 7-OH-DPAT on locomotor activity in mice.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the animal facility before the experiment.
2. Drug Preparation:
-
Dissolve 7-Hydroxy-DPAT hydrobromide in sterile 0.9% saline.
-
Prepare fresh solutions on each day of testing.
-
Doses to test: Vehicle (saline), 0.01 mg/kg, 0.03 mg/kg, and 0.1 mg/kg.
3. Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material.
-
An automated activity monitoring system with infrared beams to track horizontal and vertical movements.
-
The arena should be in a sound-attenuated room with controlled lighting.
4. Experimental Procedure:
-
Handle the mice for 2-3 days prior to the experiment to reduce stress.
-
On the test day, transport the mice to the testing room and allow them to acclimate for at least 30 minutes.
-
Administer the assigned dose of 7-OH-DPAT or vehicle via subcutaneous (s.c.) injection in a volume of 10 ml/kg.
-
Return the mouse to its home cage for a 15-minute pre-treatment period.
-
Gently place the mouse in the center of the open field arena.
-
Record locomotor activity for a duration of 30-60 minutes.
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
5. Data Analysis:
-
The primary endpoint is the total distance traveled (horizontal activity).
-
Other measures can include rearing frequency (vertical activity) and time spent in the center versus the periphery of the arena.
-
Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Caption: Signaling pathway of low-dose 7-OH-DPAT leading to locomotor suppression.
Caption: Workflow for assessing 7-OH-DPAT's effect on locomotor activity.
Caption: Logical relationship of 7-OH-DPAT's locomotor suppression effect.
References
- 1. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of the D3-preferring agonist 7-OH-DPAT on motor behaviors and place conditioning | Semantic Scholar [semanticscholar.org]
- 6. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant drugs attenuate 7-OH-DPAT-induced hypoactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for context-dependent effects of 7-Hydroxy-DPAT hydrobromide
Welcome to the technical support center for 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for context-dependent effects and to offer solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy-DPAT hydrobromide and what is its primary mechanism of action?
A1: this compound is a synthetic compound that functions as a dopamine (B1211576) receptor agonist.[1] It exhibits a notable selectivity for the dopamine D3 receptor subtype.[1][2] While it is most potent at D3 receptors, it also has affinity for D2 receptors, and to a much lesser extent, D1 and D4 receptors.[2][3] Its action at these receptors, particularly the D3 and D2 subtypes which can act as autoreceptors, leads to a modulation of dopamine synthesis and release.[4][5][6]
Q2: What are the known off-target effects of 7-OH-DPAT?
A2: While 7-OH-DPAT has low affinity for serotonin (B10506) receptors, unlike its structural isomer 8-OH-DPAT, researchers should be aware of potential non-dopaminergic effects.[1] One study has shown that 7-OH-DPAT can have direct electrophysiological effects on cardiac tissues by blocking the hERG K+ channel, an effect not mediated by dopamine receptors.[7] It is also important to note its activity at D2 receptors, which can confound results if not properly controlled for.[8]
Q3: How does the dose of 7-OH-DPAT influence its effects?
A3: The effects of 7-OH-DPAT are highly dose-dependent. Low doses are thought to act preferentially on D3 receptors, while higher doses will also engage D2 receptors.[9] For example, in behavioral studies, low doses in rats (e.g., 25-200 µg/kg) can induce sedation, yawning, and penile erection, whereas higher doses (starting from 800 µg/kg) can lead to stereotypy and hyperactivity.[10] Acute low doses can decrease locomotor activity, while repeated high doses can lead to behavioral sensitization and increased activity.[11][12]
Q4: Is behavioral sensitization to 7-OH-DPAT context-dependent?
A4: Studies have suggested that, unlike some other dopamine agonists, the expression of behavioral sensitization to 7-OH-DPAT may not be context-dependent.[13] However, conditioned hyperactivity can be observed, suggesting that associative learning mechanisms may still play a role.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in behavioral results between subjects. | 1. Baseline differences in animal behavior: Individual differences in anxiety, activity levels, or sexual activity can influence the response to 7-OH-DPAT.[14] 2. Differential receptor expression: Natural variations in D2 and D3 receptor densities in key brain regions. | 1. Acclimatize and baseline test animals: Habituate animals to the testing environment and conduct baseline behavioral assessments to stratify subjects. 2. Increase sample size: A larger 'n' can help to overcome individual variability. 3. Consider subject characteristics: For specific paradigms (e.g., sexual behavior), pre-screen and categorize animals.[14] |
| Unexpected biphasic dose-response curve. | Differential engagement of D2 and D3 receptors: Low doses may preferentially activate high-affinity D3 receptors, while higher doses recruit lower-affinity D2 receptors, leading to different or opposing effects.[15] For instance, low doses can be inhibitory on locomotion while high doses are stimulatory.[11][12] | 1. Perform a full dose-response study: This will help to characterize the biphasic nature of the response in your specific experimental setup. 2. Use selective antagonists: Co-administer with a selective D2 antagonist (e.g., sulpiride, eticlopride) or a D3 antagonist (e.g., SB-277011A) to dissect the contribution of each receptor subtype.[6][10] |
| Effect of 7-OH-DPAT diminishes with repeated administration. | Receptor desensitization or downregulation: Chronic agonist exposure can lead to a reduction in receptor sensitivity or number. | 1. Vary the dosing schedule: Introduce drug-free days to allow for receptor re-sensitization. 2. Measure receptor levels: Post-mortem analysis of D2/D3 receptor expression in relevant brain regions can confirm desensitization. |
| Results suggest off-target effects. | Interaction with non-dopaminergic systems: As noted, 7-OH-DPAT can have effects on cardiac ion channels.[7] Depending on the experimental model, other unforeseen off-target effects may occur. | 1. Use a structurally different D3 agonist: Compare the effects of 7-OH-DPAT with another D3 agonist (e.g., pramipexole) to see if the effect is reproducible.[16] 2. Employ a D3 receptor knockout model: If available, this is the most definitive way to confirm that the observed effect is D3 receptor-mediated. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki values in nM) of 7-OH-DPAT
| Receptor | Ki (nM) - Source 1[3] | Ki (nM) - Source 2[2] |
| Dopamine D3 | ~ 1 | 0.78 |
| Dopamine D2 | 10 | 61 |
| Dopamine D4 | 650 | 5,300 |
| Dopamine D1 | ~ 5000 | 650 |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used).
Table 2: In Vivo Effects and Dosages of 7-OH-DPAT in Rats
| Effect | Dose Range | Route of Administration | Reference |
| Decreased Dopamine Release | 10-1000 nmol/kg | - | [17] |
| Yawning | 10-1000 nmol/kg | - | [17] |
| Decreased Striatal Dopamine & DOPAC | 0.25 mg/kg | Intraperitoneal | [2] |
| Inhibition of A9 & A10 Dopamine Neuron Firing | ED50: 1.2-1.7 µg/kg (R-enantiomer) | Intravenous | [18] |
| Behavioral Sensitization (increased locomotor activity) | 1.0 mg/kg | Subcutaneous | [11][12][13] |
| Sedation | 25-200 µg/kg | - | [10] |
| Stereotypy | ≥ 800 µg/kg | - | [10] |
| Reduced Ethanol (B145695) Intake | 0.125-0.50 mg/kg | Intraperitoneal | [19] |
| Potentiation of Latent Inhibition | 0.1 mg/kg | - | [9] |
| Blockade of Latent Inhibition | 1.0 mg/kg | - | [9] |
Experimental Protocols
Protocol 1: Assessing Behavioral Sensitization to 7-OH-DPAT
This protocol is adapted from studies investigating the locomotor effects of repeated 7-OH-DPAT administration.[11][12][13]
-
Subjects: Male Wistar rats (250-350g).
-
Housing: House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: For at least 3 days prior to the experiment, handle the animals and habituate them to the testing arenas (e.g., photocell activity chambers) for a set period (e.g., 2 hours) each day.
-
Groups:
-
Paired Group: Receives 7-OH-DPAT (e.g., 1.0 mg/kg, SC) before being placed in the activity chamber and a vehicle injection after the session.
-
Unpaired Group: Receives a vehicle injection before the activity session and 7-OH-DPAT after the session in their home cage. This group controls for the pharmacological effects of the drug independent of the test context.
-
Vehicle Control Group: Receives vehicle injections both before and after the activity session.
-
-
Dosing Regimen: Administer injections every 48 hours for a total of 9 sessions.
-
Locomotor Activity Measurement: Record locomotor activity (e.g., beam breaks) for 2 hours immediately following the pre-session injection.
-
Conditioning Test: After the initial treatment phase (e.g., after 7 sessions), administer a vehicle injection to all groups before the activity session to test for conditioned hyperactivity.
-
Challenge Test: On the final day (e.g., session 11), administer a challenge dose of 7-OH-DPAT to all groups to assess the expression of sensitization.
Protocol 2: In Vivo Microdialysis to Measure Dopamine Release
This protocol is a general guide based on studies measuring the effects of 7-OH-DPAT on extracellular dopamine.[5]
-
Subjects and Surgery: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of at least 48 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to achieve a stable baseline of dopamine levels.
-
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Collect at least three stable baseline samples before drug administration.
-
Drug Administration: Administer 7-OH-DPAT systemically (e.g., IP or SC) or locally through the dialysis probe.
-
Post-Drug Collection: Continue collecting samples for at least 2-3 hours following drug administration.
-
Analysis: Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Express dopamine levels as a percentage of the average baseline concentration.
Visualizations
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 4. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Repeated 7-OH-DPAT reatments: behavioral sensitizationdopamine synthes" by Bruce A. Mattingly, Michael S. Langfels et al. [scholarworks.moreheadstate.edu]
- 12. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-OH-DPAT - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apomorphine and 7-OH DPAT reduce ethanol intake of P and HAD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with 7-Hydroxy-DPAT hydrobromide solubility and precipitation
Welcome to the technical support center for 7-Hydroxy-DPAT hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and precipitation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is reported to be soluble in DMSO.
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility in DMSO is less than 32.83 mg/mL. It is crucial to note that this is an upper limit, and achieving this concentration may require specific conditions. For its isomer, 8-Hydroxy-DPAT hydrobromide, a solubility of up to 50 mM in DMSO has been reported.
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. For the related compound 8-Hydroxy-DPAT hydrobromide, the solubility in a DMSO:PBS (pH 7.2) (1:5) mixture is only 0.16 mg/mL. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Be aware that precipitation may occur upon dilution.
Q4: How should I store the solid compound and its solutions?
A4: The solid hydrobromide salt should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to use prepared aqueous solutions on the same day.
Q5: My this compound solution has precipitated. What should I do?
A5: Please refer to the Troubleshooting Guide section below for a step-by-step approach to address precipitation issues.
Solubility Data Summary
For easier comparison, the following table summarizes the available solubility data for this compound and its isomer, 8-Hydroxy-DPAT hydrobromide.
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | < 32.83 mg/mL |
| 8-Hydroxy-DPAT hydrobromide | Water | 10 mM (with gentle warming) |
| DMSO | 50 mM | |
| DMF | 12 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into an aqueous buffer.
This is a common issue when working with compounds that have low aqueous solubility. The following steps can help you troubleshoot and prevent precipitation.
Step 1: Verify Stock Solution Integrity
-
Action: Before dilution, visually inspect your DMSO stock solution. Ensure it is clear and free of any solid particles. If particles are present, gently warm the solution and sonicate to redissolve the compound.
-
Rationale: An improperly dissolved stock solution is a frequent cause of precipitation upon further dilution.
Step 2: Optimize Dilution Protocol
-
Action: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.
-
Rationale: This method promotes rapid mixing and can prevent the formation of localized high concentrations of the compound that can lead to precipitation.
Step-by-Step Dilution Protocol:
-
Warm the DMSO stock solution to room temperature.
-
Place the required volume of aqueous buffer in a conical tube.
-
Begin vortexing or stirring the buffer at a moderate to high speed.
-
Slowly add the DMSO stock solution drop-by-drop into the buffer.
-
Continue vortexing/stirring for a few minutes after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation.
Step 3: Adjust Final Concentration
-
Action: If precipitation still occurs, try preparing a more dilute final solution.
-
Rationale: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit.
Step 4: Consider Alternative Solvents and Vehicles
-
Action: For in vivo studies, if direct dilution into saline or PBS is problematic, consider using a vehicle formulation.
-
Rationale: Co-solvents and surfactants can improve the solubility and stability of poorly water-soluble compounds in aqueous media.[1]
Experimental Protocol: Vehicle Formulation for In Vivo Studies
This protocol is a general guideline and should be optimized for your specific experimental needs.
Vehicle Composition:
-
5-10% DMSO
-
10-20% Solutol HS 15 (or other suitable surfactant like Tween 80)
-
70-85% Saline or PBS
Preparation Steps:
-
In a sterile tube, add the required volume of DMSO.
-
Dissolve the this compound in the DMSO to create a concentrated stock.
-
Add the Solutol HS 15 (or other surfactant) and mix thoroughly.
-
Slowly add the saline or PBS to the mixture while continuously vortexing or stirring until a clear solution is formed.
-
Visually inspect the final formulation for any signs of precipitation before use.
Caution: Always perform a small-scale pilot experiment to ensure the compatibility of the vehicle with your experimental model and to confirm the absence of precipitation at the desired final concentration.
Signaling Pathways and Experimental Workflows
Factors Affecting Solubility and Stability
The solubility and stability of this compound can be influenced by several factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the solubility and stability of this compound.
Troubleshooting Workflow for Precipitation Issues
The following diagram outlines a systematic workflow for addressing precipitation problems encountered during the preparation of this compound solutions.
Caption: A step-by-step workflow for troubleshooting precipitation of this compound.
References
optimizing 7-Hydroxy-DPAT hydrobromide dosage to avoid ceiling effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide. The focus is on optimizing dosage to avoid ceiling effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 7-OH-DPAT and what are its primary targets?
7-OH-DPAT is a synthetic compound that functions as a dopamine (B1211576) receptor agonist. It shows a notable selectivity for the dopamine D3 receptor subtype.[1] The R-(+)-enantiomer of 7-OH-DPAT has a significantly higher binding affinity for the human D3 receptor than for the D2 receptor.[2][3] It is considered a partial agonist at the D3 receptor.[3][4] While it has a strong preference for D3 receptors, it can also bind to D2 receptors, especially at higher concentrations.[5][6][7] Its affinity for D1 and D4 receptors is considerably lower.[6]
Q2: What is a "ceiling effect" in the context of 7-OH-DPAT dosage?
A ceiling effect occurs when increasing the dose of a drug no longer produces a corresponding increase in the desired effect. With 7-OH-DPAT, this can manifest in several ways:
-
Biphasic Dose-Response: The drug may produce one effect at low doses and a different, sometimes opposing, effect at higher doses. For instance, low doses of 7-OH-DPAT can cause sedation, while higher doses may lead to hyperactivity or stereotyped behaviors.[8]
-
Loss of Receptor Selectivity: As the dosage increases, 7-OH-DPAT can lose its selectivity for the D3 receptor and begin to act more prominently on D2 receptors.[9] This can confound experimental results, as the observed effects may not be solely attributable to D3 receptor activation.[7]
-
Receptor Desensitization: High concentrations of an agonist can sometimes lead to receptor desensitization, where the receptors become less responsive to the drug.
Q3: How can I determine the optimal dose of 7-OH-DPAT for my experiment?
The optimal dose will depend on your specific research question and experimental model. Here are some key considerations:
-
Receptor Target: If you are aiming to selectively target D3 receptors, it is crucial to use lower doses.[9] Higher doses will likely involve D2 receptor activation as well.[9]
-
Behavioral Endpoint: Different behavioral effects are elicited at different dose ranges. For example, yawning, often associated with D3 receptor activation, occurs at lower doses than stereotyped sniffing behavior.[2]
-
Route of Administration: The bioavailability and potency of 7-OH-DPAT can vary with the route of administration (e.g., intravenous, subcutaneous, intraperitoneal).
It is strongly recommended to perform a dose-response study for your specific experimental setup to identify the optimal dose range for the desired effect.
Q4: What are some typical dose ranges for 7-OH-DPAT in preclinical studies?
Reported doses in rats vary widely depending on the study's focus:
-
Low Doses (D3-selective effects): Doses as low as 0.01 mg/kg have been used to investigate D3 receptor-mediated effects on conditioning.[10] Doses in the range of 10-1000 nmol/kg have been shown to decrease dopamine release and induce yawning.[2]
-
Moderate to High Doses (D2/D3 effects): Doses of 0.25 mg/kg and 5.0 mg/kg have been used to study effects on morphine place preference.[10] A dose of 1.0 mg/kg has been shown to induce hyperactivity and block latent inhibition, effects likely involving D2 receptors.[9]
Always consult the literature for doses used in similar experimental paradigms and conduct pilot studies to validate the dose in your hands.
Troubleshooting Guide
Issue: I am not observing the expected D3 receptor-mediated effect.
-
Possible Cause: The dose may be too high, leading to non-selective activation of D2 receptors and masking the D3-mediated effect.
-
Troubleshooting Steps:
-
Reduce the Dose: Conduct a dose-response study starting from a much lower dose range.
-
Use a D2 Antagonist: In some experimental designs, co-administration with a selective D2 receptor antagonist can help to isolate the D3-mediated effects of 7-OH-DPAT.
-
Confirm Receptor Expression: Ensure that the tissue or cell line you are using expresses a sufficient level of D3 receptors.
-
Issue: I am observing a biphasic or unexpected behavioral response.
-
Possible Cause: This is a classic indicator of engaging different receptor populations or downstream signaling pathways at different concentrations. At low doses, you may be observing a D3-mediated effect, while at higher doses, a D2-mediated effect may become dominant.
-
Troubleshooting Steps:
-
Widen Your Dose Range: Test a broader range of doses, including very low ones, to fully characterize the dose-response curve.
-
Analyze Multiple Endpoints: Measure a variety of behavioral or cellular responses that are differentially regulated by D2 and D3 receptors.
-
Consult the Literature: Review studies that have characterized the specific behavioral response you are measuring in relation to D2 and D3 receptor activation.
-
Data Presentation
Table 1: Receptor Binding Affinity of R-(+)-7-OH-DPAT
| Receptor | K_i (nM) | Species | Notes |
| Dopamine D3 | 0.57[2] | Human | High affinity and selectivity over D2. |
| Dopamine D2 | >114[3] | Human | Over 200-fold lower affinity than for D3.[2] |
| Dopamine D1 | 650[6] | Not Specified | |
| Dopamine D4 | 5,300[6] | Not Specified |
Table 2: In Vivo Effective Doses of 7-OH-DPAT in Rats
| Effect | Dose Range | Route of Administration | Reference |
| Decreased Dopamine Release & Yawning | 10-1000 nmol/kg | Not Specified | [2] |
| Inhibition of Dopamine Synthesis (ID50) | 4.8-6.4 mg/kg | Not Specified | [4] |
| Prevention of Morphine Place Preference Acquisition | 0.25 - 5.0 mg/kg | Not Specified | [10] |
| Blockade of Morphine Place Preference Expression | 0.01 mg/kg | Not Specified | [10] |
| Decreased Locomotor Activity | 0.01 - 0.10 mg/kg | Subcutaneous | [11] |
| Increased Locomotor Activity (Sensitization) | 1.0 mg/kg | Subcutaneous | [11] |
| Potentiation of Latent Inhibition | 0.1 mg/kg | Not Specified | [9] |
| Blockade of Latent Inhibition | 1.0 mg/kg | Not Specified | [9] |
| Sedation | 25-200 µg/kg | Not Specified | [8] |
| Stereotypy | ≥ 800 µg/kg | Not Specified | [8] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (K_i) Determination
This protocol is a generalized procedure for determining the binding affinity of 7-OH-DPAT for dopamine receptors.
-
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., D2 or D3).
-
Radioligand with known affinity for the target receptor (e.g., [³H]-Spiperone).
-
7-OH-DPAT hydrobromide at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of 7-OH-DPAT.
-
To determine non-specific binding, a parallel set of incubations should include the non-specific binding inhibitor.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of 7-OH-DPAT by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Caption: Generalized signaling pathway for D2/D3 dopamine receptors.
Caption: Decision tree for troubleshooting ceiling effects with 7-OH-DPAT.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Behavioural effects of 7-OH-DPAT are solely due to stimulation of dopamine D2 receptors in the shell of the nucleus accumbens; turning behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Repeated 7-OH-DPAT reatments: behavioral sensitizationdopamine synthes" by Bruce A. Mattingly, Michael S. Langfels et al. [scholarworks.moreheadstate.edu]
Technical Support Center: Accounting for Enantiomeric Differences in 7-OH-DPAT Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enantiomers of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT).
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of the (R)-(+)- and (S)-(-)-enantiomers of 7-OH-DPAT?
A1: The primary molecular targets for both enantiomers of 7-OH-DPAT are dopamine (B1211576) D2 and D3 receptors. However, there is a significant difference in their affinity and selectivity. The (R)-(+)-enantiomer is a potent dopamine D3 receptor agonist with high selectivity over the D2 receptor.[1] The (S)-(-)-enantiomer has considerably lower affinity for both D2 and D3 receptors.[1] Both enantiomers exhibit low affinity for serotonin (B10506) receptors.[2]
Q2: How do the in vivo effects of the 7-OH-DPAT enantiomers differ?
A2: The differing receptor affinities translate to distinct in vivo effects. (R)-(+)-7-OH-DPAT is more potent in eliciting dopamine-mediated behaviors. For instance, low doses of (R)-(+)-7-OH-DPAT in rats can decrease dopamine release and induce yawning, effects thought to be mediated by D3 receptors.[1] At higher doses, it can induce sniffing behavior.[1] The (S)-(-)-enantiomer is significantly less potent in producing these effects.[3]
Q3: Can 7-OH-DPAT be used to selectively study D3 receptor function?
A3: Due to its higher affinity for D3 over D2 receptors, (R)-(+)-7-OH-DPAT is often used as a tool to investigate D3 receptor function.[1][2] However, it is crucial to acknowledge that it is not entirely selective and will engage D2 receptors, particularly at higher concentrations.[4] Therefore, careful dose selection and the use of appropriate controls, such as D2-preferring antagonists, are essential for interpreting results.
Q4: What are the downstream signaling pathways activated by 7-OH-DPAT?
A4: As a D2/D3 receptor agonist, 7-OH-DPAT primarily couples to Gαi/o proteins.[5][6][7] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] Other downstream effects can include modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of calcium channels) and activation of kinase pathways like the mitogen-activated protein kinase (MAPK) pathway.[9][10][11]
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: Low specific binding of [³H]-(R)-(+)-7-OH-DPAT.
-
Possible Cause: Degradation of the radioligand, insufficient receptor density in the membrane preparation, or incorrect buffer composition.
-
Troubleshooting Steps:
-
Verify Radioligand Integrity: Check the expiration date and storage conditions of your [³H]-(R)-(+)-7-OH-DPAT.
-
Optimize Membrane Preparation: Ensure your membrane preparation protocol is optimized to yield a high concentration of D2/D3 receptors. Consider using a cell line with high receptor expression.[12]
-
Check Buffer Composition: The binding buffer should be at the correct pH (typically 7.4) and may require specific ions like Mg²⁺ to enhance binding.[13] Verify all components and their concentrations.
-
Issue 2: High non-specific binding.
-
Possible Cause: The concentration of the radioligand is too high, or the blocking agent is ineffective.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of [³H]-(R)-(+)-7-OH-DPAT that is at or below its dissociation constant (Kd) to minimize binding to non-specific sites.[12]
-
Select an Appropriate Blocking Agent: To define non-specific binding, use a high concentration of a known D2/D3 antagonist (e.g., haloperidol (B65202) or raclopride) that is structurally different from 7-OH-DPAT.[12]
-
Functional Assays (cAMP Accumulation)
Issue 1: No significant decrease in forskolin-stimulated cAMP levels upon application of (R)-(+)-7-OH-DPAT.
-
Possible Cause: Low receptor expression in the cell line, inactive compound, or issues with the cAMP assay kit.
-
Troubleshooting Steps:
-
Confirm Receptor Expression and Functionality: Ensure your chosen cell line expresses functional D2/D3 receptors that are coupled to Gαi.
-
Verify Compound Activity: Test a fresh dilution of (R)-(+)-7-OH-DPAT. Confirm the activity of a known D2/D3 agonist as a positive control.
-
Validate cAMP Assay: Run the manufacturer's positive and negative controls for the cAMP assay kit to ensure it is performing correctly.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven stimulation times.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a consistent cell counting and seeding protocol to ensure a uniform cell monolayer in each well.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.
-
Standardize Incubation Times: Use a multichannel pipette or automated liquid handler to add compounds and stop the reaction simultaneously for all wells.
-
Data Presentation
Table 1: Comparison of Binding Affinities (Ki) of 7-OH-DPAT Enantiomers for Dopamine Receptors.
| Enantiomer | Receptor | Ki (nM) | Reference |
| (R)-(+)-7-OH-DPAT | Human D3 | 0.57 | [1] |
| (R)-(+)-7-OH-DPAT | Human D2 | >100 | [1] |
| (S)-(-)-7-OH-DPAT | Human D3 | ~114 | [3] |
| (S)-(-)-7-OH-DPAT | Human D2 | >1000 | [3] |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Radioligand Binding Assay for 7-OH-DPAT Enantiomers
This protocol is adapted for determining the binding affinity of 7-OH-DPAT enantiomers at D2 and D3 receptors expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human D2 or D3 receptors
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
[³H]-(R)-(+)-7-OH-DPAT (Radioligand)
-
Unlabeled (R)-(+)-7-OH-DPAT and (S)-(-)-7-OH-DPAT
-
Unlabeled antagonist for non-specific binding determination (e.g., haloperidol)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the membrane preparation (typically 10-50 µg of protein), and varying concentrations of the unlabeled test compound ((R)-(+)- or (S)-(-)-7-OH-DPAT).
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding [³H]-(R)-(+)-7-OH-DPAT at a concentration near its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled compound to generate a competition curve.
-
Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol measures the functional effect of 7-OH-DPAT enantiomers on Gαi-coupled D2/D3 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human D2 or D3 receptors
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
(R)-(+)-7-OH-DPAT and (S)-(-)-7-OH-DPAT
-
cAMP assay kit (e.g., TR-FRET or ELISA-based)
-
384-well white microplates
-
Plate reader
Procedure:
-
Cell Preparation:
-
Seed the cells into a 384-well plate and culture overnight.
-
-
Assay Protocol:
-
Wash the cells with stimulation buffer.
-
Add the test compounds ((R)-(+)- or (S)-(-)-7-OH-DPAT) at various concentrations and incubate for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels. The final concentration of forskolin should be at its EC₈₀.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the 7-OH-DPAT enantiomer.
-
Calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
Caption: Signaling pathway of (R)-(+)-7-OH-DPAT at the D3 receptor.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 7-Hydroxy-DPAT hydrobromide studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using 7-Hydroxy-DPAT hydrobromide in their experiments. The information is presented in a question-and-answer format to directly address common issues and unexpected results.
Frequently Asked Questions (FAQs)
Q1: My in vivo behavioral results with 7-Hydroxy-DPAT are inconsistent or show a biphasic dose-response. What could be the cause?
A1: This is a commonly observed phenomenon with 7-Hydroxy-DPAT and can be attributed to its receptor selectivity profile. At low doses, it preferentially acts as an agonist at dopamine (B1211576) D3 receptors. However, at higher doses, it also engages D2 receptors.[1] This dual activity can lead to complex, dose-dependent behavioral outputs. For instance, low doses might facilitate certain behaviors like latent inhibition, while high doses can block them and induce hyperactivity.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a thorough dose-response study to characterize the full range of effects in your specific model.
-
Receptor Occupancy: Consider the differential affinity for D3 and D2 receptors when interpreting your data.
-
Control Compounds: Include control compounds with known D2 or D3 selectivity to dissect the contribution of each receptor subtype to the observed behavior.
-
Q2: I am observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my animal studies. Is this a known off-target effect of 7-Hydroxy-DPAT?
A2: Yes, 7-Hydroxy-DPAT has been shown to have direct effects on cardiac electrophysiology that are not mediated by dopamine receptors.[2] It can block the hERG (human Ether-a-go-go-related Gene) K+ channel, which is a critical component of cardiac repolarization.[2] This blockade can lead to a prolongation of the action potential duration.[2]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If your experimental protocol allows, monitor cardiovascular parameters to assess the potential impact of the compound.
-
Consider Alternative Compounds: If these off-target effects are a concern for your research question, you may need to consider alternative D3 receptor agonists with a different safety profile.
-
Q3: My in vitro results in a cell line expressing only D2 receptors show a weaker than expected response to 7-Hydroxy-DPAT. Is this normal?
A3: Yes, this is expected. 7-Hydroxy-DPAT is a D3-selective agonist. Its affinity for D3 receptors is significantly higher than for D2 receptors.[3][4] Therefore, in a system expressing only D2 receptors, you will likely need a higher concentration of 7-Hydroxy-DPAT to elicit a response compared to a D3-expressing system.
Q4: I am not seeing the expected decrease in dopamine release in my microdialysis study. What could be wrong?
A4: 7-Hydroxy-DPAT is expected to decrease the release of striatal dopamine by acting on presynaptic D2/D3 autoreceptors.[3][5] If you are not observing this effect, consider the following:
-
Dose: Ensure you are using an appropriate dose. A study in rats showed a decrease in dopamine and its metabolite DOPAC at an intraperitoneal dose of 0.25 mg/kg.[3]
-
Route of Administration: The route of administration can significantly impact the drug's bioavailability and time to peak effect.
-
Probe Placement: Verify the correct placement of the microdialysis probe in the brain region of interest.
-
Animal Strain and Species: Pharmacokinetic and pharmacodynamic responses can vary between different animal strains and species.
Q5: My compound solution appears unstable or has precipitated. What are the proper storage and handling procedures for this compound?
A5: this compound is typically a crystalline solid.[3] For long-term storage, it should be kept at -20°C and has a stability of at least four years under these conditions.[3] It is soluble in DMSO.[3] If you are preparing aqueous solutions, be mindful of the solubility limits and potential for precipitation, especially at higher concentrations or neutral pH. It is recommended to prepare fresh solutions for each experiment or store aliquots of a stock solution in DMSO at -20°C.
Q6: Could my results be influenced by the enantiomeric purity of my 7-Hydroxy-DPAT sample?
A6: Yes, the enantiomers of 7-Hydroxy-DPAT have different affinities for dopamine receptors. The R-(+)-isomer binds with a much higher affinity to D3 receptors compared to the S-(-)-enantiomer.[6] Therefore, using a racemic mixture versus a specific enantiomer will result in different pharmacological effects. Ensure you are aware of the enantiomeric form of the compound you are using and that its purity is high.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~0.78 - 1 | [3][4] |
| Dopamine D2 | ~10 - 61 | [3][4] |
| Dopamine D4 | ~650 | [3][4] |
| Dopamine D1 | ~5000 - 5300 | [3][4] |
Table 2: In Vitro Functional Potency of this compound
| Assay | Cell Line | EC50 (nM) | Reference |
| Calcium Mobilization | HEK293 cells expressing D3 receptor | 13.5 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol provides a general framework. Specific details may need to be optimized for your laboratory and equipment.
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the dopamine receptor subtype of interest.
-
Radioligand: Use a suitable radioligand for the target receptor (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 7-Hydroxy-DPAT that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment (Latent Inhibition)
This protocol is based on a conditioned emotional response paradigm.[1]
-
Apparatus: Use a conditioning chamber equipped with a grid floor for footshock delivery and a speaker for auditory cue presentation.
-
Acclimation: Acclimate the animals to the testing environment.
-
Pre-exposure Phase:
-
Pre-exposed Group: Present a neutral conditioned stimulus (CS), such as a tone, a set number of times (e.g., 10 or 40 trials).
-
Non-pre-exposed Group: Place animals in the chamber for the same duration without CS presentation.
-
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Conditioning Phase: Pair the CS with an unconditioned stimulus (US), such as a mild footshock.
-
Test Phase: Present the CS alone and measure the conditioned response (e.g., freezing behavior). Latent inhibition is demonstrated if the pre-exposed group shows less conditioning (e.g., less freezing) than the non-pre-exposed group.
Mandatory Visualizations
Caption: Signaling pathway of 7-Hydroxy-DPAT at D3 and D2 receptors.
Caption: Workflow for a latent inhibition behavioral experiment.
Caption: Logical steps for troubleshooting unexpected in vivo results.
References
- 1. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 5. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 7-Hydroxy-DPAT Hydrobromide Administration: A Technical Support Guide
Central Point, USA - Researchers and drug development professionals utilizing the potent D3 dopamine (B1211576) receptor agonist, 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT), now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate seamless and reproducible experimental outcomes. The choice of vehicle solution is a critical factor that can significantly influence the efficacy and bioavailability of 7-OH-DPAT in both in vivo and in vitro studies. This guide directly addresses common challenges and questions related to vehicle selection and preparation.
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter during the preparation and administration of this compound solutions.
Q1: My this compound is not dissolving in saline. What should I do?
A1: this compound has limited solubility in aqueous solutions like saline, especially at higher concentrations. If you are observing precipitation or incomplete dissolution, consider the following steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Slightly warming the solution (e.g., to 37°C) can increase solubility. However, be cautious about the thermal stability of the compound.
-
pH Adjustment: The solubility of 7-OH-DPAT, a weak base, can be influenced by pH. While physiological buffers are generally preferred, slight adjustments might be necessary for in vitro assays.
-
Use of a Co-solvent: For higher concentrations, dissolving the compound first in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with saline is a common practice. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including the vehicle control, as it can have its own biological effects.
Q2: I'm observing inconsistent behavioral effects in my animal studies. Could the vehicle be the cause?
A2: Yes, the vehicle solution can be a significant source of variability. Here are some potential issues to investigate:
-
Precipitation upon Injection: A solution that appears clear in the vial may precipitate upon injection into the physiological environment of the animal, leading to inconsistent drug delivery. Ensure the drug is fully solubilized and stable at the injection concentration.
-
Vehicle-Induced Effects: The vehicle itself might have biological effects. For instance, DMSO is known to have anti-inflammatory and free radical scavenging properties and can influence locomotor activity depending on the route of administration[1]. Always include a vehicle-only control group in your experiments to account for these effects.
-
Inconsistent Formulation: Ensure your vehicle formulation is prepared consistently for every experiment. Small variations in the percentage of co-solvents or other excipients can alter the bioavailability of the compound.
Q3: What is the maximum recommended concentration of DMSO for in vivo studies in rodents?
A3: While there is no universal standard, it is generally recommended to keep the concentration of DMSO as low as possible. For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a final DMSO concentration of 5-10% is often considered acceptable. However, the ideal concentration depends on the specific experimental paradigm and the sensitivity of the measured outcomes to DMSO. It is crucial to conduct pilot studies to determine the highest tolerated concentration of DMSO that does not produce confounding effects.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to store stock solutions in an appropriate solvent, such as DMSO, at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For aqueous solutions intended for immediate use, it is best to prepare them fresh on the day of the experiment.
Impact of Vehicle Solution on Efficacy: Data Summary
| Vehicle Composition | Route of Administration | Species | Observed Effects | Reference |
| Saline | Subcutaneous (s.c.) | Rat | Dose-dependent decrease in locomotor activity. | [2] |
| Vehicle (unspecified) | Subcutaneous (s.c.) | Rat | Facilitation of ejaculatory behavior. | [3] |
| Vehicle (unspecified) | Subcutaneous (s.c.) | Rat | Enhanced stretching-yawning and penile erection. | [4] |
| Vehicle (unspecified) | Subcutaneous (s.c.) | Rat | Modulation of morphine-induced place preference. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Subcutaneous Injection
This protocol is suitable for lower concentrations of 7-OH-DPAT that are soluble in saline.
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration in sterile saline (0.9% NaCl).
-
Weigh the compound: Accurately weigh the calculated amount of 7-OH-DPAT hydrobromide powder.
-
Initial Dissolution: Add a small volume of sterile saline to the powder and vortex briefly.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile saline to reach the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Use the freshly prepared solution for subcutaneous injection in your animal model.
Protocol 2: Preparation of this compound using a DMSO/Saline Co-solvent System
This protocol is recommended for higher concentrations of 7-OH-DPAT that require a co-solvent.
-
Calculate the required amount: Determine the mass of this compound needed for your final desired concentration and volume.
-
Prepare Stock Solution in DMSO: Dissolve the weighed 7-OH-DPAT hydrobromide in a minimal volume of 100% DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.
-
Dilution with Saline: While vortexing, slowly add the sterile saline to the DMSO stock solution to reach the final desired volume and concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Sterilization: Filter the final drug and vehicle solutions through a 0.22 µm syringe filter into sterile vials.
-
Administration: Administer the drug and vehicle solutions to the respective experimental groups.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the primary signaling pathway of the D3 receptor and a standard workflow for in vivo behavioral experiments.
References
- 1. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the dopamine D3 receptor ligand 7-OH-DPAT on male rat ejaculatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of 7-Hydroxy-DPAT Hydrobromide in Solution: A Technical Guide
For researchers and drug development professionals utilizing 7-Hydroxy-DPAT hydrobromide, ensuring the integrity of the compound in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides detailed guidance on the long-term stability of this compound solutions, addressing common questions and potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at +4°C or at -20°C for long-term stability.[1][2][3][4] Under these conditions, the solid compound is reported to be stable for at least four years.[1][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO, with reported solubilities of up to 100 mM.[3]
Q3: How should I store this compound solutions?
A3: It is strongly recommended to prepare solutions fresh for each experiment.[6] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or, preferably, at -80°C.[6][7] Do not store solutions for extended periods.[2]
Q4: What is the expected stability of this compound in solution?
A4: While detailed quantitative stability data in various solvents is limited in publicly available literature, supplier recommendations provide general guidelines. For stock solutions stored at -20°C, it is advised to use them within one month.[6][7] For solutions stored at -80°C, the recommended usage period is within six months.[7] Long-term storage of solutions is generally not recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. If using a stored stock solution, perform a quality control check (e.g., HPLC) to assess purity. 3. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
| Precipitate formation in the solution | Poor solubility or compound degradation. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent. 2. Gentle warming (37°C) or sonication may aid in dissolution.[6][7] 3. If precipitation occurs in a stored solution, it may indicate degradation, and a fresh solution should be prepared. |
| Loss of compound activity | Chemical instability and degradation over time in solution. | 1. Adhere to recommended storage conditions and durations. 2. Protect solutions from light and exposure to air where possible. 3. For critical experiments, use freshly prepared solutions from solid compound. |
Quantitative Data Summary
The following tables summarize the available data on the solubility and stability of this compound.
Table 1: Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | Soluble | [1][4] |
| DMSO | <32.83 mg/mL | [2][7] |
| DMSO | Soluble to 100 mM | [3] |
| Water | to 75 mM | [6] |
| DMF | 12 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [5] |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Source |
| Solid | -20°C | ≥ 4 years | [1][5] |
| Solid | Desiccate at +4°C | Not specified, but a viable option | [3] |
| Solution (in DMSO) | -20°C | Use within 1 month | [6][7] |
| Solution (in DMSO) | -80°C | Use within 6 months | [7] |
| Solution | General | Prepare fresh; avoid long-term storage | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A standardized protocol for preparing a stock solution is crucial for experimental consistency.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Workflow for a Cell-Based Assay
This workflow illustrates the use of the prepared stock solution in a typical cell-based experiment.
Caption: Experimental workflow for a cell-based assay using 7-Hydroxy-DPAT.
Signaling Pathway Context
7-Hydroxy-DPAT is a potent and selective agonist for the dopamine (B1211576) D3 receptor.[1][8] Its mechanism of action involves binding to and activating D3 receptors, which are G protein-coupled receptors (GPCRs). The simplified signaling cascade following receptor activation is depicted below.
Caption: Simplified signaling pathway of the dopamine D3 receptor activated by 7-Hydroxy-DPAT.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. 7-OH-DPAT Hydrobromide supplier | CAS No: 76135-30-3 | AOBIOUS [aobious.com]
- 5. caymanchem.com [caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. 美国GlpBio - this compound | Cas# 76135-30-3 [glpbio.cn]
- 8. scbt.com [scbt.com]
avoiding compensatory responses with chronic 7-Hydroxy-DPAT hydrobromide treatment
This guide is intended for researchers, scientists, and drug development professionals utilizing chronic 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide treatment in their experiments. It provides answers to frequently asked questions and troubleshooting advice to help mitigate the development of compensatory responses, such as behavioral sensitization or receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is 7-OH-DPAT and what is its primary mechanism of action?
7-OH-DPAT is a synthetic compound that functions as a dopamine (B1211576) receptor agonist. It shows a notable selectivity for the dopamine D3 receptor subtype over the D2 receptor.[1][2] Like other D2-like receptors, the D3 receptor is a G-protein-coupled receptor that, upon activation, couples to Gαi/o proteins. This interaction typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][4]
Q2: What are the typical compensatory responses observed with chronic 7-OH-DPAT treatment?
Unlike many other dopamine agonists which may lead to tolerance or receptor downregulation with chronic use, repeated administration of 7-OH-DPAT often results in behavioral sensitization . This is characterized by a progressively greater increase in locomotor activity in response to the same dose of the drug.[5][6] Studies suggest this sensitization is not dependent on the environmental context, which distinguishes it from other dopamine agonists like quinpirole.[7] While acute doses of 7-OH-DPAT can decrease dopamine synthesis, this effect does not appear to persist with chronic treatment, suggesting that dopamine autoreceptor subsensitivity may not be the primary driver of behavioral sensitization.[6]
Q3: How can I monitor for the development of compensatory responses in my study?
Monitoring for compensatory responses requires a combination of behavioral and molecular assays.
-
Behavioral Monitoring: The most direct method is to measure locomotor activity. A progressive, dose-dependent increase in activity across treatment days is a key indicator of behavioral sensitization.[6] It is also crucial to include a vehicle control group and to test for conditioned hyperactivity by administering a vehicle injection to drug-pretreated animals.[5][7]
-
Molecular Monitoring: At the end of the treatment regimen, brain tissue (e.g., striatum, nucleus accumbens) can be collected to assess changes in dopamine receptor density and signaling. Techniques like radioligand binding assays or Western blotting can quantify D2/D3 receptor protein levels.
Q4: Can co-administration of other drugs prevent sensitization to 7-OH-DPAT?
Yes, research indicates that co-treatment with specific antagonists can block the development of sensitization. Concurrent administration of the D2-type dopamine antagonist eticlopride (B1201500) has been shown to completely block the development of behavioral sensitization to 7-OH-DPAT.[5] In contrast, the D1-type antagonist SCH 23390 is less effective and may even augment sensitization at certain doses.[5] This suggests that D2 receptor activity is critical for the neuroplastic changes underlying sensitization to 7-OH-DPAT.
Troubleshooting Guide
Problem: I am observing a progressive increase in the behavioral response (hyperactivity) to 7-OH-DPAT over time, not tolerance. Is this expected?
Yes, this phenomenon is known as behavioral sensitization and is the most commonly reported compensatory response to chronic 7-OH-DPAT administration.[6] It reflects an amplification of the drug's effect with repeated exposure.
-
Possible Cause: Neuroadaptive changes in dopamine signaling pathways, likely involving D2 receptors.[5]
-
Solutions & Experimental Design Considerations:
-
Acknowledge and Study: Rather than avoiding it, many researchers study this sensitization as a model for neuroplasticity related to dopamine system hyper-reactivity.
-
Intermittent Dosing: Sensitization is often promoted by intermittent, rather than continuous, administration. The protocols cited in the literature frequently use injections every 24 or 48 hours.[5][6][7] If your goal is to maintain a stable response, a continuous delivery method (e.g., osmotic mini-pumps) may be more suitable, though this requires validation.
-
Co-treatment with Antagonists: As mentioned in the FAQ, co-administration of a D2 antagonist like eticlopride can prevent the development of sensitization.[5]
-
Problem: My drug-pretreated animals are hyperactive even after a vehicle (saline) injection. What does this mean?
This is likely a conditioned hyperactive response . The animals have learned to associate the injection procedure and the testing environment with the locomotor-activating effects of 7-OH-DPAT.
-
Possible Cause: Associative learning mechanisms where environmental cues (the testing chamber, the injection) become conditioned stimuli that can elicit a drug-like response.[7]
-
Solutions & Experimental Design Considerations:
-
Unpaired Control Group: To distinguish between context-dependent (conditioned) and context-independent sensitization, include an "unpaired" control group. This group receives the same number of 7-OH-DPAT injections and context exposures, but at different times (e.g., drug administered after removal from the test chamber).[7]
-
Habituation: Ensure all animals are thoroughly habituated to the testing arenas and injection procedures before the experiment begins to minimize novelty-induced hyperactivity.
-
Data and Protocols
Summary of Chronic 7-OH-DPAT Administration Protocols
The following table summarizes typical dosing parameters from rodent studies that observed behavioral sensitization.
| Parameter | Details | Source(s) |
| Species | Male Wistar Rats (250-350g) | [5][6][7] |
| Drug & Dose | 7-OH-DPAT Hydrobromide, 1.0 mg/kg | [5][6][7] |
| Route of Admin. | Subcutaneous (SC) | [5][6][7] |
| Dosing Schedule | Daily for 10 days OR every 48 hours for 9 injections | [6][7] |
| Primary Outcome | Locomotor activity measured via photocell arenas | [6][7] |
| Key Finding | Progressive increase in locomotor activity across treatment days | [6] |
Detailed Experimental Protocol: Induction of Behavioral Sensitization
This protocol provides a generalized methodology for inducing and assessing behavioral sensitization to 7-OH-DPAT in rats, based on published literature.[5][6][7]
1. Animals and Housing:
-
Use adult male Wistar rats (250-350g).
-
House animals individually in a temperature- and humidity-controlled vivarium with a 12:12 hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before starting the experiment.
2. Habituation:
-
For 2-3 days prior to the first drug administration, handle each rat daily.
-
On each of these days, place the rats in the locomotor activity test chambers for 60-120 minutes to allow habituation to the novel environment.
3. Experimental Groups (Minimum):
-
Group 1 (Control): Vehicle (e.g., 0.9% saline) injections on all treatment days.
-
Group 2 (7-OH-DPAT): 7-OH-DPAT (1.0 mg/kg, SC) injections on all treatment days.
4. Treatment and Testing Phase (e.g., 9 injections, 48h interval):
-
On each treatment day, administer the appropriate injection (Vehicle or 7-OH-DPAT).
-
Immediately or 15 minutes post-injection, place the animal in the locomotor activity chamber.[6][7]
-
Record locomotor activity for a set period (e.g., 120 minutes).[7]
-
Repeat this procedure every 48 hours for a total of 9 sessions.
5. Challenge Phase:
-
After the final treatment session, allow for a drug-free "washout" period (e.g., 5-7 days).
-
On the challenge day, administer a challenge dose of 7-OH-DPAT (1.0 mg/kg, SC) to all animals, including the control group.
-
Measure locomotor activity as before. A significantly greater response in the chronic 7-OH-DPAT group compared to the control group confirms the induction of behavioral sensitization.
Visualizations
Signaling Pathway and Desensitization Mechanism
Caption: D3 receptor signaling and potential desensitization pathway.
Experimental Workflow for Sensitization Study
Caption: Workflow for a chronic 7-OH-DPAT behavioral sensitization experiment.
Logical Flow of Compensatory Responses
Caption: Logical flow from chronic treatment to compensatory neural responses.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of selective dopamine D1- and D2-type receptor antagonists on the development of behavioral sensitization to 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide and Quinpirole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two widely used dopamine (B1211576) receptor agonists, 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) and quinpirole (B1680403). Both compounds are pivotal tools in neuroscience research for investigating the roles of D2 and D3 dopamine receptors in various physiological and pathological processes. This document synthesizes experimental data on their effects on locomotor activity, stereotyped behaviors, and rotational behavior, supported by detailed experimental protocols and visualizations of key concepts.
Introduction to the Compounds
7-Hydroxy-DPAT (7-OH-DPAT) is a potent dopamine receptor agonist with a significantly higher affinity for the D3 receptor subtype compared to the D2 receptor. This selectivity makes it a valuable tool for elucidating the specific functions of the D3 receptor.
Quinpirole is a non-selective D2/D3 receptor agonist, widely used to study the integrated roles of these receptor subtypes. It has been instrumental in developing animal models for various neuropsychiatric disorders, including obsessive-compulsive disorder and Parkinson's disease.
Comparative Analysis of Behavioral Effects
The behavioral responses to 7-OH-DPAT and quinpirole are dose-dependent and can vary significantly based on the specific behavior being assessed. The following sections provide a detailed comparison of their effects on key behavioral paradigms.
Locomotor Activity
Both 7-OH-DPAT and quinpirole exhibit biphasic effects on locomotor activity. At low doses, both compounds typically induce hypolocomotion, an effect attributed to the stimulation of presynaptic autoreceptors which inhibits dopamine release. At higher doses, their effects can diverge, reflecting their different receptor selectivity profiles.
Table 1: Comparison of Effects on Locomotor Activity in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| 7-OH-DPAT | 0.01 - 0.3 | Intraperitoneal (i.p.) | Dose-dependent decrease | [1] |
| > 0.3 | i.p. | Return to baseline or slight increase | [1] | |
| Quinpirole | 0.01 - 0.3 | i.p. | Dose-dependent decrease | [1] |
| 0.25 - 1.0 | i.p. | Sustained decrease | [1] |
Stereotyped Behavior
Stereotypies are repetitive, invariant behaviors induced by dopamine agonists. The nature and intensity of these behaviors can differ between 7-OH-DPAT and quinpirole.
Table 2: Comparison of Effects on Stereotyped Behavior in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Observed Stereotypies | Maximum Stereotypy Score | Reference |
| 7-OH-DPAT | 0.25 | Subcutaneous (s.c.) | Sniffing, licking | Lower than quinpirole | [2] |
| Quinpirole | 0.5 | s.c. | Sniffing, licking | Higher than 7-OH-DPAT | [2] |
Note: Stereotypy scores are often rated on a scale, and direct numerical comparison between studies may vary based on the scale used.
Rotational Behavior
In animal models of Parkinson's disease, such as the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, dopamine agonists induce contralateral (away from the lesioned side) rotations. This effect is a measure of postsynaptic dopamine receptor stimulation. While direct comparative studies are limited, the general effects are summarized below.
Table 3: Comparison of Effects on Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Effect on Rotational Behavior | Reference |
| 7-OH-DPAT | 0.3 - 3.0 | Subcutaneous (s.c.) | Induces contralateral rotations | [3] |
| Quinpirole | 0.25 | Not specified | Induces contralateral rotations | [4] |
Disclaimer: The data for rotational behavior is derived from separate studies and not from a direct head-to-head comparison. Therefore, a direct quantitative comparison of potency should be made with caution.
Signaling Pathways and Experimental Visualization
The differential behavioral effects of 7-OH-DPAT and quinpirole can be attributed to their distinct affinities for D2 and D3 receptors, which are G-protein coupled receptors that primarily couple to Gi/o proteins to inhibit adenylyl cyclase.
Caption: Dopamine D2/D3 receptor signaling pathway activated by 7-OH-DPAT and quinpirole.
The following diagram illustrates a typical experimental workflow for assessing the behavioral effects of these compounds.
Caption: A generalized workflow for behavioral experiments involving dopamine agonists.
Detailed Experimental Protocols
Locomotor Activity Assessment (Open Field Test)
-
Apparatus: A square or circular arena (e.g., 1m x 1m) with walls to prevent escape.[5] The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with consistent lighting.[6]
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes before the test.[5]
-
Drug Administration: 7-OH-DPAT, quinpirole, or vehicle is administered via the specified route (e.g., i.p. or s.c.).
-
Testing: A single rat is placed in the center of the open field arena.[5] Locomotor activity is recorded for a set duration (e.g., 5-60 minutes) using an automated video-tracking system.[5][6]
-
-
Data Analysis: Key parameters measured include total distance traveled, time spent mobile versus immobile, and entries into different zones of the arena (e.g., center vs. periphery).[6]
Stereotypy Assessment
-
Apparatus: Standard laboratory cages or a dedicated observation arena.
-
Procedure:
-
Habituation: Animals are allowed to acclimate to the observation cages.
-
Drug Administration: The test compound or vehicle is administered.
-
Observation: At predetermined time intervals (e.g., every 10 minutes for 1-2 hours), an observer blind to the treatment condition scores the animal's behavior based on a rating scale.[7]
-
-
Scoring: A common rating scale might include:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Intermittent sniffing, head movements
-
3 = Continuous sniffing, periodic licking
-
4 = Continuous licking of the cage or paws
-
5 = Biting or gnawing the cage
-
-
Data Analysis: The scores at each time point are recorded and can be analyzed for peak effect and duration of action.
Rotational Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.[8][9]
-
Apparatus: A circular arena equipped with an automated rotometer or video-tracking system to record full 360° turns.[10][11]
-
Procedure:
-
Lesion Confirmation: Several weeks post-surgery, the lesion is often confirmed by a challenge with a dopamine-releasing agent like amphetamine (which causes ipsilateral rotations) or a direct agonist like apomorphine (B128758) (which causes contralateral rotations).[9]
-
Drug Administration: 7-OH-DPAT, quinpirole, or vehicle is administered.
-
Testing: The rat is placed in the rotational arena, and the number of contralateral and ipsilateral rotations is recorded for a specified period (e.g., 60-90 minutes).[12]
-
-
Data Analysis: The primary measure is the net number of contralateral rotations (contralateral minus ipsilateral turns) per unit of time.
Conclusion
7-OH-DPAT and quinpirole, while both acting on D2-like dopamine receptors, exhibit distinct behavioral profiles due to their differing affinities for the D2 and D3 receptor subtypes. 7-OH-DPAT's higher selectivity for the D3 receptor generally results in a lower propensity to induce intense stereotypies compared to the non-selective agonist quinpirole.[1] Their effects on locomotor activity are biphasic, with low doses of both causing sedation. The choice between these two compounds should be guided by the specific research question, with 7-OH-DPAT being more suitable for isolating the role of the D3 receptor and quinpirole for studying the combined effects of D2/D3 receptor activation. Careful consideration of the dose, route of administration, and specific behavioral paradigm is crucial for the accurate interpretation of experimental results.
References
- 1. Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of putative dopamine D3 receptor agonists, 7-OH-DPAT, and quinpirole, on yawning, stereotypy, and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotational behavior induced by 8-hydroxy-DPAT, a putative 5HT-1A agonist, in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open field test in rats [protocols.io]
- 6. anilocus.com [anilocus.com]
- 7. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxy-DPAT Hydrobromide and Apomorphine in Locomotor Studies
For researchers in neuroscience and drug development, understanding the nuanced effects of dopaminergic agonists on locomotor activity is critical. This guide provides a detailed comparison of two key compounds: 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a dopamine (B1211576) D3 receptor-preferring agonist, and apomorphine (B128758), a non-selective dopamine agonist. This analysis is supported by experimental data to objectively evaluate their performance in locomotor studies.
Mechanism of Action and Receptor Affinity
7-Hydroxy-DPAT (7-OH-DPAT) is a synthetic compound that acts as a dopamine receptor agonist with a notable preference for the D3 receptor subtype.[1] It has a lower affinity for D2 and D4 receptors and a significantly lower affinity for D1 receptors.[2] This selectivity makes 7-OH-DPAT a valuable tool for investigating the specific roles of the D3 receptor in modulating locomotor activity and other behaviors.
Apomorphine is a non-ergoline dopamine agonist that stimulates both D1-like and D2-like dopamine receptors.[3][4] Its broad-spectrum activity allows it to mimic the effects of dopamine more globally throughout the brain.[3] Apomorphine's potent stimulation of D2 receptors in the caudate-putamen is thought to be a primary driver of its effects on locomotion.[5]
Comparative Analysis of Locomotor Effects
Both 7-OH-DPAT and apomorphine can induce changes in locomotor activity, but their effects differ in a dose-dependent manner and in response to other pharmacological challenges.
At low doses, both 7-OH-DPAT (e.g., 0.03 mg/kg) and apomorphine (e.g., 0.05 mg/kg) have been shown to decrease spontaneous locomotor activity in rats.[6] However, the mechanisms underlying this shared effect are distinct. The locomotor depressant effect of 7-OH-DPAT is attributed to the stimulation of D3 dopamine receptors, whereas the hypoactivity induced by low-dose apomorphine is thought to be mediated by the activation of presynaptic D2 autoreceptors, which inhibit dopamine release.[6]
At higher doses, the effects of the two compounds diverge more significantly. Apomorphine is well-known to induce hyperlocomotion and stereotyped behaviors, such as sniffing, gnawing, and rearing.[7][8] In contrast, 7-OH-DPAT generally does not produce significant hyperlocomotion and can even attenuate the hyperlocomotion induced by other stimulants.
The following table summarizes the quantitative effects of 7-OH-DPAT and apomorphine on locomotor activity as reported in a comparative study using male Sprague-Dawley rats. Locomotor activity was measured as the number of photocell beam breaks in an open-field arena.
| Compound | Dose (mg/kg, SC) | Locomotor Activity (Horizontal Beam Breaks as % of Baseline) |
| 7-OH-DPAT | 0.03 | 62%[6] |
| Apomorphine | 0.05 | 65%[6] |
Note: This table presents data from a study where low doses of both compounds were used to demonstrate their locomotor suppressant effects. Higher doses of apomorphine would be expected to show an increase in locomotor activity.
Experimental Protocols
The following is a detailed methodology for a typical locomotor study comparing the effects of 7-OH-DPAT and apomorphine.
1. Subjects:
-
Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Apparatus:
-
Locomotor activity is typically measured in open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photocell beams to automatically record horizontal and vertical movements. Alternatively, video-tracking software can be used to analyze locomotor patterns.
3. Drug Preparation and Administration:
-
7-Hydroxy-DPAT hydrobromide and Apomorphine hydrochloride are dissolved in a vehicle of 0.9% saline.
-
Drugs are administered via subcutaneous (SC) or intraperitoneal (IP) injection.
4. Experimental Procedure:
-
Habituation: Prior to the test day, animals are habituated to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) for several consecutive days to reduce novelty-induced hyperactivity.
-
Baseline Activity: On the test day, animals are placed in the open-field arenas, and their baseline locomotor activity is recorded for a predetermined duration (e.g., 30-60 minutes).
-
Drug Administration: Following the baseline recording, animals are removed from the arenas, administered the test compound (7-OH-DPAT, apomorphine, or vehicle), and then returned to their home cages for a brief period (e.g., 15 minutes) to allow for drug absorption.
-
Post-Injection Recording: Animals are then placed back into the open-field arenas, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).
5. Stereotypy Assessment:
-
Stereotyped behaviors are often assessed concurrently with locomotor activity. A trained observer, blind to the experimental conditions, scores the intensity of stereotypies at regular intervals (e.g., every 5-10 minutes) using a rating scale.
-
Sample Stereotypy Rating Scale:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Intermittent sniffing, head and limb movements
-
3: Continuous sniffing, periodic head and limb movements
-
4: Continuous sniffing, repetitive head and limb movements, occasional licking or gnawing
-
5: Continuous licking or gnawing of the cage
-
6: Continuous licking or gnawing of the cage with biting
-
Visualizing Signaling Pathways and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams are provided.
Caption: Signaling pathway of 7-Hydroxy-DPAT.
Caption: Signaling pathways of Apomorphine.
Caption: Experimental workflow for locomotor studies.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of apomorphine on the open-field behavior of rats: alone and in pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 7-Hydroxy-DPAT Hydrobromide and Other Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) with other prominent dopamine (B1211576) D3 receptor agonists. The information is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain. Its distinct distribution and physiological roles in cognition, motivation, and emotion have made it a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. The development of selective D3 receptor agonists is crucial for elucidating its functions and for designing targeted therapies with minimal off-target effects, particularly at the closely related D2 receptor. This guide focuses on the comparative selectivity of 7-OH-DPAT, a well-established D3-preferring agonist, against other commonly used D3 receptor agonists.
Data Presentation: Quantitative Comparison of D3 Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 7-OH-DPAT and other selected D3 agonists for the dopamine D3 and D2 receptors. The selectivity ratio (D2 Ki / D3 Ki) is also provided as a key indicator of D3 receptor selectivity.
Table 1: Binding Affinity (Ki) in nM for Human Dopamine D3 and D2 Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| 7-OH-DPAT | 0.57[1] | >114[2] | >200[1] |
| Pramipexole | 0.5[3][4] | 3.9[3][4] | 7.8 |
| Ropinirole (B1195838) | ~5 | ~100 | ~20[5] |
| Rotigotine (B252) | ~0.3 (pKi 9.2) | ~3.2 (pKi 8.5) | ~10[6] |
| PD-128,907 | 2.3[7] | - | 18 - 200 |
| BP-897 | 0.92[8] | ~64.4 | ~70[8] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) in nM at Human Dopamine D3 and D2 Receptors
| Compound | D3 EC50 (nM) | D2 EC50 (nM) |
| 7-OH-DPAT | 1.05[9] | - |
| Pramipexole | - | - |
| Ropinirole | ~4 (pEC50 8.4)[5][10] | ~40 (pEC50 7.4)[5][10] |
| Rotigotine | ~0.2 (pEC50 9.7)[6] | ~2.5 (pEC50 8.6)[6] |
| PD-128,907 | - | - |
| BP-897 | - | - |
Mandatory Visualization
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D3 or D2 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[11]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (e.g., 7-OH-DPAT).
-
For determining total binding, the test compound is replaced with the assay buffer. For non-specific binding, a high concentration of a known antagonist (e.g., haloperidol) is used.
-
The binding reaction is initiated by adding the prepared cell membranes to each well.[12]
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
cAMP Functional Assay
This assay measures the ability of an agonist to activate a G protein-coupled receptor (GPCR) that is coupled to the adenylyl cyclase signaling pathway. For D3 receptors, which are Gi/o-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
A cell line (e.g., CHO-K1) stably expressing the human dopamine D3 receptor is used.[13]
-
Cells are seeded into 96-well plates and cultured until they reach the desired confluency.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin (B1673556), an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
The test compound (e.g., 7-OH-DPAT) is added at varying concentrations to the appropriate wells.
3. Cell Lysis and cAMP Measurement:
-
The reaction is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is then measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA-based assay.
4. Data Analysis:
-
The amount of cAMP produced in the presence of the test compound is compared to the amount produced in the presence of forskolin alone.
-
A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from this curve.
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to a GPCR. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon its activation.
1. Membrane Preparation:
-
Cell membranes expressing the D3 receptor are prepared as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
The reaction mixture in each well contains the cell membranes, a fixed concentration of GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test agonist.
-
The reaction is initiated by the addition of [35S]GTPγS.[14]
3. Incubation and Termination:
-
The plate is incubated at 30°C for a specific time to allow for agonist-stimulated [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, similar to the radioligand binding assay, to separate the membrane-bound [35S]GTPγS from the free form.
4. Quantification and Data Analysis:
-
The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
A dose-response curve is generated by plotting the amount of specific [35S]GTPγS binding against the log concentration of the agonist.
-
The EC50 (potency) and Emax (efficacy) of the agonist are determined from this curve.[15]
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D₂-agonist rotigotine effects on cortical excitability and central cholinergic transmission in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validating D3 Receptor-Mediated Effects: A Comparative Guide to 7-Hydroxy-DPAT Hydrobromide and Other Research Tools
For researchers, scientists, and drug development professionals, the precise validation of dopamine (B1211576) D3 receptor-mediated effects is crucial for advancing our understanding of neurological and psychiatric disorders. 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) has long been a standard tool for this purpose. This guide provides an objective comparison of 7-OH-DPAT with other D3 receptor agonists, supported by experimental data, to aid in the selection of the most appropriate research tools.
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key therapeutic target for conditions such as substance abuse, Parkinson's disease, and schizophrenia.[1] Validating the effects mediated by this receptor requires highly selective and well-characterized pharmacological tools. 7-OH-DPAT, a D3-preferring agonist, has been instrumental in these investigations. However, a range of alternative agonists with varying selectivity and functional activity profiles are now available, offering researchers a broader toolkit.
Comparative Analysis of D3 Receptor Agonists
To facilitate a direct comparison, the following tables summarize the key in vitro pharmacological parameters of 7-OH-DPAT and several other widely used D3 receptor agonists: PF-592379, PD-128,907, pramipexole (B1678040), and rotigotine.
Table 1: Receptor Binding Affinity (Ki, nM)
A lower Ki value indicates a higher binding affinity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference(s) |
| 7-OH-DPAT | >114 | 0.57 | >200 | [1][2] |
| PF-592,379 | >10,000 | ~21 | >476 | [3] |
| PD-128,907 | 1183 | 1 | 1183 | [3] |
| Pramipexole | 3.9 | 0.5 | 7.8 | [3] |
| Rotigotine | 13.5 | 0.71 | 19 | [4][5][6] |
Table 2: Functional Activity at the D3 Receptor
EC50 represents the concentration of an agonist that gives half of the maximal response. Emax indicates the maximum response that can be produced by the agonist relative to a full agonist.
| Compound | EC50 (nM) | Emax (%) | Functional Activity | Reference(s) |
| 7-OH-DPAT | 1.05 | Partial Agonist | Partial Agonist | [1][7] |
| PF-592,379 | 21 | 95 | Full Agonist | [1] |
| PD-128,907 | 0.64 | Full Agonist | Full Agonist | [8] |
| Pramipexole | N/A | Full Agonist | Full Agonist | |
| Rotigotine | N/A | Full Agonist | Full Agonist | [5][6] |
In Vivo Effects: A Comparative Overview
The in vivo effects of these agonists, particularly on locomotor activity, provide further insight into their D3 receptor-mediated actions.
-
7-OH-DPAT: Generally induces hypolocomotion at lower doses, an effect attributed to its D3 receptor agonism.[9]
-
PF-592,379: In contrast to less selective agonists, it produces only mild inhibition of locomotor activity and has a low abuse potential in animal studies.[10][11]
-
PD-128,907: Similar to 7-OH-DPAT, it inhibits locomotion in novel environments, an effect absent in D3 receptor knockout mice.[9]
-
Pramipexole: Can produce biphasic effects on locomotor activity, with initial hypoactivity followed by hyperactivity at higher doses.[12]
-
Rotigotine: Restores locomotor activity in animal models of Parkinson's disease.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: [³H]7-OH-DPAT or a selective radioligand for the D3 receptor.
-
Test Compound: 7-OH-DPAT or other agonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding, a separate set of tubes is prepared with the radioligand and the non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the D3 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D3 receptor.
-
Test Compound: 7-OH-DPAT or other agonists at various concentrations.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
After a defined incubation period, lyse the cells.
-
Measure the concentration of cAMP in the cell lysate using the detection kit.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and Emax values.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Materials:
-
Cell Membranes: Expressing the D3 receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
Test Compound: 7-OH-DPAT or other agonists at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specific time (e.g., 60 minutes).
-
Measure the amount of [³⁵S]GTPγS bound to the G proteins, either by filtration or using SPA beads.
-
Plot the amount of bound [³⁵S]GTPγS against the log of the agonist concentration to determine EC50 and Emax values.[1]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the D3 receptor signaling pathway, a typical experimental workflow for its validation, and a logical comparison of the featured agonists.
D3 Receptor Signaling Pathway
Experimental Workflow for D3 Agonist Validation
Comparative Logic of D3 Receptor Agonists
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF-592,379 - Wikipedia [en.wikipedia.org]
- 12. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxy-DPAT Hydrobromide and PD-128,907 as Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used dopamine (B1211576) D3 receptor agonists, 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) and PD-128,907. The objective is to present a clear analysis of their respective pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. Both 7-OH-DPAT and PD-128,907 are potent agonists at the D3 receptor and have been instrumental in elucidating its physiological and pathophysiological roles. However, their nuanced differences in binding affinity, selectivity, and functional activity are critical considerations for experimental design and data interpretation.
Data Presentation
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D3 Receptor | D2 Receptor | D4 Receptor | D3 vs D2 Selectivity | Reference |
| 7-OH-DPAT | 0.57 | >114 | Not Reported | >200-fold | [1][2] |
| 0.78 | 61 | 5,300 | ~78-fold | ||
| PD-128,907 | 1 | 1183 | 7000 | ~1000-fold | [3] |
| 2.3 | - | - | 18-200-fold | [4] | |
| 0.64 | - | - | 53-fold | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity
| Compound | Receptor | Parameter | Value | Classification | Reference |
| 7-OH-DPAT | D3 | Emax | Partial Agonist | Partial Agonist | [2][6] |
| PD-128,907 | D3 | Emax | Full Agonist | Full Agonist | [7] |
Note: EC50 represents the concentration of an agonist that gives half of the maximal response. Emax indicates the maximum response that can be produced by the agonist.
Table 3: In Vivo Effects on Locomotor Activity
| Compound | Dose | Effect on Locomotion | Experimental Model | Reference |
| 7-OH-DPAT | Low | Hypomotility | Mice in a novel environment | [8][9] |
| High | Hypermotility | Mice | [7][9] | |
| PD-128,907 | Low | Hypomotility | Mice in a novel environment | [8][9] |
| High | Hypermotility | Mice | [7][9] |
In Vitro and In Vivo Comparison
7-OH-DPAT is a well-established D3-preferring agonist. The R-(+)-enantiomer of 7-OH-DPAT demonstrates a significantly higher binding affinity for the human D3 receptor compared to the D2 receptor[1][2]. Functionally, it acts as a partial agonist at the D3 receptor[2][6]. In vivo studies have shown that 7-OH-DPAT can induce yawning and decrease dopamine release in rats. At low doses, it tends to inhibit locomotor activity, particularly in a novel environment, an effect attributed to its D3 receptor agonism[8][10]. However, at higher doses, it can produce hyperlocomotion, likely due to off-target effects at D2 receptors[7][9].
PD-128,907 is another potent and selective D3 receptor agonist. It exhibits high affinity for the D3 receptor with significant selectivity over D2 and D4 receptors[3]. In contrast to 7-OH-DPAT, PD-128,907 is generally considered a full agonist at the D3 receptor[7]. Similar to 7-OH-DPAT, PD-128,907 displays a biphasic effect on locomotor activity, with low doses causing hypomotility and higher doses leading to hypermotility[7][8][9]. The inhibitory effect on locomotion at lower doses is absent in D3 receptor knockout mice, confirming the involvement of the D3 receptor[8].
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D3 or D2 receptors).
-
Radioligand (e.g., [³H]-7-OH-DPAT or [³H]-PD-128,907).
-
Test compounds (7-OH-DPAT or PD-128,907) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a Gαi/o-coupled receptor, such as the D3 receptor, by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Intact cells expressing the D3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (7-OH-DPAT or PD-128,907) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are then treated with varying concentrations of the test compound.
-
Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a cAMP detection kit according to the manufacturer's protocol.
-
A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
The EC50 and Emax values are determined from the dose-response curve.
Mandatory Visualizations
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-PD 128907 hydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 5. plus.labcloudinc.com [plus.labcloudinc.com]
- 6. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-OH-DPAT and 8-OH-DPAT Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the receptor binding profiles of two closely related aminotetralin derivatives, 7-OH-DPAT and 8-OH-DPAT. These compounds are widely used as pharmacological tools to investigate the roles of dopamine (B1211576) and serotonin (B10506) receptor subtypes in various physiological and pathological processes. Understanding their distinct binding affinities and selectivities is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents.
Summary of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, Kd, or IC50 in nM) of 7-OH-DPAT and 8-OH-DPAT for various dopamine and serotonin receptor subtypes. Lower values indicate higher binding affinity.
| Receptor Subtype | 7-OH-DPAT (nM) | 8-OH-DPAT (nM) | Predominant Selectivity |
| Dopamine Receptors | |||
| D2 | 3.6 - 143[1][2] | Low affinity[3] | 7-OH-DPAT |
| D3 | 0.57[4] | Low affinity[5] | 7-OH-DPAT (High) |
| Serotonin Receptors | |||
| 5-HT1A | ~20-fold lower affinity than D3[5] | 1 - 14[6][7] | 8-OH-DPAT (High) |
| 5-HT1B | - | Weak affinity (pIC50 = 5.42)[6] | - |
| 5-HT1D | - | Moderate affinity[3] | - |
| 5-HT7 | - | 35 - 52[3] | 8-OH-DPAT |
Key Observations:
-
7-OH-DPAT is a potent dopamine receptor agonist with a notable selectivity for the D3 receptor subtype over the D2 receptor.[4][8] It exhibits significantly lower affinity for serotonin receptors.[8][9] The R-(+)-isomer of 7-OH-DPAT demonstrates a more than 200-fold higher affinity for cloned human dopamine D3 receptors (Ki = 0.57 nM) compared to D2 receptors.[4]
-
8-OH-DPAT is a prototypical 5-HT1A receptor agonist .[3][10] While it is highly selective for the 5-HT1A receptor, it also shows moderate affinity for 5-HT7 receptors and weak affinity for dopamine D2 receptors.[3][6] It has also been reported to interact with the serotonin transporter.[11]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone in pharmacology for quantifying the interaction between a ligand (e.g., 7-OH-DPAT or 8-OH-DPAT) and its receptor.
Objective: To determine the affinity (Kd or Ki) of a test compound for a specific receptor.
Materials:
-
Cell Membranes: From cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates.
-
Radioligand: A radioactive version of a high-affinity ligand for the target receptor (e.g., [3H]7-OH-DPAT, [3H]8-OH-DPAT, or [3H]spiperone).
-
Test Compound (Competitor): The non-radioactive compound whose affinity is to be determined (e.g., 7-OH-DPAT or 8-OH-DPAT).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
General Procedure:
-
Membrane Preparation: Frozen tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.[12]
-
Incubation: The membrane preparation is incubated in assay tubes or microplates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
7-OH-DPAT and 8-OH-DPAT act as agonists at their respective primary target receptors, initiating intracellular signaling cascades.
Dopamine D2/D3 Receptor Signaling:
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors.[13] They are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[13] Activation of these receptors by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Serotonin 5-HT1A Receptor Signaling:
Similar to D2/D3 receptors, the 5-HT1A receptor, the primary target of 8-OH-DPAT, is also a Gi/o-coupled GPCR.[14] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, activation of 5-HT1A receptors can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Conclusion
References
- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 11. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. repository.lsu.edu [repository.lsu.edu]
Blocking the Effects of 7-Hydroxy-DPAT Hydrobromide: A Comparative Guide to D3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various dopamine (B1211576) D3 receptor antagonists in blocking the effects of the D3-preferring agonist, 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for preclinical research.
Unraveling the Role of the D3 Receptor
7-OH-DPAT is a valuable research tool for investigating the physiological and behavioral roles of the dopamine D3 receptor. As a D3-preferring agonist, it also exhibits affinity for D2 receptors, particularly at higher concentrations. Its administration in animal models elicits a range of dose-dependent effects, including alterations in locomotor activity, induction of yawning, and other behavioral changes. Understanding how to selectively block these effects with D3 antagonists is crucial for isolating the specific contributions of the D3 receptor in various neurological processes.
Comparative Efficacy of D3 Antagonists
The following tables summarize quantitative data from studies comparing the efficacy of different D3 antagonists in blocking specific behavioral effects induced by 7-OH-DPAT or other D3 receptor agonists.
Blockade of Agonist-Induced Hypomotility in Mice
Low doses of D3 agonists like 7-OH-DPAT typically induce a state of reduced motor activity, or hypomotility. The ability of D3 antagonists to counteract this effect is a key measure of their in vivo efficacy.
| Antagonist | Dose Range | Effect on 7-OH-DPAT (0.1 mg/kg) Induced Hypomotility | Selectivity Profile | Reference |
| Nafadotride | 0.1 - 3 mg/kg i.p. | No effect | Poorly D3 selective | [1][2] |
| U 99194A | 5, 10, 20 mg/kg s.c. | Significantly inhibited the effects of 7-OH-DPAT | Moderately D3 selective | [1][2] |
| SB 277011 | 15 - 45 mg/kg p.o. | Partially blocked the action on vertical activity | Highly D3 selective | [1][2] |
Antagonism of D3 Agonist-Induced Yawning in Rats
Yawning is a well-established behavioral marker of D3 receptor activation by agonists. The data below is from a study using the D3 agonist PD-128,907, which induces yawning through the same D3-mediated mechanism as 7-OH-DPAT.
| Antagonist | Minimal Effective Dose (M.E.D.) to Inhibit Yawning | Selectivity Profile | Reference |
| Nafadotride | 1.0 mg/kg | More similar to D2 antagonists than D3 antagonists in this study | [3] |
| U 99194A | 3.2 mg/kg | D3-selective | [3] |
| SB-277011A | 32.0 mg/kg | D3-selective | [3] |
| PG01037 | 32.0 mg/kg | D3-selective | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field.
Antagonism of 7-OH-DPAT-Induced Hypolocomotion
Objective: To assess the ability of D3 antagonists to reverse the reduction in motor activity induced by a low dose of 7-OH-DPAT.
Animal Model: Male NMRI mice or Wistar rats.[1][2]
Materials:
-
This compound
-
D3 Antagonists (e.g., Nafadotride, U 99194A, SB 277011)
-
Vehicle (e.g., saline)
-
Photocell activity cages
Procedure:
-
Habituate the animals to the testing environment (photocell activity cages) to establish a baseline level of activity.
-
Administer the D3 antagonist or vehicle at the desired dose and route (e.g., intraperitoneally - i.p., subcutaneously - s.c., or orally - p.o.).
-
After a specified pretreatment time (to allow for antagonist absorption and receptor binding), administer 7-OH-DPAT (e.g., 0.1 mg/kg) or vehicle.
-
Immediately place the animals back into the activity cages and record locomotor activity (e.g., horizontal and vertical movements) for a defined period (e.g., 30-60 minutes).
-
Data is typically quantified as total beam breaks or distance traveled and analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the antagonist on 7-OH-DPAT-induced changes in activity.[1][2]
Blockade of D3 Agonist-Induced Yawning
Objective: To quantify the ability of D3 antagonists to inhibit yawning behavior elicited by a D3 receptor agonist.
Animal Model: Male Wistar rats.[3][4]
Materials:
-
D3 Agonist (e.g., 7-OH-DPAT or PD-128,907)
-
D3 Antagonists (e.g., Nafadotride, U 99194A, SB-277011A, PG01037)
-
Vehicle (e.g., saline)
-
Observation chambers
Procedure:
-
Habituate the rats to the observation chambers.
-
Administer the D3 antagonist or vehicle at various doses.
-
Following a pretreatment interval, administer a dose of the D3 agonist known to reliably induce yawning (e.g., a dose on the ascending part of the dose-response curve).
-
Immediately place the rats in the observation chambers and record the number of yawns over a specified time period (e.g., 20-30 minutes).
-
The data, expressed as the mean number of yawns, is then statistically analyzed to determine the dose-dependent inhibitory effect of each antagonist.[3][4]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway of the D3 receptor and a typical experimental workflow for studying antagonist effects.
Caption: D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Studies.
References
- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yawning and Hypothermia in Rats: Effects of Dopamine D3 and D2 Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Agonist-Induced Yawning in Rats: A Dopamine D3 Receptor-Mediated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Sensitization Studies: A Comparative Analysis of 7-Hydroxy-DPAT Hydrobromide and Other Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral and neurochemical effects of the selective D3 receptor agonist 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) and its cross-sensitization with other stimulants, primarily cocaine and amphetamine. The information presented is collated from preclinical experimental data to assist researchers in understanding the complex interactions and to inform future drug development strategies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of 7-OH-DPAT, both alone and in combination with other stimulants, on locomotor activity and conditioned place preference.
Table 1: Effects of 7-OH-DPAT and Cocaine on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Animal Model | Key Findings on Locomotor Activity | Reference |
| Acute 7-OH-DPAT | 0.01, 0.10, 1.0 | Male Wistar Rats | Dose-dependent decrease in locomotor activity. | [1] |
| Repeated 7-OH-DPAT | 1.0 | Male Wistar Rats | Progressive increase in activity over 10 days (behavioral sensitization). | [1] |
| 7-OH-DPAT Pre-treatment + Cocaine Challenge | 7-OH-DPAT: 0.01, 0.10, 1.0; Cocaine: 10 | Male Wistar Rats | Subchronic treatment with 7-OH-DPAT did not result in cross-sensitization to cocaine. | [1] |
| Repeated 7-OH-DPAT in Cocaine-Experienced Animals | 1.0 | Rats | Sensitized locomotion. | [2] |
Table 2: Effects of 7-OH-DPAT and Amphetamine on Conditioned Place Preference (CPP) and Motor Behaviors
| Treatment Group | Dose (mg/kg) | Animal Model | Key Findings | Reference |
| 7-OH-DPAT + d-amphetamine | 7-OH-DPAT: 0.1; d-amphetamine: 1 | Not Specified | Attenuated d-amphetamine-induced CPP. | |
| Repeated 7-OH-DPAT + d-amphetamine | 7-OH-DPAT: 0.1; d-amphetamine: 0.5-10 | Not Specified | Enhanced d-amphetamine-induced stereotypic behaviors (headbobbing). | |
| 7-OH-DPAT Substitution for d-amphetamine | 7-OH-DPAT: 0.1, 0.3, 1.0; d-amphetamine: 1 | Rats | Fully substituted for the amphetamine discriminative stimulus at higher doses. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Behavioral Sensitization and Cross-Sensitization to Cocaine
Objective: To assess the development of behavioral sensitization to 7-OH-DPAT and to test for cross-sensitization to cocaine.
Animals: Male Wistar rats (250-350 g).[1]
Drug Administration:
-
Sensitization Phase (10 days): Daily subcutaneous (SC) injections of 7-OH-DPAT (0.01, 0.10, or 1.0 mg/kg) or vehicle.[1]
-
Challenge Phase (Day 11): A single intraperitoneal (IP) injection of cocaine (10 mg/kg).[1]
Procedure:
-
For 10 consecutive days, administer the assigned dose of 7-OH-DPAT or vehicle.
-
Fifteen minutes after each injection, place the rat in a photocell arena to measure locomotor activity for 2 hours.[1]
-
On day 11, administer a challenge injection of cocaine to all groups.
-
Immediately following the cocaine injection, measure locomotor activity for the prescribed duration.
Data Analysis: Compare locomotor activity across the 10-day sensitization period to assess the development of sensitization to 7-OH-DPAT. Compare the locomotor response to the cocaine challenge in the 7-OH-DPAT pre-treated groups to the vehicle pre-treated group to determine if cross-sensitization occurred.[1]
Conditioned Place Preference (CPP) with Amphetamine
Objective: To determine the effect of 7-OH-DPAT on the rewarding properties of d-amphetamine using a CPP paradigm.
Apparatus: A standard three-compartment CPP box with distinct visual and tactile cues in the two outer compartments.
Drug Administration:
-
7-OH-DPAT (e.g., 0.1 mg/kg) co-administered with d-amphetamine (e.g., 1 mg/kg).
Procedure:
-
Pre-Conditioning Phase: On day 1, place rats in the center compartment and allow them to freely explore all three compartments for 15 minutes to establish baseline preference.
-
Conditioning Phase (Alternating Days):
-
On drug conditioning days, administer the drug combination (7-OH-DPAT + d-amphetamine) and confine the rat to one of the outer compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the rat to the opposite outer compartment for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Test Phase: The day after the final conditioning session, place the rat in the center compartment with free access to all compartments and record the time spent in each compartment for 15 minutes.
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A significant positive score indicates a conditioned place preference, while a negative score indicates a conditioned place aversion. Compare the preference scores of animals receiving the drug combination to those receiving d-amphetamine alone.
Visualizations
Experimental Workflow for Cross-Sensitization Study
Caption: General experimental workflow for a cross-sensitization study.
Proposed Dopaminergic Signaling Interactions
Caption: Proposed interactions of 7-OH-DPAT and stimulants on dopaminergic pathways.
References
- 1. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT has d-amphetamine-like discriminative stimulus properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Hydroxy-DPAT with Novel D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor (D3R), concentrated in the limbic regions of the brain, has emerged as a critical therapeutic target for a spectrum of neuropsychiatric and neurological disorders, including schizophrenia, substance use disorder, and Parkinson's disease. For decades, (R)-(+)-7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) has been the archetypal D3-preferring agonist, instrumental in elucidating the receptor's physiological roles. However, the quest for ligands with superior selectivity, tailored functional activity, and improved pharmacokinetic profiles has driven the development of a new generation of novel D3R ligands.
This guide provides an objective, data-driven comparison of the classic 7-OH-DPAT with a selection of these novel agents, encompassing agonists, partial agonists, and antagonists.
Data Presentation: Quantitative Comparison
The following tables summarize key in vitro and in vivo performance metrics, offering a clear comparison of binding affinities, functional potencies, and behavioral outcomes.
Table 1: Receptor Binding Affinity (Kᵢ, nM) and Selectivity
This table outlines the binding affinity (Kᵢ) of each ligand for the human dopamine D3 and D2 receptors. A lower Kᵢ value indicates a higher binding affinity. Selectivity is presented as the ratio of D2 Kᵢ to D3 Kᵢ; a higher value signifies greater selectivity for the D3 receptor.
| Compound | Type | D3 Kᵢ (nM) | D2 Kᵢ (nM) | D2/D3 Selectivity Ratio |
| 7-OH-DPAT | Agonist (Partial) | 0.57[1] - 2[2] | >114[1] - 103[2] | ~51.5 - >200 |
| Pramipexole | Agonist | 0.5[3] | 3.9[3] | ~7.8[4] |
| Rotigotine | Agonist | 0.71[5] | 13.5[5] | ~19 |
| Cariprazine (B1246890) | Partial Agonist | 0.085[6] | 0.49[6] | ~5.8 |
| BP 897 | Partial Agonist / Antagonist | 0.92[7] | ~64.4 | ~70[7] |
| SB-277011-A | Antagonist | ~11.2 (pKi=7.95)[8] | ~1120 (pKi=5.95) | ~100[8] |
| FAUC 365 | Antagonist | 0.5[9] | 2600 (D2s), 3600 (D2L) | ~5200 - 7200[10] |
| PF-592379 | Agonist (Full) | 215[1] | ≥10,000[1] | >46[1] |
Note: Kᵢ values can vary between studies depending on experimental conditions and cell types used.
Table 2: Functional Activity and Efficacy
This table details the functional response elicited by each ligand, including its potency (EC₅₀ for agonists, pKₑ for antagonists) and efficacy (the maximum response achievable).
| Compound | Efficacy (at D3R) | Potency |
| 7-OH-DPAT | Partial Agonist[1] | - |
| Pramipexole | Full Agonist[11] | - |
| Rotigotine | Full Agonist[5] | pEC₅₀: 9.7[12] |
| Cariprazine | Partial Agonist[6][13] | EC₅₀ (D3): 3.84 nM (in vivo occupancy)[13] |
| BP 897 | Partial Agonist / Antagonist[7][14][15] | pKₑ: 9.43[14] |
| SB-277011-A | Antagonist[8] | pKₑ: 8.3[8] |
| FAUC 365 | Antagonist[9] | - |
| PF-592379 | Full Agonist[1] | EC₅₀: 21 nM[1] |
Table 3: Summary of Key In Vivo Behavioral Effects
This table summarizes characteristic behavioral effects observed in preclinical rodent models, which are indicative of the ligands' functional consequences in a complex biological system.
| Compound | Primary In Vivo Effect(s) |
| 7-OH-DPAT | Biphasic locomotor effects: hypolocomotion at low doses (D3-mediated), hyperlocomotion at higher doses (D2-mediated).[16][17] Induces yawning.[18] |
| Pramipexole | Depresses dopamine neuron firing.[19] Can induce locomotor depression at low doses and activation at higher doses.[20] |
| Rotigotine | Potent agonist activity at D1, D2, and D3 receptors suggests broad dopaminergic effects.[12] |
| Cariprazine | Demonstrates antipsychotic-like potential in models like conditioned avoidance response.[6] Effective against negative symptoms of schizophrenia.[21] |
| BP 897 | Reduces cocaine-seeking behavior and is not self-administered, suggesting low abuse potential.[7][22][23] |
| SB-277011-A | Attenuates drug-seeking behavior for methamphetamine and nicotine (B1678760) without affecting spontaneous locomotion.[8][14][24] |
| PD 128907 | Induces hypolocomotion in novel environments, an effect absent in D3 knockout mice.[17] |
Mandatory Visualizations
The following diagrams illustrate key concepts in D3 receptor pharmacology and drug discovery workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices in the field.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from a stable cell line expressing the human D3 or D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]-Spiperone or another suitable high-affinity ligand.
-
Test Compounds: Serial dilutions of 7-OH-DPAT and novel ligands.
-
Non-specific binding control: A high concentration of a known D2/D3 antagonist (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and a cell harvester with glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Protocol:
-
Preparation: Add assay buffer, cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or non-specific control to each well of a 96-well plate.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant for the receptor.
-
-
cAMP Functional Assay (for Gαi/o Coupling)
This assay measures the ability of a D3R agonist to inhibit the production of cyclic AMP (cAMP), which is the canonical signaling pathway for D2-like receptors coupled to Gαi/o proteins.
-
Materials:
-
A cell line stably expressing the human D3 receptor (e.g., CHO-K1).
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate a baseline level of cAMP production.
-
Test Compounds: Serial dilutions of potential agonists.
-
cAMP detection kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Cell culture medium and 384-well plates.
-
-
Protocol:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with serial dilutions of the test compounds for a short period (e.g., 15 minutes).
-
Stimulation: Add forskolin (at a submaximal concentration, e.g., EC₂₀) to all wells (except the negative control) to induce cAMP production. Incubate for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.
-
Signal Reading: After a final incubation period, read the plate on a suitable plate reader (e.g., a fluorescence reader for HTRF). The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin-only stimulation = 0% inhibition; basal level = 100% inhibition).
-
Plot the percentage of inhibition against the log concentration of the agonist.
-
Use non-linear regression to calculate the EC₅₀ (concentration for 50% of maximal inhibition) and Eₘₐₓ (maximal effect). For antagonists, a similar protocol is used, but the cells are co-incubated with the antagonist and a fixed concentration of a known agonist.
-
-
β-Arrestin Recruitment Assay
This assay measures G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated D3 receptor.
-
Materials:
-
A cell line (e.g., HEK293T) engineered to co-express the D3 receptor fused to one part of a reporter enzyme (e.g., NanoLuciferase) and β-arrestin fused to the complementary part.
-
Test Compounds: Serial dilutions of ligands.
-
Substrate for the reporter enzyme.
-
White, opaque 96- or 384-well plates.
-
-
Protocol:
-
Cell Plating: Seed the engineered cells into plates and culture overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the enzyme substrate according to the manufacturer's protocol.
-
Signal Reading: Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis:
-
Normalize the data (basal signal = 0%, maximal agonist response = 100%).
-
Plot the luminescent signal against the log concentration of the test compound.
-
Calculate the EC₅₀ and Eₘₐₓ using non-linear regression to determine the potency and efficacy for this specific signaling pathway.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. S 14297, a novel selective ligand at cloned human dopamine D3 receptors, blocks 7-OH-DPAT-induced hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Locomotor activity depends on β-arrestin recruitment by the dopamine D1 receptor in the striatal D1-D3 receptor heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]
- 22. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A dopamine D3 receptor partial agonist blocks the expression of conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Selectivity of 7-Hydroxy-DPAT Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide with other key dopamine (B1211576) agonists, focusing on its in vivo selectivity for the dopamine D3 receptor. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their preclinical studies.
Overview of 7-Hydroxy-DPAT Hydrobromide
This compound is a synthetic aminotetralin derivative that acts as a dopamine receptor agonist. It is particularly noted for its high affinity and functional selectivity for the dopamine D3 receptor subtype over other dopamine receptors (D1, D2, and D4) and serotonin (B10506) receptors.[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the specific roles of the D3 receptor in physiological and pathological processes.
Comparative Analysis of Receptor Binding Affinity
The in vitro binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The table below summarizes the reported binding affinities (Ki values in nM) of 7-OH-DPAT, and two other commonly used dopamine agonists, quinpirole (B1680403) and pramipexole (B1678040), for human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference(s) |
| R-(+)-7-OH-DPAT | >5000 | >114 | 0.57 | Not Reported | >200-fold | [3] |
| Quinpirole | 1900 | 4.8 | 24 | 30 | ~0.2-fold (D2 selective) | [4] |
| Pramipexole | >10000 | 3.9 | 0.5 | 5.1 | ~8-fold | [5] |
As the data indicates, R-(+)-7-OH-DPAT demonstrates the highest selectivity for the D3 receptor compared to the D2 receptor among the listed compounds.[3] While pramipexole also shows a preference for the D3 receptor, its selectivity ratio is considerably lower than that of 7-OH-DPAT.[5] Quinpirole, in contrast, exhibits a higher affinity for the D2 receptor.[4]
In Vivo Experimental Data: A Comparative Summary
The in vivo effects of a drug are a crucial validation of its selectivity and potential therapeutic utility. This section compares the effects of 7-OH-DPAT, quinpirole, and pramipexole in two key preclinical assays: locomotor activity and in vivo microdialysis.
Locomotor Activity
Dopamine agonists can have complex, dose-dependent effects on spontaneous locomotor activity in rodents. Low doses of D2/D3 agonists often induce hypoactivity, attributed to the stimulation of presynaptic autoreceptors, while higher doses can lead to hyperactivity through postsynaptic receptor activation.
| Compound | Low-Dose Effect (Dose Range) | High-Dose Effect (Dose Range) | Key Findings | Reference(s) |
| 7-OH-DPAT | Hypolocomotion (0.01 - 3.0 mg/kg, i.p./s.c.) | No significant hyperlocomotion reported | Induces profound hypolocomotion without the stereotypical behaviors associated with D2 activation. The inhibitory effect is suggested to be mediated by postsynaptic D3 receptors. | [6][7] |
| Quinpirole | Hypolocomotion (0.03 - 0.125 mg/kg) | Hyperlocomotion (≥ 0.5 mg/kg) | Exhibits a classic biphasic effect, with low doses suppressing and high doses increasing locomotor activity. | [1][8] |
| Pramipexole | Hypolocomotion (0.001 - 0.1 mg/kg) | Hyperlocomotion (≥ 0.3 mg/kg) | Also shows a biphasic locomotor response, with higher doses leading to hyperactivity. | [9][10] |
The distinct profile of 7-OH-DPAT, causing sustained hypolocomotion without a clear hyperactive phase, further supports its selective action at D3 receptors, which are thought to have an inhibitory influence on locomotion.[6][7]
In Vivo Microdialysis: Dopamine Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmission.
| Compound | Effect on Dopamine Release | Dose Range | Brain Region | Key Findings | Reference(s) |
| 7-OH-DPAT | Decrease | 0.1 - 3.0 mg/kg, i.p. | Nucleus Accumbens | Potently reduces dopamine release, an effect attributed to the activation of D3 autoreceptors. | [11] |
| Quinpirole | Decrease | Not specified in direct comparison | Not specified in direct comparison | Known to decrease dopamine release through D2/D3 autoreceptor stimulation. | |
| Pramipexole | Decrease | Not specified in direct comparison | Not specified in direct comparison | Also decreases dopamine release via autoreceptor activation. | [5] |
The potent reduction of dopamine release by 7-OH-DPAT at doses that do not induce D2-mediated behaviors further validates its in vivo selectivity for D3 autoreceptors.[11]
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in the nucleus accumbens of rats following administration of a dopamine agonist.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Surgical instruments
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Test compound (e.g., 7-OH-DPAT hydrobromide) and vehicle
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours to obtain a stable baseline.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound (e.g., intraperitoneally) or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for the duration of the experiment.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.
Spontaneous Locomotor Activity Testing
Objective: To assess the effect of a dopamine agonist on the spontaneous locomotor activity of rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
-
Test compound (e.g., 7-OH-DPAT hydrobromide) and vehicle
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 1 hour before the experiment. On a separate day prior to testing, habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the rat in the center of the open-field chamber.
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a predetermined duration (e.g., 60-120 minutes), typically in time bins (e.g., 5-10 minutes).
-
Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on locomotor activity over time.
Signaling Pathways and Mechanisms of Action
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[12] Activation of D3 receptors by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[13] This canonical signaling pathway is believed to mediate many of the physiological effects of D3 receptor activation.
References
- 1. Biphasic effect of D-2 agonist quinpirole on locomotion and movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The behavioural effects of pramipexole, a novel dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Nuances of 7-Hydroxy-DPAT: A Comparative Guide to its Efficacy at D2 and D3 Dopamine Receptors
For researchers, scientists, and professionals in drug development, understanding the precise functional efficacy of dopaminergic ligands is paramount for advancing novel therapeutics for neurological and psychiatric disorders. This guide provides an in-depth comparison of the functional efficacy of 7-Hydroxy-DPAT (7-OH-DPAT) at the dopamine (B1211576) D2 and D3 receptors, supported by experimental data and detailed methodologies.
7-OH-DPAT is a well-established dopaminergic agonist with a notable preference for the D3 receptor subtype.[1] This selectivity has made it a valuable pharmacological tool for elucidating the distinct physiological roles of D2 and D3 receptors. This guide will dissect the binding affinity, potency, and intrinsic activity of 7-OH-DPAT at these two closely related G protein-coupled receptors.
Quantitative Data Summary: A Side-by-Side Comparison
The following tables summarize the key in vitro pharmacological parameters of 7-OH-DPAT at human D2 and D3 receptors, providing a clear and concise comparison of its binding and functional characteristics.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | 7-OH-DPAT Ki (nM) | Selectivity (D2/D3) | Reference |
| Dopamine D2 | >114 | >200-fold for D3 | [2] |
| Dopamine D3 | 0.57 | [2] |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: Functional Efficacy (Potency and Intrinsic Activity)
| Receptor | Assay Type | Parameter | 7-OH-DPAT Value | Reference |
| Dopamine D2 | cAMP Inhibition | pEC50 | 8.73 (EC50 = 1.88 nM) | [3] |
| Dopamine D3 | GTPγS Binding | pEC50 | 9.27 (EC50 = 0.53 nM) | [3] |
| Dopamine D3 | Functional Assays | Intrinsic Activity | Partial Agonist | [4] |
EC50 (half maximal effective concentration) is a measure of potency; a lower EC50 value indicates higher potency. pEC50 is the negative logarithm of the EC50.
Deciphering the Signaling Cascades
Dopamine D2 and D3 receptors are both members of the D2-like family of dopamine receptors, which primarily couple to Gαi/o proteins to inhibit the production of cyclic AMP (cAMP). The following diagram illustrates this canonical signaling pathway.
Experimental Protocols: Methodologies for Functional Characterization
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for three key experiments used to characterize the functional efficacy of 7-OH-DPAT.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing either human D2 or D3 receptors are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and varying concentrations of unlabeled 7-OH-DPAT.[5]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 7-OH-DPAT to determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding, providing a measure of the agonist's potency (EC50) and efficacy (Emax).[6]
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes expressing the D2 or D3 receptor.
-
Assay Setup: In a 96-well plate, incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), guanosine (B1672433) diphosphate (B83284) (GDP), and varying concentrations of 7-OH-DPAT.[7]
-
Incubation: Incubate the mixture at 30°C to allow for G protein activation and binding of [35S]GTPγS.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of 7-OH-DPAT to generate a concentration-response curve, from which the EC50 and Emax (maximum effect) values are determined.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the D2/D3 receptor signaling pathway.
Detailed Steps:
-
Cell Culture: Culture intact cells stably expressing either the D2 or D3 receptor in a 96- or 384-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of 7-OH-DPAT.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to the cells to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).[8]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of 7-OH-DPAT to determine the IC50 value.
Conclusion
The data conclusively demonstrate that 7-OH-DPAT is a potent and selective D3 receptor agonist. Its significantly higher binding affinity and functional potency at the D3 receptor compared to the D2 receptor underscore its utility as a research tool to dissect the distinct functions of these two dopamine receptor subtypes. The characterization of 7-OH-DPAT as a partial agonist at D3 receptors is a critical finding, as partial agonists can offer a more nuanced modulation of receptor activity compared to full agonists, potentially leading to therapeutic advantages with fewer side effects. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings, ultimately contributing to a deeper understanding of the complex roles of D2 and D3 receptors in health and disease.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
A Comparative Guide to 7-Hydroxy-DPAT Hydrobromide for Dopamine D2/D3 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide with other common dopamine (B1211576) D2/D3 receptor agonists for use in receptor occupancy studies. The information presented herein is intended to assist researchers in selecting the appropriate tools and methodologies for their specific experimental needs.
Introduction to 7-OH-DPAT and Receptor Occupancy
7-Hydroxy-DPAT (7-OH-DPAT) is a synthetic compound that acts as a dopamine receptor agonist with a notable selectivity for the D3 receptor subtype.[1][2] Receptor occupancy studies are crucial in drug development and neuroscience research to determine the extent to which a drug binds to its target receptor in vivo at therapeutic doses. This guide will compare 7-OH-DPAT to other well-known dopamine agonists—quinpirole (B1680403), apomorphine (B128758), and bromocriptine—in terms of their binding affinities and in vivo receptor occupancy, and provide detailed experimental protocols for conducting such studies.
Comparative Analysis of Dopamine Agonists
The selection of an appropriate agonist for receptor occupancy studies depends on its binding affinity (Ki), in vivo potency (ED50 or ID50), and receptor subtype selectivity. The following tables summarize the available quantitative data for 7-OH-DPAT and other commonly used dopamine D2/D3 agonists.
Table 1: In Vitro Receptor Binding Affinity (Ki) in nM
| Compound | Dopamine D2 Receptor (Ki in nM) | Dopamine D3 Receptor (Ki in nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) | Reference |
| (+)-7-OH-DPAT | ~128 | 0.57 | ~225 | [2] |
| Quinpirole | 43 | 1.2 | ~36 | [3] |
| Apomorphine | 30-50 | 2-10 | ~3-25 | [4][5] |
| Bromocriptine | ~8 | ~5 | ~1.6 | [6] |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: In Vivo Receptor Occupancy
| Compound | Receptor | Method | ED50 / ID50 | Animal Model | Reference |
| 7-OH-DPAT | D2 | Ex vivo [3H]spiperone binding | ED50: 11 mg/kg (s.c.) | Rat | [1] |
| (+)-7-OH-DPAT | D3 | Ex vivo [3H]7-OH-DPAT binding | ID50: 0.07 mg/kg | Rat | N/A |
| Quinpirole | D2 | Inhibition of [3H]spiperone binding | ED50: ~0.1-1 mg/kg (i.p.) | Rat | [4] |
| Apomorphine | D2/D3 | Behavioral studies | Effective doses: 0.01-0.3 mg/kg | Rat | [4] |
| Bromocriptine | D2 | In vivo [3H]raclopride binding | ED50 not explicitly stated, dose-dependent occupancy observed | Rat | [6] |
ED50: Effective dose for 50% of maximal effect (in this case, receptor occupancy). ID50: Dose that inhibits 50% of specific radioligand binding. s.c.: subcutaneous; i.p.: intraperitoneal.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of receptor occupancy studies. Below are generalized protocols for two common techniques.
Ex Vivo Autoradiography for Receptor Occupancy
This method involves administering the test compound to an animal, followed by the ex vivo measurement of receptor availability using a radioligand.
Protocol:
-
Animal Dosing: Administer 7-OH-DPAT hydrobromide or the comparator agonist to rodents at a range of doses via the desired route (e.g., subcutaneous, intraperitoneal). A vehicle-treated control group is essential.
-
Tissue Collection: At the time of expected peak brain concentration of the test drug, euthanize the animals and rapidly dissect the brains.
-
Tissue Processing: Freeze the brains in isopentane (B150273) cooled with dry ice. Section the brains on a cryostat (e.g., 20 µm thickness) and thaw-mount the sections onto microscope slides.[7]
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of a suitable radiolabeled ligand (e.g., [3H]raclopride for D2-like receptors) in a buffer solution. To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled competing ligand.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Imaging: Expose the dried slides to a phosphor imaging plate or autoradiographic film.[7]
-
Data Analysis: Quantify the signal intensity in specific brain regions of interest (e.g., striatum, nucleus accumbens). Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls.[7]
In Vivo Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive imaging technique that allows for the measurement of receptor occupancy in living subjects, including humans.
Protocol:
-
Subject Preparation: For human studies, obtain informed consent and ensure subjects are healthy volunteers. For animal studies, anesthetize the animals and place them in the PET scanner.[8]
-
Baseline Scan: Perform a baseline PET scan by injecting a bolus of a suitable radiotracer (e.g., [11C]raclopride). Acquire dynamic scan data for a specified duration (e.g., 60-90 minutes).[8]
-
Drug Administration: Administer a single dose of 7-OH-DPAT hydrobromide or the comparator drug.
-
Post-Drug Scan: After a predetermined time to allow for drug distribution, perform a second PET scan using the same radiotracer and acquisition parameters as the baseline scan.[8]
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register with an anatomical MRI for region-of-interest (ROI) analysis.
-
Quantification of Binding: Calculate the binding potential (BPND) in the ROIs for both the baseline and post-drug scans.
-
Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage change in BPND from baseline to the post-drug scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100[8]
Visualizing Key Concepts
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Dopamine D2/D3 Receptor Signaling Pathway.
References
- 1. In vivo occupancy of D2 dopamine receptors by 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and D3 receptors in the rat striatum and nucleus accumbens: use of 7-OH-DPAT and [125I]-iodosulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to D3 Agonist Screening: 7-Hydroxy-DPAT Hydrobromide as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) with other commonly used dopamine (B1211576) D3 receptor agonists. The information presented is supported by experimental data to aid in the selection of the most suitable reference compound for D3 agonist screening and related research endeavors.
Introduction to Dopamine D3 Receptor Agonists
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. Its involvement in modulating locomotion, cognition, and reward pathways has made it a significant target for the development of therapeutics for neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and substance abuse.
7-OH-DPAT is a widely utilized D3-preferring agonist in preclinical research. Its selectivity for the D3 receptor over the D2 receptor, while not absolute, has established it as a valuable tool. However, a comprehensive understanding of its pharmacological profile in comparison to other available D3 agonists is crucial for accurate experimental design and data interpretation.
Comparative Analysis of D3 Receptor Agonists
The selection of an appropriate reference agonist is critical for the successful screening and characterization of novel D3 receptor modulators. This section provides a quantitative comparison of 7-OH-DPAT with other well-established D3 receptor agonists: Pramipexole, Rotigotine, and PD-128,907.
In Vitro Pharmacological Profile
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of these compounds at the human dopamine D2 and D3 receptors. The selectivity ratio indicates the preference of the compound for the D3 receptor over the D2 receptor.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio | D3 EC50 (nM) | Efficacy (Emax) |
| 7-OH-DPAT | 0.57[1] | >114[2] | >200 | ~1.0 | Partial Agonist[2] |
| Pramipexole | 0.5[3] | 3.9[3] | 7.8 | ~9 | Full Agonist[4] |
| Rotigotine | 0.71[5][6][7] | 13.5[5][6] | 19 | ~0.2 | Full Agonist[8][9] |
| PD-128,907 | 1.0[10] - 2.3[11] | 1183[10] | ~1000 | ~6.3-fold more potent at D3 vs D2 | Full Agonist |
Note: A lower Ki value indicates higher binding affinity. EC50 represents the concentration of an agonist that produces 50% of its maximal response. Emax indicates the maximum response an agonist can produce relative to a full agonist.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize D3 receptor agonists.
Cell Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells overexpressing the dopamine D3 receptor, a critical first step for in vitro binding and functional assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Cultured cells expressing the D3 receptor
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer containing protease inhibitors.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for the D3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Prepared cell membranes expressing the D3 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (e.g., 7-OH-DPAT) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add Assay Buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or near its Kd).
-
To determine non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
To determine total binding, add only the radioligand and Assay Buffer.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (Functional Activity)
This functional assay measures the activation of G proteins coupled to the D3 receptor upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of the agonist. The D3 receptor is coupled to Gi/o proteins, and its activation leads to an increase in the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Prepared cell membranes expressing the D3 receptor
-
[³⁵S]GTPγS
-
Test compound (e.g., 7-OH-DPAT) at various concentrations
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control (unlabeled GTPγS)
-
96-well filter plates or SPA beads
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Pre-incubate the cell membranes with GDP in Assay Buffer on ice.
-
In a 96-well plate, add the membrane/GDP mixture, the test compound at various concentrations, and Assay Buffer.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS in separate wells.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate or by adding SPA beads followed by centrifugation.
-
Wash the filters or beads with ice-cold Assay Buffer.
-
Dry the filters or process the SPA beads according to the manufacturer's instructions.
-
Add scintillation fluid and measure the radioactivity.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in D3 receptor signaling and the workflow for agonist screening can provide a clearer understanding for researchers.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for D3 Agonist Screening.
Conclusion
This compound serves as a reliable, albeit not perfectly selective, reference agonist for the dopamine D3 receptor. Its well-characterized binding profile and partial agonism make it a suitable tool for initial screening campaigns and for establishing baseline D3 receptor activation. However, for studies requiring a full agonist or a different selectivity profile, alternatives such as Pramipexole, Rotigotine, or the highly selective PD-128,907 should be considered. The choice of the reference compound should be guided by the specific aims of the research, and the comprehensive data and protocols provided in this guide are intended to facilitate this decision-making process.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 4. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 10. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
Differential Effects of 7-Hydroxy-DPAT Hydrobromide in Various Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide across different animal strains, supported by experimental data. 7-OH-DPAT is a potent and selective agonist for the D2 and D3 dopamine (B1211576) receptors, with a higher affinity for the D3 subtype.[1] Understanding its differential effects in various animal models is crucial for preclinical research and the development of novel therapeutics targeting the dopaminergic system.
Receptor Binding Affinity
7-OH-DPAT exhibits a high affinity for both D2 and D3 dopamine receptors in rats. The R-(+)-isomer of 7-OH-DPAT, in particular, shows a significantly higher affinity for cloned human D3 receptors compared to D2 receptors.[1]
Table 1: Receptor Binding Affinity (Ki) of 7-OH-DPAT in Rat Brain Tissue
| Receptor Subtype | Ki (nM) | Animal Strain/Tissue Source | Reference |
| Dopamine D2 | ~120 (for R-(+)-isomer) | Cloned Human Receptors | [1] |
| Dopamine D3 | 0.57 (for R-(+)-isomer) | Cloned Human Receptors | [1] |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Signaling Pathway and Experimental Workflow
7-OH-DPAT, as a D2/D3 receptor agonist, primarily acts through the Gi/o signaling pathway. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[2][3][4]
The following diagram illustrates a general workflow for comparing the in vivo effects of 7-OH-DPAT in different animal strains.
Locomotor Activity
7-OH-DPAT exhibits a dose-dependent and biphasic effect on locomotor activity in rats, with low doses generally causing hypoactivity and higher doses leading to hyperactivity. Notably, there are significant differences in the response to 7-OH-DPAT between Wistar and Sprague-Dawley rat strains.
One study directly compared the effect of 0.25 mg/kg of 7-OH-DPAT on locomotor activity in sham-operated Wistar and Sprague-Dawley rats. The results showed that this dose significantly decreased the distance traveled and time spent in ambulation in Wistar rats, while it did not significantly alter the locomotion of Sprague-Dawley rats.[5][6]
Table 2: Effect of 7-OH-DPAT (0.25 mg/kg, s.c.) on Locomotor Activity in Sham-Operated Rats
| Animal Strain | Parameter | Vehicle (Mean ± SEM) | 7-OH-DPAT (Mean ± SEM) | % Change |
| Wistar | Distance Traveled (cm) | ~1800 ± 200 | ~1000 ± 150 | ~ -44% |
| Time in Ambulation (s) | ~70 ± 5 | ~40 ± 5 | ~ -43% | |
| Sprague-Dawley | Distance Traveled (cm) | ~1200 ± 150 | ~1100 ± 100 | ~ -8% |
| Time in Ambulation (s) | ~50 ± 5 | ~45 ± 5 | ~ -10% |
Data are approximated from graphical representations in Morales-García et al. (2012) and are intended for comparative purposes.[5]
These findings suggest a strain-dependent difference in the sensitivity to the locomotor-suppressant effects of 7-OH-DPAT, which could be attributed to variations in the expression or functionality of D3 receptors in the limbic areas between the two strains.[5][6]
Hypothermic Effects
7-OH-DPAT is known to induce hypothermia in rodents. In adult male Wistar rats, subcutaneous administration of 7-OH-DPAT produced a dose-dependent decrease in core body temperature.[7]
Table 3: Hypothermic Effect of 7-OH-DPAT in Wistar Rats
| Dose (µmol/kg, s.c.) | Approximate Dose (mg/kg) | Maximum Decrease in Core Temperature (°C) |
| 0.5 | 0.16 | ~1.5 |
| 2.0 | 0.64 | ~3.0 |
Data from Eltayb et al. (2001).[7]
Discriminative Stimulus Properties
7-OH-DPAT can serve as a discriminative stimulus in rats, meaning that animals can be trained to distinguish the effects of the drug from a saline injection. In Sprague-Dawley rats, (+)-7-OH-DPAT at a training dose of 0.03 mg/kg (s.c.) was used to establish discriminative stimulus control.[8] The D3-preferring agonist, (+)-PD-128907, fully substituted for the (+)-7-OH-DPAT cue, while the psychostimulant cocaine did not.[8]
Quantitative data directly comparing the ED50 values for the discriminative stimulus effects of 7-OH-DPAT between different rat strains were not found in the reviewed literature.
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of 7-OH-DPAT on spontaneous locomotor activity in rodents.
Apparatus:
-
Automated locomotor activity chambers equipped with infrared photobeams (e.g., AccuScan Instruments, Columbus, OH, USA).
-
Alternatively, a video tracking system with appropriate software can be used.[9]
Procedure:
-
Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment to minimize stress.
-
Habituation: Place each animal individually into a locomotor activity chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: Administer 7-OH-DPAT hydrobromide or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Recording: Immediately after injection, return the animal to the activity chamber and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
Parameters Measured:
-
Horizontal activity (total distance traveled, number of beam breaks).
-
Vertical activity (rearing, number of vertical beam breaks).
-
Time spent in different zones of the chamber (center vs. periphery).
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the effects of different doses of 7-OH-DPAT with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Body Temperature Measurement
Objective: To measure the change in core body temperature induced by 7-OH-DPAT in rodents.
Apparatus:
-
Rectal thermometer with a flexible probe suitable for rodents.
-
Alternatively, implantable telemetry devices can be used for continuous monitoring.[10]
Procedure:
-
Animal Handling: Gently restrain the animal.
-
Probe Insertion: Lubricate the rectal probe with a non-irritating substance and gently insert it to a consistent depth (e.g., 2-3 cm for rats, 1.5-2 cm for mice).
-
Baseline Measurement: Record the baseline body temperature before drug administration.
-
Drug Administration: Administer 7-OH-DPAT hydrobromide or vehicle.
-
Post-injection Measurements: Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Compare the effects of 7-OH-DPAT with the vehicle group using appropriate statistical analysis.
Conclusion
The effects of 7-Hydroxy-DPAT hydrobromide can vary significantly depending on the animal strain. As demonstrated, Wistar and Sprague-Dawley rats exhibit different sensitivities to the locomotor-suppressant effects of this compound. While comprehensive comparative data across multiple strains and for all pharmacological effects are not always available, the existing evidence underscores the importance of careful strain selection in preclinical studies involving 7-OH-DPAT. Researchers should consider these strain-specific differences when designing experiments and interpreting results to ensure the translatability of their findings. Further research is warranted to elucidate the genetic and neurobiological underpinnings of these differential responses.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential Effect of the Dopamine D3 Agonist (±)-7-Hydroxy-2-(N,N-di-n-propylamino) Tetralin (7-OH-DPAT) on Motor Activity between Adult Wistar and Sprague-Dawley Rats after a Neonatal Ventral Hippocampus Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Differential Effect of the Dopamine D3 Agonist (±)-7-Hydroxy-2-(N,N-di-n-propylamino) Tetralin (7-OH-DPAT) on Motor Activity between Adult Wistar and Sprague-Dawley Rats after a Neonatal Ventral Hippocampus Lesion | Semantic Scholar [semanticscholar.org]
- 7. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Discriminative Stimulus Effects of (+)-7-OH-DPAT in Rats: Importance o" by April J. Christian [scholarworks.wmich.edu]
- 9. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a prolonged hypothermic state by drug-induced reduction in the thermoregulatory set-point - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT), a selective dopamine (B1211576) D3 receptor agonist, with other key dopamine agonists. The information is compiled from a meta-analysis of preclinical behavioral studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in research and drug development.
Executive Summary
7-OH-DPAT is a valuable research tool for investigating the role of the dopamine D3 receptor in various behavioral processes. Its primary mechanism of action involves the activation of D3 receptors, which are predominantly expressed in limbic regions of the brain associated with emotion, motivation, and reward. This guide synthesizes findings from multiple studies to compare the anxiolytic, antidepressant-like, and locomotor effects of 7-OH-DPAT with other commonly used dopamine agonists such as quinpirole, pramipexole, and ropinirole.
Data Presentation: Comparative Behavioral Effects
The following tables summarize the quantitative data from various behavioral studies, offering a clear comparison of 7-OH-DPAT with other dopamine agonists.
Table 1: Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
| Compound | Dose Range (mg/kg) | Animal Model | Key Findings | Reference |
| 7-OH-DPAT | 0.05 - 0.1 | Rat | Increased time spent in open arms, indicating anxiolytic-like effects. | [1] |
| Diazepam (Reference) | 5.0 - 10.0 | Rat | Significantly increased open arm time. | [1] |
| BP 897 | 0.5 | Rat | Induced anxiolytic-like effects similar to diazepam. | [1] |
Table 2: Antidepressant-like Effects in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Compound | Dose Range (mg/kg) | Animal Model | Test | Key Findings | Reference |
| 7-OH-DPAT | 0.1 | Rat | FST | Showed antidepressant-like effects by reducing immobility time. | [1] |
| 7-OH-DPAT | 1.0 - 2.0 | Mouse | TST | Decreased immobility time at higher doses. | |
| Imipramine (Reference) | 10.0 | Rat | FST | Significantly reduced immobility time. | [1] |
| Pramipexole | 0.03 - 0.3 | Rat | Open Field (in Olfactory Bulbectomized model) | Reduced hyperactivity, suggesting antidepressant-like effects. | [2] |
Table 3: Effects on Locomotor Activity
| Compound | Dose Range (mg/kg) | Animal Model | Key Findings | Reference |
| 7-OH-DPAT | 0.01 - 0.3 | Rat | Dose-dependent decrease in locomotor activity. | |
| 7-OH-DPAT | 0.5 - 5.0 | Rat | U-shaped dose-response: decreased locomotion at lower doses, increased at higher doses. | [3] |
| Quinpirole | 0.01 - 0.3 | Rat | Similar to 7-OH-DPAT, decreased locomotor activity at low doses. | |
| Apomorphine | 0.01 - 0.3 | Rat | Decreased locomotor activity at low doses. | |
| Apomorphine | 3.0 | Rat | Clear locomotor stimulant effects at high doses. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
7-OH-DPAT, a reference anxiolytic (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed for the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Forced Swim Test (FST) for Antidepressant-like Activity
-
Apparatus: A cylindrical container filled with water (24-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Animals: Male Wistar rats.
-
Procedure:
-
On the first day (pre-test session), rats are individually placed in the water cylinder for 15 minutes.
-
Twenty-four hours later (test session), the animals are administered 7-OH-DPAT, a reference antidepressant (e.g., imipramine), or vehicle i.p. 60, 30, and 15 minutes before the test.
-
Each rat is then placed in the cylinder for a 5-minute session.
-
The duration of immobility (floating with only minimal movements to keep the head above water) is recorded during the last 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.
-
Locomotor Activity Test
-
Apparatus: An open-field arena equipped with infrared beams to automatically record animal movement.
-
Animals: Male rats or mice.
-
Procedure:
-
Animals are habituated to the testing room before the experiment begins.
-
Following habituation, animals receive an i.p. or subcutaneous (s.c.) injection of 7-OH-DPAT, a comparator drug, or vehicle.
-
Immediately after injection, each animal is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified period (e.g., 60 minutes).
-
Mandatory Visualizations
Signaling Pathway of this compound
7-OH-DPAT acts as an agonist at dopamine D3 receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Dopamine D3 receptor signaling pathway activated by 7-OH-DPAT.
Experimental Workflow for Behavioral Analysis
The following diagram illustrates a typical workflow for conducting a behavioral study with 7-OH-DPAT.
Caption: A generalized workflow for behavioral studies using 7-OH-DPAT.
References
- 1. Differential Effect of the Dopamine D3 Agonist (±)-7-Hydroxy-2-(N,N-di-n-propylamino) Tetralin (7-OH-DPAT) on Motor Activity between Adult Wistar and Sprague-Dawley Rats after a Neonatal Ventral Hippocampus Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 7-Hydroxy-DPAT Hydrobromide
The following guide provides essential safety and logistical information for the proper disposal of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist used in research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This substance is considered hazardous and must be handled accordingly.[1]
Hazard Assessment and Waste Classification
Before handling, it is crucial to recognize the hazards associated with this compound. It is classified as an irritant to the skin, eyes, and respiratory system.[1] Furthermore, it is considered harmful to aquatic organisms, and its release into the environment must be prevented.[1] All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Chemical and Hazard Data Summary
| Property | Data |
| Chemical Name | 7-(dipropylamino)-5,6,7,8-tetrahydro-1-naphthalenol, monohydrobromide |
| Synonyms | 8-OH-DPAT, 7-Hydroxy-DPAT HBr |
| CAS Number | 76135-31-4[2] |
| Molecular Formula | C₁₆H₂₅NO • HBr[3] |
| Formula Weight | 328.3[3] |
| GHS Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water[2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Gloves: Nitrile gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following steps provide a general operational workflow.
Experimental Protocol: Waste Segregation and Containment
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste: Collect unused compounds, contaminated weighing paper, gloves, and any materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container for solids.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[4]
-
-
Label Waste Containers: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
Accumulation start date
-
The name and contact information of the generating laboratory
-
-
Store Waste Appropriately:
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the household garbage. [2] The product should not be allowed to reach the sewage system.[2]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Ensure you are wearing the appropriate protective equipment before cleaning the spill.
-
Contain the Spill: Use dry cleanup procedures and avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Collect Waste: Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into the designated solid hazardous waste container.
References
Comprehensive Safety and Handling Guide for 7-Hydroxy-DPAT Hydrobromide
This guide provides essential safety and logistical information for the handling of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals. A thorough, experiment-specific risk assessment should be conducted before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively detailed in readily available literature, its pharmacological activity necessitates careful handling to avoid accidental exposure. The primary hazards are associated with inhalation of the powdered form and direct contact with skin or eyes.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on guidelines for similar chemical compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Skin Protection | Nitrile, neoprene, or polychloroprene gloves and a laboratory coat. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1] | To prevent skin irritation and absorption upon contact.[1][2] Double gloving should be considered.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[2] | To avoid respiratory tract irritation from dust or aerosols.[1] |
For prolonged or frequently repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be stored at -20°C for long-term stability.[3][4]
-
Keep away from oxidizing agents.[1]
2. Preparation and Use:
-
All handling of the solid compound that may generate dust should be performed in a chemical fume hood.
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Ensure an eye wash station and emergency shower are readily accessible.[1]
3. Spill Response:
-
Minor Spills:
-
Clean up spills immediately, wearing appropriate PPE.[1]
-
Avoid breathing dust.[1]
-
Use dry clean-up procedures; do not generate dust.[1]
-
Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place the collected material in a suitable, sealed container for disposal.[1]
-
-
Major Spills:
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is essential for laboratory and environmental safety.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
